molecular formula C3H3NS B042339 Isothiazole CAS No. 288-16-4

Isothiazole

Cat. No.: B042339
CAS No.: 288-16-4
M. Wt: 85.13 g/mol
InChI Key: ZLTPDFXIESTBQG-UHFFFAOYSA-N
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Description

Isothiazole is a pivotal five-membered heteroaromatic compound featuring a sulfur atom and a nitrogen atom within its ring structure, serving as a privileged scaffold in medicinal chemistry and drug discovery. Its core research value lies in its versatile chemical reactivity and its role as a key bioisostere for pyrazole and other heterocycles, enabling the optimization of pharmacological properties in lead compounds. Researchers leverage this compound in the synthesis of novel molecules with potential antibacterial, antifungal, and anti-inflammatory activities, capitalizing on its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets. Furthermore, its derivatives are extensively investigated in agrochemical research for the development of new fungicides and herbicides. The mechanism of action for this compound-based bioactive compounds often involves the inhibition of specific enzymatic pathways or disruption of microbial cell membranes, making it a cornerstone for developing therapies against drug-resistant pathogens. This reagent is essential for synthetic organic chemists and biologists exploring structure-activity relationships (SAR) and advancing the frontiers of heterocyclic chemistry. Supplied as a high-purity compound, it is ideal for a wide range of applications, including method development, library synthesis, and biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole
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InChI

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZLTPDFXIESTBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3NS
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DSSTOX Substance ID

DTXSID90182980
Record name Isothiazole
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Molecular Weight

85.13 g/mol
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CAS No.

288-16-4
Record name Isothiazole
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Record name Isothiazole
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Record name Isothiazole
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Record name 1,2-thiazole
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Record name ISOTHIAZOLE
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Foundational & Exploratory

The Isothiazole Core: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, synthesis, and biological significance of the isothiazole nucleus.

The this compound ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of biologically active molecules, including approved pharmaceuticals.[2] This technical guide provides a comprehensive overview of the this compound core, tailored for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound, or 1,2-thiazole, is a planar, aromatic molecule with a delocalized π-electron system, contributing to its stability.[1] The presence of the electronegative nitrogen and sulfur atoms influences its chemical reactivity and physical properties, making it a versatile building block in drug design.

Physicochemical Data

The key physicochemical properties of the unsubstituted this compound core are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₃NS[3]
Molecular Weight 85.13 g/mol [3]
Boiling Point 114 °C[2][4]
Density ~1.17 g/cm³[5]
pKa (of conjugate acid) -0.5[2]
LogP 0.87[6]
Spectroscopic Data

The spectroscopic signature of the this compound ring is crucial for its identification and characterization. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CCl₄)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.72DoubletJ(H3,H4) = 4.7; J(H3,H5) = 0.4
H47.26Doublet of DoubletsJ(H4,H3) = 4.7; J(H4,H5) = 1.7
H58.54DoubletJ(H5,H4) = 1.7

Source:[7]

Table 2: ¹³C NMR Spectroscopic Data of this compound (Estimated)

CarbonChemical Shift (δ, ppm)
C3~155
C4~126
C5~148

Note: Estimated values based on data for substituted isothiazoles.[8][9][10]

Table 3: Key Infrared (IR) Absorption Bands for the this compound Ring

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching
~1500-1600C=N and C=C stretching
~818Ring vibrations

Source:[11][12]

Table 4: Mass Spectrometry (MS) Fragmentation of this compound

m/zInterpretation
85Molecular ion [M]⁺
58Loss of HCN
53Loss of S

Note: Fragmentation patterns can vary with substitution. The primary fragmentation of some 1,2,3-thiadiazoles involves the loss of N₂ to form an this compound moiety.[13]

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies. Two common and illustrative methods are detailed below.

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles (conceptual adaptation for Isothiazoles)

While the Hurd-Mori reaction is classically known for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride, analogous cyclization strategies can be envisioned for this compound synthesis, typically involving precursors with a pre-formed C-C-C-N fragment and a sulfur source.[14][15][16][17] A generalized conceptual protocol is presented here.

Experimental Protocol:

  • Step 1: Precursor Synthesis: An appropriate α,β-unsaturated amine or enamine is synthesized. This serves as the C-C-N backbone of the this compound ring.

  • Step 2: Cyclization with a Sulfur Transfer Reagent: The unsaturated amine precursor is reacted with a sulfur transfer reagent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂), in an inert solvent (e.g., dichloromethane, toluene) under controlled temperature conditions.

  • Step 3: Work-up and Purification: The reaction mixture is carefully quenched, typically with water or a mild base. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or distillation to yield the this compound derivative.

Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

A versatile and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium acetate.[18] This one-pot reaction proceeds under metal- and catalyst-free conditions.

Experimental Protocol:

  • Materials:

    • β-Ketodithioester (1.0 equiv)

    • Ammonium acetate (NH₄OAc) (2.0 equiv)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of the β-ketodithioester in ethanol, add ammonium acetate.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

This compound in Medicinal Chemistry: Signaling Pathways and Drug Discovery

The this compound scaffold is a key component in numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antipsychotic properties.[1][2] this compound derivatives have been shown to modulate the activity of various enzymes and signaling pathways.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation.[19][20] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. While research has extensively covered thiazole-based inhibitors, the this compound scaffold is also being explored for its potential to inhibit key components of this pathway, such as the STAT3 protein.[21][22]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene This compound This compound Derivative This compound->STAT Inhibits Phosphorylation

Caption: Simplified JAK-STAT signaling pathway and a potential point of inhibition by this compound derivatives.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in cellular responses to stress and inflammation.[23][24] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases. Thiazole-containing compounds have been identified as potent inhibitors of this pathway, and by extension, this compound analogs are of significant interest.

A Generalized Drug Discovery Workflow

The discovery and development of novel this compound-based therapeutics often follow a structured workflow, from initial screening to lead optimization. A generalized workflow is depicted below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening FBDD Fragment-Based Screening Hit_ID Hit Identification HTS->Hit_ID FBDD->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Op ADME_Tox ADME/Tox Profiling Lead_Op->ADME_Tox ADME_Tox->Lead_Op Iterative Optimization In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery of this compound-based drug candidates.

Conclusion

The this compound core represents a valuable and enduring scaffold in the fields of medicinal chemistry and materials science. Its unique combination of aromaticity, stability, and electronic properties, coupled with a diverse and expanding synthetic toolbox, ensures its continued relevance in the development of novel functional molecules. This guide has provided a foundational overview of the key technical aspects of the this compound ring system to aid researchers in their exploration and application of this important heterocycle.

References

The Isothiazole Story: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the discovery and historical evolution of isothiazole synthesis. From its first reported preparation in 1956 to the sophisticated methodologies employed today, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Key synthetic strategies, including the seminal Hurd-Mori and Adams/Woodward approaches, are detailed alongside modern advancements. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses are provided. Logical relationships and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a clear and concise understanding of the core concepts.

A Historical Prelude: The Dawn of this compound Chemistry

The journey into the world of isothiazoles, a fascinating class of five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship, began in the mid-20th century. The this compound ring system was first successfully synthesized and characterized in 1956 by A. Adams and R. Slack (often referred to as the Adams and Woodward era of this compound chemistry)[1]. Their pioneering work, which involved the oxidation of 5-amino-1,2-benzothis compound followed by decarboxylation, laid the foundation for all subsequent explorations into the synthesis and reactivity of this versatile scaffold[1]. While this initial route is now primarily of historical significance, it marked the crucial first step in unlocking the potential of isothiazoles in various scientific domains, particularly in medicinal chemistry and materials science.

Foundational Syntheses: The Pillars of this compound Chemistry

Following the initial discovery, the quest for more efficient and versatile methods for constructing the this compound ring began. Two early approaches, the Hurd-Mori synthesis and the Adams and Slack synthesis from acyclic precursors, became cornerstones of this compound chemistry.

The Hurd-Mori Synthesis: A Gateway to Substituted Isothiazoles

The Hurd-Mori synthesis, though primarily known for the preparation of 1,2,3-thiadiazoles, also provides a pathway to this compound derivatives through the reaction of α-acyl hydrazones with thionyl chloride[2][3][4][5][6]. This method offers a valuable route to isothiazoles with various substitution patterns.

The Adams and Slack Method: Building from the Ground Up

Adams and Slack later developed a more direct approach to the parent this compound ring by reacting propargyl aldehyde with ammonia and elemental sulfur. This method, starting from simple acyclic precursors, represented a significant advancement in the accessibility of the this compound core.

Modern Synthetic Strategies: Expanding the this compound Toolkit

The foundational methods paved the way for the development of a diverse array of synthetic strategies, each with its own advantages in terms of efficiency, substrate scope, and functional group tolerance.

Synthesis from β-Dithioacyl Compounds

A versatile and widely used method involves the reaction of β-dithioacyl compounds or their synthetic equivalents (like β-ketodithioesters or β-ketothioamides) with a source of ammonia[1]. This approach allows for the construction of a wide range of substituted isothiazoles.

Cycloaddition Reactions: A Powerful Ring-Forming Tool

[4+1] and [3+2] cycloaddition reactions have emerged as powerful strategies for the synthesis of the this compound ring.

The 1,3-dipolar cycloaddition of in situ generated nitrile sulfides with alkynes is a highly effective method for the synthesis of isothiazoles[4][7][8][9][10]. This reaction proceeds with high regioselectivity and offers access to a broad spectrum of this compound derivatives.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the synthesis of isothiazoles using the key methods described above.

Synthesis Method Starting Materials Key Reagents/Conditions Product Yield (%) Reference
First Synthesis 5-Amino-1,2-benzothis compound1. KMnO₄, aq. NaOH2. Heat (Decarboxylation)This compoundNot Reported[1]
Hurd-Mori Synthesis α-Acyl hydrazonesThionyl chlorideSubstituted IsothiazolesVariable[2][3][4][5][6]
From β-Ketodithioesters β-Ketodithioester, Ammonium AcetateAerial oxidation, catalyst-free3,5-Disubstituted IsothiazolesGood to Excellent[1]
[3+2] Cycloaddition Nitrile, AlkyneSource of Nitrile SulfideSubstituted IsothiazolesGood to Excellent[4][7][8][9][10]

Detailed Experimental Protocols

Protocol 1: First Synthesis of this compound (Historical)

Reaction: Oxidation of 5-Amino-1,2-benzothis compound and Subsequent Decarboxylation[1]

  • Materials: 5-Amino-1,2-benzothis compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄).

  • Step 1: Oxidation: A solution of 5-amino-1,2-benzothis compound in aqueous sodium hydroxide is treated with a solution of potassium permanganate at a controlled temperature. The reaction mixture is stirred until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Step 2: Work-up and Isolation of this compound-4,5-dicarboxylic acid: The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with sulfuric acid to precipitate the crude this compound-4,5-dicarboxylic acid, which is collected by filtration and washed with cold water.

  • Step 3: Decarboxylation: The dried this compound-4,5-dicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases. The resulting crude this compound is then purified by distillation.

Protocol 2: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

Reaction: Condensation of a β-Ketodithioester with Ammonium Acetate[1]

  • Materials: β-Ketodithioester, Ammonium acetate (NH₄OAc), Ethanol.

  • Procedure: A mixture of the β-ketodithioester and an excess of ammonium acetate in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

Protocol 3: Synthesis of Isothiazoles via [3+2] Cycloaddition of a Nitrile Sulfide

Reaction: 1,3-Dipolar Cycloaddition of a Nitrile Sulfide with an Alkyne[4][7][8][9][10]

  • Materials: A source of nitrile sulfide (e.g., an oxathiazolone or by dehydration of an N-sulfinylcarboxamide), an alkyne, an inert solvent (e.g., toluene or xylene).

  • Procedure: The source of the nitrile sulfide is heated in an inert solvent in the presence of the alkyne. The nitrile sulfide is generated in situ and undergoes a [3+2] cycloaddition with the alkyne. The reaction is typically carried out at elevated temperatures and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the substituted this compound.

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the logical relationships between the key synthetic approaches to the this compound core and a typical experimental workflow.

Isothiazole_Synthesis_History Discovery Discovery of this compound (1956) Adams & Slack First_Synthesis First Synthesis (Oxidation of Benzothis compound) Discovery->First_Synthesis Pioneering Work Early_Methods Early Synthetic Methods First_Synthesis->Early_Methods Led to Modern_Methods Modern Synthetic Methods Early_Methods->Modern_Methods Evolved into Hurd_Mori Hurd-Mori Synthesis Early_Methods->Hurd_Mori Adams_Slack_Acyclic Adams & Slack Acyclic Synthesis Early_Methods->Adams_Slack_Acyclic From_Dithioacyl From β-Dithioacyl Compounds Modern_Methods->From_Dithioacyl Cycloaddition Cycloaddition Reactions Modern_Methods->Cycloaddition Four_Plus_One [4+1] Cycloaddition Cycloaddition->Four_Plus_One Three_Plus_Two [3+2] Cycloaddition Cycloaddition->Three_Plus_Two

Caption: Historical development of this compound synthesis.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure this compound Derivative Characterization->Product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The field of this compound synthesis has evolved significantly since its inception. From a historically important but limited initial preparation, the synthetic chemist's toolbox has expanded to include a wide range of efficient and versatile methodologies. The foundational work of early pioneers laid the groundwork for the development of modern strategies that allow for the construction of a vast array of this compound derivatives. This guide provides a comprehensive overview of this journey, offering valuable insights and practical protocols for researchers engaged in the synthesis and application of these important heterocyclic compounds. The continued exploration of new synthetic routes will undoubtedly lead to the discovery of novel this compound-containing molecules with significant potential in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to Isothiazole Derivatives and Their Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile reactivity have led to the development of a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing their synthesis, key biological activities, and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold.

The this compound Core: Physicochemical Properties and Chemical Space

The this compound ring is an aromatic system, conferring stability to the molecule.[2] Its physicochemical properties can be significantly modulated by the introduction of various substituents at its three carbon positions (C3, C4, and C5). This amenability to structural modification has allowed for the exploration of a wide chemical space, leading to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Key Classes of this compound Derivatives

The chemical space of this compound derivatives is vast and can be broadly categorized based on the nature of the substituents and fused ring systems. Some of the most explored classes include:

  • This compound Carboxamides: These derivatives, characterized by an amide functional group, have shown significant promise as anti-inflammatory and antiviral agents.[4][5]

  • This compound-Thiazole Hybrids: The combination of this compound and thiazole rings in a single molecule has yielded potent antifungal agents, particularly against oomycetes.[6][7]

  • Fuzed Isothiazoles: Isothiazoles fused with other heterocyclic or carbocyclic rings, such as pyrazoles or benzene rings, have demonstrated a range of activities including anticancer and antipsychotic effects.[8]

  • 3,4-Dichloroisothiazoles: This subclass is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[9]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives, highlighting their biological activities and physicochemical properties.

Table 1: Antifungal Activity of this compound-Thiazole Derivatives against Oomycetes
Compound EC50 against Pseudoperonospora cubensis (mg L⁻¹) EC50 against Phytophthora infestans (mg L⁻¹)
6u0.046[6][7]0.20[6][7]
Oxathiapiprolin (Reference)Not explicitly stated, but 6u is compared to it.Not explicitly stated, but 6u is compared to it.
Table 2: Anti-inflammatory Activity of this compound Carboxamide Derivatives
Compound Anti-inflammatory Activity in Carrageenan-Induced Edema Test
5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesSignificant anti-inflammatory activity observed.[5]
Ibuprofen (Reference)Standard non-steroidal anti-inflammatory drug.[5]
Table 3: Antiviral Activity of this compound Derivatives
Compound EC50 against HIV-1 (IIIB) (µg/mL) EC50 against HIV-2 (ROD) (µg/mL)
3-mercapto-5-phenyl-4-isothiazolecarbonitrile7.89.7
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile13.617.4
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate15.213.4

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of the this compound ring and its derivatives can be achieved through various synthetic strategies. The following sections provide detailed experimental protocols for the synthesis of key this compound intermediates and derivatives.

General Synthesis of this compound-Thiazole Derivatives

This protocol describes a general route for the synthesis of this compound-thiazole hybrid fungicides.[6]

Scheme 1: General Synthesis of this compound-Thiazole Derivatives

G cluster_0 Synthesis Pathway Compound1 Compound 1 Compound2 Intermediate 2 Compound1->Compound2 Pyridinium tribromide Compound4 Compound 4 Compound2->Compound4 tert-butyl 4-carbamothioylpiperidine-1-carboxylate (3) Compound5 Intermediate 5 Compound4->Compound5 Trifluoroacetic acid Target This compound-Thiazole Derivatives (6) Compound5->Target Corresponding acid, EDCI, HOBt

Caption: Synthetic route for this compound–thiazole derivatives.

Experimental Protocol:

  • Synthesis of Intermediate 2: Compound 1 is treated with pyridinium tribromide in a suitable solvent to yield intermediate 2.[6]

  • Synthesis of Compound 4: A condensation reaction is carried out between intermediate 2 and tert-butyl 4-carbamothioylpiperidine-1-carboxylate (3) to afford compound 4.[6]

  • Synthesis of Intermediate 5: The N-Boc protecting group of compound 4 is removed using trifluoroacetic acid to give intermediate 5.[6]

  • Synthesis of Target this compound-Thiazole Derivatives (6): The corresponding carboxylic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt), followed by condensation with intermediate 5 to yield the final this compound-thiazole derivatives.[6]

Synthesis of 3,4-Dichlorothis compound-5-carbonitrile

This protocol outlines the synthesis of the key intermediate, 3,4-dichlorothis compound-5-carbonitrile.[9]

Experimental Protocol:

  • A mixture of sodium cyanide and carbon disulfide in dimethylformamide is allowed to react.

  • Chlorine gas is then passed through the reaction mixture.

  • The crude product is isolated by filtration and can be purified by steam distillation or recrystallization from cyclohexane.[9]

Biological Activities and Signaling Pathways

This compound derivatives have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects. This section details some of the key biological activities and the associated signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Certain this compound carboxamides exhibit significant anti-inflammatory properties.[5] One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] Its dysregulation is linked to many inflammatory diseases.[10]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release p_IkB P-IκB NFkB_IkB->p_IkB Phosphorylation Ub_p_IkB Ub-P-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation This compound This compound Derivatives This compound->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[1][3][13]

  • Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test this compound derivative or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several this compound derivatives have demonstrated potent anticancer activity.[8] The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[7][14]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound Derivatives This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Antiviral Activity: HIV Protease Inhibition

Certain this compound derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV).[2] A key target for anti-HIV therapy is the HIV protease, an enzyme essential for the maturation of viral particles.

Experimental Protocol: Cell-Based HIV-1 Protease Inhibition Assay [15]

  • Cell Culture: A genetically engineered T-cell line that stably expresses a reporter construct is cultured in a suitable medium. The construct links a DNA-binding domain and a transactivation domain with an HIV-1 protease cleavage site.

  • Compound Treatment: The cells are plated in a 96-well plate and treated with serial dilutions of the test this compound derivative.

  • Incubation: The plate is incubated for 48 hours to allow for compound uptake and interaction with the viral protease.

  • Reporter Gene Expression: In the presence of an effective inhibitor, the HIV-1 protease is inhibited, the fusion protein remains intact, and activates a downstream reporter gene (e.g., Green Fluorescent Protein - GFP).

  • Quantification: The expression of the reporter gene is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.

Antifungal Activity: Inhibition of Oxysterol-Binding Protein (OSBP)

This compound-thiazole hybrids have emerged as potent fungicides, particularly against oomycetes.[6][7] One of their proposed mechanisms of action is the inhibition of oxysterol-binding protein (OSBP), which is involved in lipid homeostasis and membrane integrity, crucial for fungal growth and survival.[16]

OSBP_Pathway ER Endoplasmic Reticulum (ER) OSBP OSBP ER->OSBP Golgi Golgi Apparatus Vesicular_Transport Vesicular Transport Golgi->Vesicular_Transport OSBP->Golgi Cholesterol Cholesterol OSBP->Cholesterol Transports from ER to Golgi PI4P PI(4)P OSBP->PI4P Transports from Golgi to ER This compound This compound-Thiazole Hybrids This compound->OSBP Inhibits

References

The Aromaticity and Electronic Properties of the Isothiazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties and aromatic character are pivotal to its diverse biological activities and applications. This technical guide provides a comprehensive overview of the aromaticity and electronic landscape of the this compound core, presenting quantitative data, detailed experimental and computational methodologies, and visual representations of its influence on biological signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of this compound-based compounds.

Introduction

This compound, a structural isomer of thiazole, is a stable aromatic molecule due to the presence of a delocalized π-electron system.[1] The arrangement of the nitrogen and sulfur atoms in a 1,2-relationship imparts distinct electronic features that govern its reactivity and interaction with biological targets.[2] The this compound nucleus is a key pharmacophore in several clinically significant drugs, including the atypical antipsychotics ziprasidone and perospirone, highlighting the importance of understanding its fundamental electronic and structural properties for rational drug design.[2][3] This guide delves into the core characteristics of the this compound ring, providing a foundational understanding for its application in drug development and materials science.

Aromaticity of the this compound Ring

Studies comparing hydrogen exchange rates have shown that this compound possesses a degree of aromaticity greater than that of isoxazole and pyrazole.[1] This aromaticity is attributed to the participation of the lone pair of electrons from the sulfur atom in the π-conjugated system, fulfilling Hückel's rule (4n+2 π electrons).

Resonance Structures

The delocalization of π-electrons in the this compound ring can be represented by several resonance structures, which contribute to its overall stability.

Caption: Canonical resonance structures of the this compound ring.

Electronic Properties of the this compound Ring

The electronic properties of the this compound ring are characterized by the electronegativity of the nitrogen atom and the ability of the sulfur atom to participate in π-conjugation. This leads to a unique electron density distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are critical for its chemical reactivity and biological interactions.

Structural and Electronic Data

Computational studies provide valuable insights into the geometry and electronic landscape of the this compound ring. The following tables summarize key calculated parameters. It is important to note that experimentally determined bond lengths for the parent this compound were not available in the surveyed literature for direct comparison.

Table 1: Calculated Bond Lengths of the this compound Ring (in Ångströms)

BondPM3ab initio (HF/6-31G) DFT (B3LYP/6-31G)
S1-N21.7301.6601.690
N2-C31.3301.3101.320
C3-C41.4301.4201.430
C4-C51.3601.3701.370
C5-S11.7401.7301.750
Data sourced from a computational study by Abdelmalek et al.

Table 2: Calculated Electronic Properties of the this compound Ring

PropertyPM3ab initio (HF/6-31G) DFT (B3LYP/6-31G)
Dipole Moment (Debye)2.392.582.45
HOMO Energy (eV)-9.65-9.89-7.01
LUMO Energy (eV)-0.870.23-1.12
HOMO-LUMO Gap (eV)8.7810.125.89
Data sourced from a computational study by Abdelmalek et al.

Table 3: Calculated Net Atomic Charges on the this compound Ring

AtomPM3ab initio (HF/6-31G) DFT (B3LYP/6-31G)
S10.1030.2340.187
N2-0.118-0.345-0.256
C30.0480.1320.089
C4-0.021-0.065-0.043
C5-0.012-0.056-0.039
Data sourced from a computational study by Abdelmalek et al.
Spectroscopic Properties

Spectroscopic techniques are fundamental in characterizing the this compound ring.

Table 4: Experimental NMR Chemical Shifts (δ) of the this compound Ring

NucleusPositionChemical Shift (ppm)Solvent
¹HH38.54CCl₄
¹HH47.26CCl₄
¹HH58.72CCl₄
¹³CC3157.0CDCl₃
¹³CC4123.5CDCl₃
¹³CC5148.1CDCl₃
¹H NMR data sourced from ChemicalBook. ¹³C NMR data is typical for this compound derivatives and may vary.[1]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the this compound ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths and angles, of an this compound-containing compound in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data using least-squares methods until convergence is reached.

  • Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.

Computational Chemistry

Objective: To calculate the electronic properties and aromaticity indices of the this compound ring.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization:

    • Build the this compound molecule.

    • Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).

  • Property Calculations:

    • Aromaticity Indices:

      • NICS: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the optimized geometry. Place a ghost atom (Bq) at the geometric center of the ring (NICS(0)) and at 1 Å above the ring (NICS(1)). The negative of the isotropic shielding value at the ghost atom gives the NICS value.

      • HOMA: Calculate the HOMA index from the optimized bond lengths using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where α is a normalization constant, n is the number of bonds, R_opt is the optimal bond length for a given bond type, and R_i are the calculated bond lengths.

    • Electronic Properties: Perform a single-point energy calculation at the optimized geometry to obtain HOMO/LUMO energies, molecular orbitals, and atomic charges (e.g., using Natural Bond Orbital (NBO) or Mulliken population analysis).

Computational_Workflow start Start build Build this compound Structure start->build optimize Geometry Optimization (DFT/B3LYP) build->optimize freq Frequency Calculation (Verify Minimum) optimize->freq prop Property Calculations freq->prop nics NICS Calculation (GIAO-NMR) prop->nics homa HOMA Calculation (from Bond Lengths) prop->homa electronic Electronic Properties (HOMO, LUMO, Charges) prop->electronic end End nics->end homa->end electronic->end

Caption: Workflow for computational analysis of this compound.

This compound in Drug Development: Receptor Interaction and Signaling Pathways

The unique electronic properties of the this compound ring are instrumental in the pharmacological activity of several drugs. The antipsychotics ziprasidone and perospirone, for instance, owe their efficacy to the interaction of the this compound moiety (as part of a larger benzthis compound system) with various neurotransmitter receptors.

Ziprasidone: A Case Study

Ziprasidone is an atypical antipsychotic with a high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5] It also functions as an agonist at 5-HT₁ₐ receptors.[6] The electronic distribution and shape of the benzisothiazolylpiperazine moiety are crucial for its binding to these G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate neuronal activity.

Ziprasidone_Signaling cluster_ziprasidone Ziprasidone Action cluster_receptors Receptor Targets cluster_downstream Downstream Signaling ziprasidone Ziprasidone D2 Dopamine D2 Receptor ziprasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor ziprasidone->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor ziprasidone->HT1A Agonist Gi Gi Protein D2->Gi Activates Gq Gq Protein HT2A->Gq Activates HT1A->Gi Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Modulation of\nNeuronal Excitability Modulation of Neuronal Excitability Ca_PKC->Modulation of\nNeuronal Excitability AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Modulation of\nGene Expression Modulation of Gene Expression PKA->Modulation of\nGene Expression

Caption: Simplified signaling pathways modulated by ziprasidone.

Perospirone: A Case Study

Perospirone is another atypical antipsychotic that exhibits potent antagonism at both dopamine D₂ and serotonin 5-HT₂ₐ receptors, and partial agonism at 5-HT₁ₐ receptors.[3][7] Its mechanism of action involves the modulation of these key neurotransmitter systems, leading to the alleviation of psychotic symptoms.

Perospirone_Signaling cluster_perospirone Perospirone Action cluster_receptors Receptor Targets cluster_downstream Downstream Signaling perospirone Perospirone D2 Dopamine D2 Receptor perospirone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor perospirone->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor perospirone->HT1A Partial Agonist D2_path ↓ Dopaminergic Neurotransmission D2->D2_path HT2A_path Modulation of Glutamate & Dopamine Release HT2A->HT2A_path HT1A_path ↓ Serotonergic Firing Rate (Autoreceptor) HT1A->HT1A_path

Caption: Overview of perospirone's mechanism of action at key receptors.

Conclusion

The this compound ring possesses a unique combination of aromaticity and electronic properties that make it a privileged scaffold in medicinal chemistry and materials science. Its stability, coupled with a distinct electron distribution, allows for fine-tuning of its interactions with biological targets. This guide has provided a comprehensive overview of the fundamental characteristics of the this compound core, including quantitative data from computational studies, spectroscopic information, and detailed experimental and computational protocols. The visualization of its role in modulating key signaling pathways, as exemplified by the drugs ziprasidone and perospirone, underscores the importance of a deep understanding of its electronic properties for the rational design of novel therapeutics. Further experimental determination of the aromaticity indices and bond lengths of the parent this compound ring would be invaluable to further refine our understanding of this important heterocyclic system.

References

An In-depth Technical Guide to Isothiazole Nomenclature and IUPAC Naming Conventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for isothiazole, a pivotal heterocyclic compound in medicinal chemistry and drug development. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application by researchers, scientists, and professionals in the field.

Core Principles of this compound Nomenclature

This compound, a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom in adjacent positions, has the preferred IUPAC name 1,2-thiazole .[1] The numbering of the this compound ring is fundamental to its nomenclature and begins at the sulfur atom, proceeding towards the nitrogen atom.

The naming of substituted isothiazoles follows the systematic rules of IUPAC nomenclature for heterocyclic compounds. The core principles involve:

  • Identifying the Parent Heterocycle: The this compound ring serves as the parent structure.

  • Numbering the Ring: The ring is numbered starting from the sulfur atom as position 1, with the nitrogen atom at position 2.

  • Identifying and Locating Substituents: All substituents attached to the carbon atoms of the ring are identified and their positions are indicated by the corresponding number.

  • Prioritizing Functional Groups: When multiple functional groups are present, the principal functional group is determined based on IUPAC priority rules. This principal group defines the suffix of the name, while other groups are cited as prefixes in alphabetical order.

  • Fusion with Other Rings: When fused with other ring systems, such as a benzene ring, specific nomenclature rules for fused heterocyclic systems apply.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize key quantitative data for this compound and its derivatives, providing a valuable resource for characterization and comparison.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₃H₃NS
Molar Mass 85.13 g/mol
Boiling Point 114 °C
CAS Number 288-16-4

Table 2: Spectroscopic Data for Selected this compound Derivatives

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound This compound8.54 (H3), 7.26 (H4), 8.72 (H5)157.1 (C3), 123.1 (C4), 148.5 (C5)3100 (C-H), 1540, 1400 (C=C, C=N)
This compound-4-carboxylic acid This compound-4-carboxylic acid8.90 (s, 1H), 9.35 (s, 1H)163.5, 156.0, 137.9, 128.13100-2500 (O-H), 1700 (C=O)
3-Aminothis compound 3-Aminothis compound6.2 (s, 2H, NH₂), 7.0 (d, 1H), 8.4 (d, 1H)Not readily available3400, 3300 (N-H), 1630 (N-H bend)
5-Methylthis compound 5-Methylthis compound2.5 (s, 3H), 7.1 (s, 1H), 8.4 (s, 1H)Not readily available2920 (C-H)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.

Materials:

  • β-ketodithioester derivative

  • Ammonium acetate (NH₄OAc)

  • Ethanol

  • Water

Procedure:

  • A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) is taken in a round-bottom flask.

  • Ethanol (5 mL) and water (1 mL) are added to the flask.

  • The reaction mixture is stirred and heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 3,5-disubstituted this compound.

Spectroscopic Characterization

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two)

  • Mass Spectrometer (e.g., Agilent GC-MS)

Sample Preparation and Analysis:

  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Solid samples are analyzed as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates. Spectra are recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra are obtained using electron impact (EI) ionization. The molecular ion peak and major fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

Isothiazole_Numbering This compound Ring Structure and Numbering 1 2 1->2 3 2->3 4 C⁴ 3->4 5 C⁵ 4->5 5->1

This compound Ring Structure and Numbering

IUPAC_Naming_Workflow A Identify Parent Heterocycle (this compound) B Number the Ring (S=1, N=2) A->B C Identify and Locate All Substituents B->C D Determine Principal Functional Group (Highest Priority) C->D E Assign Suffix for Principal Group D->E F List Other Substituents as Prefixes (Alphabetical Order) D->F G Combine to Form Final IUPAC Name E->G F->G

IUPAC Naming Convention Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (e.g., β-ketodithioester, NH₄OAc) B Reaction (Reflux) A->B C Work-up & Purification (Column Chromatography) B->C D NMR Spectroscopy (¹H, ¹³C) C->D Pure Product E FTIR Spectroscopy C->E F Mass Spectrometry C->F

General Experimental Workflow

Ziprasidone_Signaling_Pathway Simplified Signaling Pathway of Ziprasidone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ziprasidone Ziprasidone D2R Dopamine D2 Receptor Ziprasidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Ziprasidone->HT2AR Antagonist HT1AR Serotonin 5-HT1A Receptor Ziprasidone->HT1AR Agonist Effect Modulation of Neuronal Signaling (Antipsychotic Effect) D2R->Effect Inhibition of Dopaminergic Signaling HT2AR->Effect Modulation of Downstream Pathways HT1AR->Effect Modulation of Serotonergic Activity Dopamine Dopamine Release Dopamine->D2R

Simplified Signaling Pathway of Ziprasidone

References

Unveiling Nature's Isothiazoles: A Technical Guide to a Rare Class of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the seldom-explored world of isothiazole-containing natural products reveals a small but potent class of molecules with significant biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the four known natural products bearing the this compound scaffold: brassilexin, sinalexin, aulosirazol, and pronkodin A. The guide details their natural sources, experimental protocols for isolation and characterization, quantitative biological data, and the signaling pathways they modulate.

The this compound ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a well-established pharmacophore in synthetic medicinal chemistry. However, its occurrence in nature is remarkably scarce. To date, only a handful of natural products incorporating this unique structural motif have been identified. This guide provides an in-depth exploration of these rare molecules, compiling available scientific data into a structured and actionable format.

Phytoalexins: Guardians of the Plant Kingdom

Two of the identified this compound-containing natural products, brassilexin and sinalexin, belong to the phytoalexin class of plant defense compounds. These molecules are produced by plants in response to pathogen attack or environmental stress.

Brassilexin , an indole phytoalexin, was first isolated from elicited leaves of brown mustard (Brassica juncea).[1] It has demonstrated significant antifungal properties, acting as a noncompetitive inhibitor of cyclobrassinin hydrolase, an enzyme used by some fungal pathogens to detoxify other plant defense compounds.

Sinalexin , a structurally related phytoalexin, has been isolated from white mustard (Sinapis alba) following elicitation with biotic or abiotic stressors.[2][3] While its biological activity is reported, detailed quantitative data remains less available in the public domain compared to brassilexin.

Quantitative Biological Data: Phytoalexins
CompoundTarget Organism/AssayActivity
BrassilexinAlternaria brassicicola (Cyclobrassinin Hydrolase)Kᵢ = 32 ± 9 µM

Microbial Metabolites: Potent Bioactivity from Bacteria

The other two known this compound natural products, aulosirazol and pronkodin A, are metabolites produced by bacteria and exhibit potent biological activities relevant to human health.

Aulosirazol , a cytotoxin, was isolated from the cyanobacterium Nostoc sp. UIC 10771.[4] This molecule and its analogues, aulosirazoles B and C, have shown significant cytotoxicity against ovarian cancer cells. The mechanism of action for aulosirazol involves the activation of the nuclear transcription factor FOXO3a.[4]

Pronkodin A , isolated from the culture broth of Streptomyces sp. MK832-95F2, is a potent inhibitor of prostaglandin release.[5] Prostaglandins are key mediators of inflammation, suggesting pronkodin A as a potential lead for anti-inflammatory drug discovery.

Quantitative Biological Data: Microbial Metabolites
CompoundTarget Organism/AssayIC₅₀
AulosirazolOVCAR3 (ovarian cancer cell line)301 nM
Aulosirazole BOVCAR3 (ovarian cancer cell line)600 nM
Pronkodin APGE₂ release inhibition (SW982 cells)9 nM
6-keto-PGF₁α release inhibition (SW982 cells)19 nM
PGD₂ release inhibition (SW982 cells)7 nM

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of these this compound-containing natural products, based on available literature.

Isolation and Purification of Brassilexin from Brassica juncea

1. Elicitation:

  • Brassica juncea plants are grown for 3-4 weeks.

  • The leaves are sprayed with a 5 mM copper sulfate (CuSO₄) solution.

  • The treated plants are incubated in a dark, humid environment for 3 days to induce brassilexin production.

2. Extraction:

  • The elicited leaves are harvested and homogenized in methanol.

  • The methanolic extract is filtered and concentrated under reduced pressure.

3. Purification:

  • The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography (TLC), to yield pure brassilexin.

Isolation and Purification of Aulosirazol from Nostoc sp. UIC 10771

1. Fermentation:

  • Nostoc sp. UIC 10771 is cultured in a suitable growth medium.

2. Extraction:

  • The culture is centrifuged to separate the biomass from the supernatant.

  • The supernatant is extracted with ethyl acetate.

3. Purification:

  • The ethyl acetate extract is concentrated and subjected to bioassay-guided fractionation using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure aulosirazol.

Detailed protocols for the isolation of sinalexin and pronkodin A are not extensively available in the public literature. The general approaches would likely involve elicitation and extraction for sinalexin from Sinapis alba, and fermentation followed by solvent extraction and chromatographic purification for pronkodin A from Streptomyces sp.

Signaling Pathways and Biosynthesis

Aulosirazol and the FOXO3a Signaling Pathway

Aulosirazol exerts its cytotoxic effects in ovarian cancer cells by activating the Forkhead Box O3 (FOXO3a) transcription factor. This activation leads to the transcription of genes involved in apoptosis and cell cycle arrest, ultimately inhibiting cancer cell proliferation.

aulosirazol_foxo3a_pathway Aulosirazol Aulosirazol Cell Cell Aulosirazol->Cell FOXO3a_cytoplasm FOXO3a (cytoplasm) Cell->FOXO3a_cytoplasm Activation FOXO3a_nucleus FOXO3a (nucleus) FOXO3a_cytoplasm->FOXO3a_nucleus Translocation Target_Genes Target Genes (Apoptosis, Cell Cycle Arrest) FOXO3a_nucleus->Target_Genes Transcription Biological_Effect Inhibition of Cancer Cell Proliferation Target_Genes->Biological_Effect

Aulosirazol-induced FOXO3a signaling pathway.
Proposed Biosynthetic Pathway of Brassilexin

The biosynthesis of brassilexin is believed to proceed from the amino acid L-tryptophan. While the complete pathway is still under investigation, it is thought to involve the formation of indole-3-acetaldoxime and subsequent cyclization and modification steps to form the this compound ring.

brassilexin_biosynthesis Tryptophan L-Tryptophan IAA Indole-3-acetaldoxime Tryptophan->IAA Intermediate Putative Intermediates IAA->Intermediate Brassilexin Brassilexin Intermediate->Brassilexin

Proposed biosynthetic pathway of brassilexin.

This technical guide consolidates the current knowledge on this rare class of natural products, providing a valuable resource for the scientific community. The potent biological activities of these this compound-containing molecules underscore the importance of continued exploration of nature's chemical diversity for the discovery of new therapeutic leads.

References

Isothiazole as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in modern drug discovery.

Introduction to the this compound Scaffold

The this compound nucleus is a versatile building block that offers a unique combination of features attractive for medicinal chemistry. The presence of both a sulfur and a nitrogen atom imparts a distinct electronic character, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The this compound ring can act as a bioisosteric replacement for other aromatic systems, and its substitution pattern can be readily modified to fine-tune the pharmacological properties of a lead compound.

Synthetic Strategies for this compound Derivatives

A variety of synthetic routes have been developed to access the this compound core and its derivatives. These methods can be broadly categorized into cyclization reactions of acyclic precursors and modifications of pre-existing this compound rings.

General Synthesis of 3,5-Disubstituted Isothiazoles

A common and versatile method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with an ammonia source, followed by oxidative cyclization.[1]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

  • Reaction Setup: To a solution of a β-ketodithioester (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ammonium acetate (NH₄OAc) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

Synthesis of Commercially Important this compound-Containing Drugs

Ziprasidone: An atypical antipsychotic, the synthesis of which involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzthis compound with 5-(2-chloroethyl)-6-chlorooxindole.[2][3][4]

Experimental Protocol: Synthesis of Ziprasidone

  • Reaction Setup: In a reaction vessel, combine 3-(1-piperazinyl)-1,2-benzthis compound (1.0 eq), 5-(2-chloroethyl)-6-chlorooxindole (1.0-1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The mixture is heated to 80-120 °C and stirred for 12-24 hours. The reaction is monitored by HPLC or TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield ziprasidone.[3]

Lurasidone: Another atypical antipsychotic, its synthesis involves the coupling of a bicyclic imide fragment with a piperazine-containing benzthis compound derivative.[5][6]

Experimental Protocol: Synthesis of Lurasidone

  • Reaction Setup: A mixture of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (1.0 eq), (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (1.0-1.2 eq), and potassium carbonate (K₂CO₃) (1.2-1.5 eq) is suspended in toluene.[5]

  • Reaction Conditions: The suspension is heated at 105 °C for approximately 15 hours, with the reaction progress monitored by UPLC.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and water is added. The organic phase is separated, concentrated, and the resulting lurasidone is isolated as its hydrochloride salt after treatment with HCl in an alcoholic solution.[5]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for drug discovery in various therapeutic areas. The following tables summarize the quantitative data for some of the key activities.

Anticancer Activity

This compound-containing compounds have shown significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action, including kinase inhibition and induction of apoptosis.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isothiazolonaphthoquinone 57Breast Cancer-[7]
Bisthiazole-based hydroxamic acid 8fHDAC1-[8]
Bisthiazole-based hydroxamic acid 8sHDAC10.01[8]
Thiazole-containing hydroxamate 15aHDAC11.6[9]
Thiazole-containing hydroxamate 15dHDAC12.6[9]
Thiazole-containing hydroxamate 15aHepG2-[9]
Thiazole-containing hydroxamate 15dHepG2-[9]
Pyrimido[2,1-b]benzothiazole 3NCI-H5220.0223[10]
Antiviral Activity

The this compound scaffold has been successfully incorporated into potent antiviral agents, particularly against RNA viruses.

Compound/DerivativeVirusEC₅₀ (µM) / SIReference
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 2, 39, 86, 89; Coxsackie B1; MeaslesActive[1]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrilePoliovirus 1SI: 223[1]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonatePoliovirus 1SI: 828[1]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrileEchovirus 9SI: 334[1]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonateEchovirus 9SI: 200[1]
3-mercapto-5-phenyl-4-isothiazolecarbonitrileHIV-1 (IIIB) & HIV-2 (ROD)-[11]
Central Nervous System (CNS) Activity

This compound derivatives have been developed as potent modulators of CNS targets, leading to the development of antipsychotic medications.

Compound/DerivativeReceptorKᵢ (nM)Reference
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a)D₂167[12]
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a)D₃8.7[12]
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a)D₄67[12]
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a)5-HT₁ₐ10[12]
2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a)5-HT₇22[12]

Key Biological Assays

The evaluation of the biological activity of this compound derivatives relies on a variety of standardized in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of this compound derivatives that target specific kinases in signaling pathways.

Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR), a specific peptide substrate, and the this compound inhibitor at various concentrations in a kinase assay buffer.[16][17][18][19][20]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[16][20]

    • Fluorescence/TR-FRET Assay: Using antibodies that specifically recognize the phosphorylated substrate.[18]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Many bioactive this compound derivatives exert their effects by modulating key cellular signaling pathways implicated in disease pathogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound-based compounds have been developed as inhibitors of kinases within this pathway.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Isothiazole_Inhibitor This compound Kinase Inhibitor Isothiazole_Inhibitor->PI3K Inhibits Isothiazole_Inhibitor->AKT Inhibits Isothiazole_Inhibitor->mTORC1 Inhibits

Caption: this compound inhibitors targeting kinases in the PI3K/AKT/mTOR pathway.

EGFR and HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play critical roles in cell proliferation and are frequently overexpressed or mutated in various cancers. This compound derivatives have been designed to inhibit the kinase activity of these receptors.

EGFR_HER2_Signaling EGFR/HER2 Signaling Pathways cluster_receptors Cell Membrane EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates HER2 HER2 HER2->RAS_RAF_MEK_ERK Activates HER2->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT->Proliferation Promotes Isothiazole_Inhibitor This compound EGFR/HER2 Inhibitor Isothiazole_Inhibitor->EGFR Inhibits Isothiazole_Inhibitor->HER2 Inhibits

Caption: Inhibition of EGFR and HER2 signaling by this compound derivatives.

Experimental and Synthetic Workflows

The discovery and development of novel this compound-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow This compound Drug Discovery Workflow Synthesis Synthesis of This compound Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Optimized Leads Clinical Clinical Trials Preclinical->Clinical Candidate Drug

Caption: A typical workflow for the discovery of this compound-based drugs.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of therapeutic agents. The examples provided in this guide highlight the significant impact of the this compound core in anticancer, antiviral, and CNS drug discovery. Future research in this area is expected to further exploit the unique characteristics of this privileged scaffold to address unmet medical needs.

References

Quantum Chemical Insights into Isothiazole Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Computational Analysis of Isothiazole's Thermodynamic Stability.

Introduction

This compound, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The thermodynamic stability of the this compound ring is a critical determinant of the chemical reactivity, synthetic accessibility, and ultimately, the viability of these compounds in various applications. Quantum chemical calculations have emerged as an indispensable tool for elucidating the intricate factors that govern the stability of this compound and its derivatives, providing insights that guide rational molecular design. This technical guide offers a comprehensive overview of the computational methodologies employed to study this compound stability, presents key quantitative data, and explores the underlying principles of its electronic structure.

Computational Methodologies for Stability Analysis

The accurate theoretical prediction of molecular stability hinges on the selection of appropriate computational methods. For this compound and its derivatives, Density Functional Theory (DFT) has been widely adopted due to its balance of computational cost and accuracy.

Experimental Protocols: A Typical Computational Workflow

The following protocol outlines a standard workflow for the quantum chemical analysis of this compound stability, based on methodologies reported in the literature for studying related heterocyclic systems.[2][3][4]

  • Geometry Optimization: The initial step involves the full optimization of the molecular geometries of the this compound derivatives under investigation. This is typically performed using a DFT functional, such as B3LYP or M06-2X, paired with a sufficiently flexible basis set, for instance, 6-311++G(d,p) or cc-pVTZ.[3][5] The choice of functional and basis set should be validated for the specific system, though B3LYP and M06-2X are commonly employed for organic heterocycles.[5]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)).[6] This approach, often referred to as a composite method, combines the efficiency of DFT for geometry optimization with the accuracy of coupled-cluster theory for energy calculations.

  • Analysis of Stability Metrics: The calculated energies are then used to determine various stability metrics:

    • Relative Energies: For comparing the stability of different isomers, the total electronic energies (including ZPVE corrections) are compared.

    • Aromaticity Indices: To quantify the aromatic stabilization of the this compound ring, metrics such as the Nucleus-Independent Chemical Shift (NICS) can be calculated. NICS values are typically computed at the ring's geometric center (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. A larger HOMO-LUMO gap is generally associated with greater kinetic stability.[2][4]

Below is a Graphviz diagram illustrating this computational workflow.

computational_workflow start Define this compound Derivative Structure geom_opt Geometry Optimization (DFT: B3LYP, M06-2X) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe Single-Point Energy (CCSD(T)) geom_opt->spe zpe_corr Zero-Point Energy Correction freq_calc->zpe_corr analysis Stability Analysis zpe_corr->analysis spe->analysis rel_e Relative Energies analysis->rel_e arom Aromaticity (NICS) analysis->arom fmo FMO Analysis (HOMO-LUMO Gap) analysis->fmo

Computational workflow for this compound stability analysis.

Quantitative Analysis of this compound Stability

Stability of Dehydro-Isothiazole Radical Isomers

A detailed computational study on dehydro-isothiazole radical isomers provides quantitative data on their relative stabilities.[6] The calculations were performed using DFT (M06-2X/cc-pVTZ for geometries and ZPVE) with single-point energy corrections at the CCSD(T)/cc-pVTZ level of theory. The relative energies, corrected for zero-point energy, are summarized in the table below.

IsomerPosition of H removalRelative Energy (kcal/mol)
2b C30.00
2c C45.30
2d C56.50

Data sourced from Mahadevan et al. (2024).[6]

These results indicate that the C3-centered radical (2b ) is the most thermodynamically stable among the dehydro-isothiazole radical isomers.

Factors Influencing this compound Stability

The thermodynamic stability of the this compound ring is governed by a combination of factors, with aromaticity and the influence of substituents being paramount.

Aromaticity of the this compound Ring

Isothiazoles are considered stable aromatic molecules due to the presence of a delocalized π-electron system.[5] Experimental evidence from ring hydrogen exchange rates suggests that the aromaticity of this compound is greater than that of pyrazole and isoxazole.[5] Computationally, aromaticity can be quantified using methods like NICS. While specific NICS values for the parent this compound were not found in the targeted searches, studies on related heterocyclic systems consistently show that negative NICS values correlate with aromatic character and enhanced stability. The logical relationship is that a more negative NICS value implies a stronger diatropic ring current, which is a hallmark of aromaticity and contributes to the overall thermodynamic stability of the molecule.

The diagram below illustrates the relationship between key concepts in aromaticity and stability.

aromaticity_stability deloc π-Electron Delocalization ring_current Diatropic Ring Current deloc->ring_current aromaticity Aromaticity ring_current->aromaticity nics Negative NICS Value ring_current->nics stability Thermodynamic Stability aromaticity->stability nics->aromaticity

Relationship between aromaticity and thermodynamic stability.
Substituent Effects

The stability of the this compound ring can be significantly modulated by the electronic effects of substituents. While specific quantitative data for substituted isothiazoles is sparse in the reviewed literature, general principles from studies on related thiazole derivatives can be applied.

  • Electron-donating groups (EDGs) , such as -CH₃ and -OH, generally increase the electron density of the aromatic ring, which can enhance its stability.

  • Electron-withdrawing groups (EWGs) , such as -NO₂ and -CF₃, decrease the electron density of the ring. The effect of EWGs on stability can be more complex and depends on the specific interactions with the frontier molecular orbitals. In some cases, strong EWGs can lead to a smaller HOMO-LUMO gap, suggesting lower kinetic stability.[2][5]

The influence of substituents on the electronic properties and stability of the this compound ring is depicted in the following diagram.

substituent_effects This compound This compound Ring electron_density Ring Electron Density This compound->electron_density homo_lumo HOMO-LUMO Gap This compound->homo_lumo edg Electron-Donating Group (-CH3, -OH) edg->this compound donates e- ewg Electron-Withdrawing Group (-NO2, -CF3) ewg->this compound withdraws e- stability Thermodynamic Stability electron_density->stability influences kinetic_stability Kinetic Stability homo_lumo->kinetic_stability correlates with

Influence of substituents on this compound ring properties.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful framework for understanding and predicting the stability of this compound and its derivatives. DFT methods, particularly when combined with higher-level single-point energy calculations, offer reliable quantitative data on the relative stabilities of isomers. The aromaticity of the this compound ring is a key contributor to its inherent stability, and this can be further modulated by the electronic nature of substituents.

While significant progress has been made, particularly in understanding the stability of radical species, further research is warranted. Specifically, a systematic benchmarking of DFT functionals for predicting the properties of isothiazoles would be highly beneficial for the research community. Additionally, more extensive studies on the quantitative effects of a wide range of substituents on the stability and aromaticity of the this compound ring would provide deeper insights for the rational design of novel, stable, and effective this compound-based compounds for pharmaceutical and material science applications.

References

Spectroscopic Characterization of Novel Isothiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this compound exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The development of novel this compound-based therapeutic agents necessitates rigorous structural confirmation and purity assessment, for which spectroscopic techniques are indispensable. This guide provides a comprehensive overview of the key spectroscopic methods used in the characterization of novel this compound compounds.

General Experimental Workflow

The characterization of a novel this compound compound is a critical step in the drug discovery and development process. A typical workflow ensures the unambiguous identification and purity assessment of the synthesized molecule before proceeding to biological evaluation.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_evaluation Further Evaluation Synthesis Chemical Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy NMR->FTIR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) MS->NMR UVVis UV-Vis Spectroscopy FTIR->UVVis UVVis->Purity Biological Biological Activity Screening Purity->Biological

A typical experimental workflow for the synthesis and characterization of novel this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the this compound ring and the nature of attached functional groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The relaxation delay should be set to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: NMR Spectroscopy of Novel Isothiazoles
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4H-chromeno[3,4-d]this compoundCDCl₃8.23 (s, 1H), 7.35 (dd, J = 7.7, 1.2 Hz, 1H), 7.25 – 7.23 (m, 1H), 6.99 – 6.96 (m, 2H), 5.34 (s, 2H)154.8, 153.3, 152.2, 131.4, 128.5, 125.3, 122.3, 117.5, 117.2, 64.7
Naphtho[2,1-d]this compoundCDCl₃8.97 (s, 1H), 8.12 – 8.10 (m, 1H), 7.98 – 7.96 (m, 1H), 7.92 (d, J = 8.7 Hz, 1H), 7.74 (d, J = 8.6 Hz, 1H), 7.64 – 7.62 (m, 2H)155.6, 154.6 153.2, 132.1, 129.0, 128.1, 127.4, 126.7, 126.3, 125.4, 120.6
6-Methoxynaphtho[2,1-d]this compoundCDCl₃9.05 (s, 1H), 8.37 – 8.31 (m, 2H), 8.02 (d, J = 8.9 Hz, 1H), 7.88 (d, J = 8.5 Hz, 1H), 6.93 (d, J = 8.5 Hz, 1H), 4.06 (s, 3H)155.6, 153.9, 152.0, 135.8, 131.5, 128.3, 127.2, 125.8, 121.1, 112.3, 107.3, 56.2

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a novel compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity (LC-MS grade).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for many this compound derivatives, as it typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire data in positive or negative ion mode, depending on the nature of the compound.

    • Perform data acquisition over a mass range that encompasses the expected molecular weight of the compound.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

    • Compare the theoretical and experimentally observed isotopic distribution patterns to further confirm the elemental formula.

Data Presentation: HRMS of Novel Isothiazoles
CompoundFormulaCalculated Mass (M+H)⁺Found Mass (M+H)⁺Reference
4H-chromeno[3,4-d]this compoundC₁₀H₈NOS190.0328190.0327
Naphtho[2,1-d]this compoundC₁₁H₈NS186.0379186.0377
6-Methoxynaphtho[2,1-d]this compoundC₁₂H₁₀NOS216.0485216.0480

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: The compound can be analyzed as a KBr pellet (by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H, C=N, C=C).

Data Presentation: FT-IR of a Thiazole Derivative
CompoundCharacteristic Absorption Bands (cm⁻¹)Functional Group AssignmentReference
3-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-4-carbohydrazide3313-OH stretching[3]
2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole3479-OH stretching[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, which are common in this compound derivatives.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Data Presentation: UV-Vis Spectroscopy of Isothiazolo[5,4-b]pyridine Derivatives
CompoundSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoateEthanol320Not Reported
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoaten-Hexane318Not Reported
Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoateEthanol305Not Reported

Application in Drug Discovery: Isothiazoles as Kinase Inhibitors

Many novel this compound derivatives are being investigated as inhibitors of signaling pathways implicated in diseases such as cancer. The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3] this compound-based compounds have shown promise as inhibitors of this pathway.[2][4]

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a novel this compound compound.

Conclusion

The spectroscopic characterization of novel this compound compounds is a fundamental requirement for advancing their development as potential therapeutic agents. A combination of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy provides a comprehensive toolkit for unambiguous structure determination, purity assessment, and confirmation of molecular properties. The detailed protocols and data presentation formats outlined in this guide are intended to assist researchers in the systematic and thorough characterization of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to Isothiazole Isomers and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of isothiazole isomers, focusing on their relative stability. The document presents quantitative thermodynamic data, details experimental and computational methodologies for stability determination, and illustrates the key factors governing isomer stability.

Introduction to this compound Isomers

This compound is a five-membered heterocyclic aromatic compound containing one nitrogen and one sulfur atom. The arrangement of these heteroatoms within the ring gives rise to constitutional isomers, the most common of which are this compound (1,2-thiazole) and thiazole (1,3-thiazole).

  • This compound (1,2-Thiazole): The nitrogen and sulfur atoms are adjacent.

  • Thiazole (1,3-Thiazole): The nitrogen and sulfur atoms are separated by a carbon atom. Thiazole is the more common and generally more stable isomer, finding widespread use in pharmaceuticals and other biologically active compounds.

The relative stability of these isomers is of significant interest in synthetic chemistry and drug development, as it influences reaction pathways, product distributions, and the ultimate biological activity and pharmacokinetic properties of resulting molecules.

Quantitative Analysis of Relative Stability

The relative stability of this compound and thiazole can be quantified through their thermodynamic properties. While experimental data for this compound is scarce, computational studies provide valuable insights. The following tables summarize key thermodynamic functions for this compound and thiazole, calculated using the harmonic-oscillator, rigid-rotor approximation, which allows for a direct comparison of their stability.

Table 1: Calculated Thermodynamic Functions of this compound (1,2-Thiazole)

Temperature (K)Enthalpy Function (cal/mol)Free Energy Function (cal/mol)Entropy (cal/mol·K)Heat Capacity (cal/mol·K)
3009.9853.6463.6214.50
40011.6456.9668.6018.26
50013.3159.9473.2521.43
60014.8362.6877.5124.01
70016.1965.2281.4126.10
80017.4167.5985.0027.81
90018.5069.8288.3229.21
100019.4871.9291.4030.38

Table 2: Calculated Thermodynamic Functions of Thiazole (1,3-Thiazole)

Temperature (K)Enthalpy Function (cal/mol)Free Energy Function (cal/mol)Entropy (cal/mol·K)Heat Capacity (cal/mol·K)
3009.8753.2563.1214.22
40011.4856.5268.0017.92
50013.1259.4572.5721.06
60014.6462.1476.7823.67
70016.0164.6480.6525.81
80017.2566.9884.2327.57
90018.3669.1887.5429.02
100019.3671.2690.6230.22

Data sourced from Soptrajan, B. & Petrov, I. (1967). Thermodynamic Functions of Thiazole and iso-Thiazole.

A comparison of the free energy functions at 300 K (53.25 cal/mol for thiazole vs. 53.64 cal/mol for this compound) suggests that thiazole is the more thermodynamically stable isomer . This is consistent with the general observation of its greater prevalence and ease of synthesis.

Factors Influencing Isomer Stability

The relative stability of this compound isomers is primarily governed by their electronic structure, specifically their aromaticity and the nature of the heteroatom-heteroatom bond.

Factors influencing the relative stability of this compound isomers.
  • Aromaticity: Both isomers are aromatic, which contributes significantly to their overall stability. Thiazoles are known to have a high degree of pi-electron delocalization, contributing to their stability.[1] The aromaticity of this compound is also well-established and contributes to its character as a stable molecule.[2]

  • S-N Bond: The presence of a direct sulfur-nitrogen bond in this compound is a key distinguishing feature. This bond can introduce a degree of ring strain compared to the C-N and C-S bonds in thiazole, potentially contributing to the lower stability of this compound.

  • Electron Distribution: The arrangement of the nitrogen and sulfur atoms influences the electron density distribution within the ring. This, in turn, affects the molecule's reactivity, dipole moment, and intermolecular interactions, all of which can have a subtle impact on its overall thermodynamic stability.

Experimental and Computational Protocols for Stability Determination

The determination of isomer stability relies on a combination of experimental and computational techniques.

Experimental Protocols

a) Combustion Calorimetry

This is a primary experimental method for determining the standard enthalpy of formation (ΔHf°) of a compound.

  • Principle: A precisely weighed sample of the isomer is completely combusted in a high-pressure oxygen environment within a sealed container (a bomb calorimeter). The heat released during combustion is measured by the temperature change of the surrounding water bath.

  • Methodology:

    • A known mass of the sample is placed in a crucible inside the bomb calorimeter.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known volume of water in an insulated container.

    • The sample is ignited electrically.

    • The temperature change of the water is meticulously recorded.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, N₂).

b) Spectroscopic Methods

Spectroscopic techniques are invaluable for identifying and quantifying isomers in a mixture at equilibrium, from which their relative stabilities can be inferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: The chemical shifts and coupling constants of the ring protons are unique for each isomer due to the different electronic environments.

    • Methodology:

      • A sample containing a mixture of the isomers is dissolved in a suitable deuterated solvent.

      • ¹H and ¹³C NMR spectra are acquired.

      • The signals corresponding to each isomer are identified and integrated.

      • The ratio of the integrals provides the relative concentrations of the isomers at equilibrium.

      • The Gibbs free energy difference (ΔG) between the isomers can be calculated from the equilibrium constant (Keq) using the equation: ΔG = -RTln(Keq).

  • Infrared (IR) and Raman Spectroscopy:

    • Principle: The vibrational modes of the molecules are sensitive to their structure, resulting in distinct IR and Raman spectra for each isomer.

    • Methodology:

      • IR and Raman spectra of the isomer mixture are recorded.

      • Characteristic absorption or scattering bands for each isomer are identified.

      • The intensities of these bands can be used for quantitative analysis of the isomer ratio, often requiring the construction of a calibration curve with pure standards.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of isomers.

  • Principle: DFT methods calculate the electronic energy of a molecule, from which its thermodynamic properties can be derived. By comparing the calculated energies of different isomers, their relative stability can be determined.

  • Methodology Workflow:

DFT_Workflow Start Initial 3D Structures of Isomers Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation (Higher Level of Theory, optional) Opt->Energy TS Transition State Search (optional) Opt->TS ZPE Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections Freq->ZPE Compare Compare Energies (ΔE, ΔH, ΔG) ZPE->Compare Energy->Compare Kinetics Determine Isomerization Barrier TS->Kinetics

A typical DFT workflow for comparing isomer stability.
  • Structure Generation: Initial 3D structures of the this compound isomers are created.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ).

  • Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Energy Calculation: The total electronic energy of each optimized isomer is calculated. For higher accuracy, a single-point energy calculation with a more robust functional and/or a larger basis set can be performed on the optimized geometry.

  • Relative Stability Determination: The relative stability is determined by comparing the total energies (ΔE), enthalpies (ΔH), or Gibbs free energies (ΔG) of the isomers.

Conclusion

The relative stability of this compound isomers is a critical consideration in their synthesis and application. Based on computational data, thiazole (1,3-thiazole) is thermodynamically more stable than this compound (1,2-thiazole). This difference in stability is attributed to factors including aromaticity and the presence of a potentially strained S-N bond in this compound. The determination of isomer stability is achieved through a combination of experimental techniques, such as combustion calorimetry and spectroscopy, and computational methods like Density Functional Theory. A thorough understanding of these principles and methodologies is essential for researchers and professionals working with these important heterocyclic compounds.

References

The Isothiazole Scaffold: A Privileged Core in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents across a wide range of diseases. This guide provides a comprehensive overview of the synthesis, pharmacological applications, and mechanistic insights into this compound-containing compounds, tailored for professionals in drug discovery and development.

Introduction to the this compound Ring System

Isothiazoles are a class of five-membered aromatic heterocycles that feature a unique 1,2-relationship between nitrogen and sulfur atoms. This arrangement confers distinct physicochemical properties, including metabolic stability and the capacity for diverse substitutions at its carbon positions. These characteristics make the this compound core an attractive building block for creating new molecular entities with significant biological activities. A number of this compound derivatives have been successfully developed into drugs for treating a variety of conditions, from psychosis to cancer and infectious diseases.

Synthetic Strategies

The construction of the this compound ring is a critical step in the development of new drug candidates. Various synthetic methodologies have been developed, often aiming for efficiency, high yields, and the ability to introduce diverse functional groups. A common and effective approach involves the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[1] This method proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation to form the stable aromatic this compound ring.

Below is a generalized workflow for the synthesis of 3,5-disubstituted isothiazoles.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product A β-Ketodithioester C Metal- & Catalyst-Free Aqueous Conditions Aerial Oxidation A->C B Ammonium Acetate (NH4OAc) B->C D This compound Core R1 R2 C->D caption General workflow for the synthesis of 3,5-disubstituted isothiazoles.

General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Pharmacological Applications and Mechanisms of Action

The versatility of the this compound scaffold is demonstrated by its broad spectrum of biological activities. This compound derivatives have been extensively investigated as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.

This compound derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and survival.

Mechanism of Action: Kinase Inhibition A primary mechanism of action for many this compound-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinases is a hallmark of many cancers. The this compound scaffold serves as an effective template for designing ATP-competitive kinase inhibitors.[3]

  • c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase often deregulated in cancer. A potent and selective inhibitor, compound 1 ((7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[4][5][6]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine)), features an this compound core and has demonstrated desirable pharmacokinetic properties.[7]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, survival, and metabolism.[5][8] Dual inhibitors targeting both PI3K and mTOR can circumvent feedback loops that limit the efficacy of single-target agents.[5][9] this compound-containing molecules have been designed to inhibit key nodes in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) e.g., c-Met PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor This compound-Based Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTORC1 caption This compound inhibitors targeting the PI3K/Akt/mTOR pathway.

This compound inhibitors targeting the PI3K/Akt/mTOR pathway.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[10] this compound-containing compounds have been developed as potent HDAC inhibitors.[11] For instance, derivatives of benzothiazole have been synthesized and shown to effectively inhibit several HDACs, with some exhibiting particular sensitivity towards HDAC6.[12] These compounds prevent cyst formation in models of polycystic kidney disease, highlighting their therapeutic potential.[12]

Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineIC50 ValueTargetReference
Bisthiazole Derivative (8s)-0.01 µMHDAC1[13]
Bisthiazole Derivative (5e)MCF-7 (Breast)0.6648 µMPim-1 Kinase[14]
Bisthiazole Derivative (5a)MDA-MB-231 (Breast)1.51 µMPim-1 Kinase[14]
Bisthiazole Derivative (5f)A2780 (Ovarian)2.34 µMPim-1 Kinase[14]
Naphthoquinone-Isothiazole (51)LN18, T98 (Glioma)Viability decrease at 20 µMHDAC[11]

The this compound scaffold is a key component of several successful atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.

  • Ziprasidone: An atypical antipsychotic approved for schizophrenia and bipolar mania. Its mechanism involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][15] It also has affinity for other serotonin receptors (5-HT1A agonism, 5-HT1D antagonism) and moderately inhibits the reuptake of norepinephrine and serotonin.[16] This broad receptor profile allows it to address both the positive (e.g., hallucinations) and negative (e.g., apathy, social withdrawal) symptoms of schizophrenia.[4]

  • Lurasidone: A benzthis compound derivative used to treat schizophrenia and bipolar depression.[17][18] Like ziprasidone, it acts as an antagonist at D2 and 5-HT2A receptors.[17] Lurasidone is distinguished by its high affinity for the 5-HT7 receptor, and its antagonism at this receptor, along with partial agonism at 5-HT1A, is believed to contribute to its antidepressant and pro-cognitive effects.[17][18] It has minimal affinity for histaminic H1 and muscarinic M1 receptors, resulting in a favorable metabolic side-effect profile (less weight gain and sedation).[18]

G cluster_drug This compound Antipsychotics (e.g., Ziprasidone, Lurasidone) cluster_receptors Key Receptor Targets cluster_effects Therapeutic Outcomes Drug This compound Derivative D2 Dopamine D2 Drug->D2 Antagonism HT2A Serotonin 5-HT2A Drug->HT2A Antagonism HT7 Serotonin 5-HT7 Drug->HT7 Antagonism HT1A Serotonin 5-HT1A Drug->HT1A Partial Agonism Positive ↓ Positive Symptoms (Hallucinations) D2->Positive Negative ↓ Negative Symptoms (Apathy) HT2A->Negative Cognitive ↑ Cognitive Function HT7->Cognitive Mood ↑ Mood HT1A->Mood caption Receptor binding profile of this compound-based antipsychotics.

Receptor binding profile of this compound-based antipsychotics.

This compound derivatives, particularly isothiazolones, are known for their potent, broad-spectrum antimicrobial properties. They are effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Quantitative Data: Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
5-chloroisothiazolone (5a)E. coli BL21 (NDM-1)<0.032[15]
Thiazole Derivative (6d)Staphylococcus aureus50-200[19]
Thiazole Derivative (6d)Streptococcus agalactiae25-100[19]

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. These effects are often evaluated in preclinical models such as carrageenan-induced paw edema in rats. This model is sensitive to cyclooxygenase (COX) inhibitors and is a standard primary screen for nonsteroidal anti-inflammatory drugs (NSAIDs).[20] The anti-inflammatory response involves inhibiting the release of inflammatory mediators like prostaglandins.[21]

Pharmacokinetics and Toxicity Considerations

While the this compound ring often imparts favorable pharmacokinetic properties, it is not without potential liabilities. A critical aspect for drug development is understanding the metabolic fate of these compounds. Research has shown that some this compound-containing molecules can undergo P450-mediated bioactivation.[7] This process can lead to the formation of reactive intermediates.

Specifically, a proposed mechanism involves sulfur oxidation followed by a nucleophilic attack by glutathione at the C4 position of the this compound ring.[7] This forms a glutathione conjugate, which can be detected in vitro and in vivo.[7] This bioactivation can also lead to high covalent binding to microsomal proteins, which is a potential risk for toxicity.[7] Strategies to mitigate this risk include introducing alternative metabolic "soft spots" in the molecule or replacing the this compound ring with a suitable bioisostere, such as an isoxazole or pyrazole.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of new chemical entities. Below are generalized methodologies for key assays cited in the evaluation of this compound derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.[22][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Add various concentrations of the this compound test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23] Allow the plate to stand overnight in the incubator or shake on an orbital shaker to ensure complete solubilization.[22][25]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[22][23] A reference wavelength of >650 nm can be used to subtract background absorbance.[25]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.[26][27]

Protocol:

  • Inoculum Preparation: From a fresh culture, suspend 3-5 isolated colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[28]

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 100 µL after inoculation.[28]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).[28]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[28]

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan in the paw of a rat or mouse induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory activity.[20][29]

Protocol:

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar rats) for at least one week before the experiment. Fast the animals for 12 hours prior to the test.[30]

  • Compound Administration: Administer the this compound test compound orally or via intraperitoneal injection at a predetermined dose. A vehicle control group and a positive control group (e.g., diclofenac, 15 mg/kg) should be included.[30]

  • Inflammation Induction: One hour after compound administration, measure the initial paw volume/thickness (baseline). Then, inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of each animal.[21][30]

  • Edema Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).[30]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable core structure in drug discovery. Its proven success in marketed drugs, particularly in the CNS space, provides a strong foundation for further exploration. Current research is focused on expanding its application into new therapeutic areas, such as novel kinase inhibitors for oncology and potent agents against drug-resistant microbes. Key future directions will involve the design of this compound derivatives with improved isoform selectivity for targets like HDACs and kinases, and the use of computational and medicinal chemistry strategies to mitigate potential metabolic liabilities. The inherent versatility of the this compound ring ensures it will remain a cornerstone of innovative drug development for the foreseeable future.

References

Methodological & Application

Synthesis of 3,5-Disubstituted Isothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted isothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The isothiazole scaffold is a key component in a variety of biologically active molecules. These notes outline three distinct and effective synthetic strategies, offering researchers a selection of methods adaptable to different starting materials and desired substitution patterns.

Method 1: Metal- and Catalyst-Free [4+1] Annulation of β-Ketodithioesters/β-Ketothioamides

This method offers a straightforward and environmentally friendly approach for the synthesis of 3,5-disubstituted isothiazoles from readily available β-ketodithioesters or β-ketothioamides and ammonium acetate. The reaction proceeds via a one-pot, metal- and catalyst-free [4+1] annulation, involving a sequential imine formation, cyclization, and aerial oxidation cascade.[1][2]

Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine β-ketodithioester/thioamide, ammonium acetate, and acetic acid in a round-bottom flask. B Heat the mixture at 100 °C in an open atmosphere. A->B C Monitor reaction by TLC. B->C D Cool to room temperature and quench with saturated NaHCO3 solution. C->D Upon completion E Extract with ethyl acetate. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles via [4+1] annulation.

Quantitative Data
EntryTime (h)Yield (%)
1PhSMe2.594
24-Me-PhSMe3.092
34-Cl-PhSMe3.590
42-NaphthylSMe3.088
52-ThienylSMe4.085
6PhPh4.582
74-MeO-PhPh5.080

Data sourced from Shukla, G.; Srivastava, A.; Singh, M. S. Org. Lett. 2016, 18 (10), 2451–2454.

Experimental Protocol

General Procedure: To a solution of the β-ketodithioester or β-ketothioamide (1.0 mmol) in acetic acid (5.0 mL) in a 25 mL round-bottom flask, ammonium acetate (4.0 mmol) is added. The reaction mixture is then stirred at 100 °C in an open atmosphere for the time indicated in the table above, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate solvent system to afford the desired 3,5-disubstituted this compound.

Method 2: Three-Component Synthesis from Enaminoesters, Sulfur, and Bromodifluoroacetamides

This method provides a versatile route to 3,5-disubstituted isothiazoles through a copper-catalyzed three-component reaction. This approach is notable for its use of elemental sulfur and a bromodifluoroacetamide derivative to construct the this compound core.[3][4]

Signaling Pathway Diagram

reaction_mechanism Enaminoester Enaminoester Intermediate_A Intermediate A Enaminoester->Intermediate_A Sulfur Sulfur (S8) Sulfur->Intermediate_A Bromodifluoroacetamide Bromodifluoroacetamide Bromodifluoroacetamide->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Cyclization This compound 3,5-Disubstituted this compound Intermediate_B->this compound Elimination Cu_catalyst Cu Powder Cu_catalyst->Intermediate_A catalyzes Base Na3PO4 Base->Intermediate_A promotes

Caption: Proposed reaction pathway for the three-component synthesis of isothiazoles.

Quantitative Data
EntryTime (h)Yield (%)
1PhCOOEtPh2488
24-Me-PhCOOEtPh2485
34-F-PhCOOEtPh2482
44-Cl-PhCOOEtPh3678
52-ThienylCOOEtPh3675
6PhCOOEt4-Me-Ph2486
7PhCOOEt4-Cl-Ph3679

Data sourced from Ma, X.; Yu, X.; Huang, H.; Zhou, Y.; Song, Q. Org. Lett. 2020, 22 (14), 5284–5288.

Experimental Protocol

General Procedure: A mixture of the enaminoester (0.2 mmol), bromodifluoroacetamide (0.3 mmol), elemental sulfur (0.4 mmol), copper powder (0.4 mmol), and sodium phosphate (0.6 mmol) in 1,4-dioxane (2.0 mL) is placed in a sealed tube. The reaction mixture is stirred at 120 °C for the time indicated in the table above. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography (PTLC) to give the desired 3,5-disubstituted this compound.

Method 3: Synthesis of 3-Amino-5-arylisothiazoles from Propynenitriles

This protocol, developed by Barton, provides an efficient synthesis of 3-amino-5-arylisothiazoles from readily available propynenitriles. The reaction proceeds in a two-step, one-pot manner involving the addition of a sulfur nucleophile followed by cyclization with an aminating agent.[1][5]

Logical Relationship Diagram

logical_relationship Start Propynenitrile Step1 Addition of Na2S Start->Step1 Intermediate Thiolate Intermediate Step1->Intermediate Step2 Cyclization with Chloramine Intermediate->Step2 Product 3-Amino-5-arylthis compound Step2->Product

Caption: Logical steps for the synthesis of 3-amino-5-arylisothiazoles from propynenitriles.

Quantitative Data
EntryAryl GroupTime (h)Yield (%)
1Phenyl1885
24-Methylphenyl1882
34-Methoxyphenyl1888
44-Chlorophenyl2475
52-Thienyl2470
61-Naphthyl2478

Data is representative of the method described by Barton, P. J. Tetrahedron Lett. 2018, 59 (9), 815–817.

Experimental Protocol

General Procedure: To a stirred solution of the propynenitrile (1.0 mmol) in dimethylformamide (5 mL) is added sodium sulfide nonahydrate (3.0 mmol). The mixture is heated at 70 °C for 2 hours. The reaction is then cooled to 0 °C, and a freshly prepared solution of chloramine (7.0 mmol) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for the time indicated in the table above. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-arylthis compound.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Isothiazoles from 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isothiazoles through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This method offers a robust and versatile route to a variety of substituted isothiazoles, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The isothiazole ring is a key heterocyclic scaffold found in a range of pharmaceuticals and functional materials. A novel and efficient method for the synthesis of these compounds involves the rhodium-catalyzed reaction between 1,2,3-thiadiazoles and nitriles.[1][2][3][4] This process proceeds via the formation of an α-thiavinyl rhodium-carbenoid intermediate, which then undergoes a transannulation reaction with the nitrile to yield the desired this compound product.[1][2][3][4] A key feature of this reaction is the umpolung reactivity of the α-thiavinyl carbene, where the carbene carbon acts as a nucleophile and the sulfur atom as an electrophile when reacting with nitriles.[1][2]

Reaction Mechanism and Logical Relationships

The proposed mechanism for the rhodium-catalyzed synthesis of isothiazoles from 1,2,3-thiadiazoles and nitriles begins with the coordination of the rhodium catalyst to the 1,2,3-thiadiazole. This is followed by a ring-chain tautomerization and denitrogenation to form a rhodium α-thiavinyl carbenoid intermediate. This intermediate then reacts with a nitrile in a cycloaddition, followed by catalyst regeneration, to yield the final this compound product.[1][2]

Reaction_Mechanism Thiadiazole 1,2,3-Thiadiazole Rh_Carbenoid α-Thiavinyl Rh-Carbenoid Thiadiazole->Rh_Carbenoid - N₂ Rh_Catalyst [Rh(COD)Cl]₂/DPPF Intermediate Cycloadduct Intermediate Rh_Carbenoid->Intermediate + Nitrile Nitrile Nitrile (R-CN) This compound This compound Intermediate->this compound - Rh Catalyst N2 N₂

Caption: Proposed reaction mechanism for the rhodium-catalyzed synthesis of isothiazoles.

Quantitative Data

The following tables summarize the substrate scope for the rhodium-catalyzed synthesis of isothiazoles, demonstrating the versatility of this method with various substituted 1,2,3-thiadiazoles and nitriles. The optimized reaction conditions were identified as using [Rh(COD)Cl]₂ (5 mol%) and DPPF (12 mol%) in chlorobenzene at 130 °C.[1]

Table 1: Reaction of Various 1,2,3-Thiadiazoles with Benzonitrile

Entry1,2,3-Thiadiazole (R²)ProductYield (%)
14-BrC₆H₄3ba99
24-MeC₆H₄3ca89
34-MeOC₆H₄3da92
42-Thienyl3ea95
5Methyl3fa91

Table 2: Reaction of Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate with Various Nitriles

EntryNitrile (R³)ProductYield (%)
14-MeOC₆H₄CN3ab84
24-MeC₆H₄CN3ac89
34-FC₆H₄CN3ad91
44-ClC₆H₄CN3ae95
54-CF₃C₆H₄CN3af98
63-ClC₆H₄CN3ag96
72-ClC₆H₄CN3ah88
81,4-Dicyanobenzene3ai99
92-Naphthonitrile3aj93
103-Thiophenecarbonitrile3ak85
113-Pyridinecarbonitrile3al75
12Cyclohexanecarbonitrile3am82
13Acetonitrile3an78

Experimental Protocols

The following is a general experimental protocol for the rhodium-catalyzed synthesis of isothiazoles.

Experimental_Workflow Start Start Reagents Combine 1,2,3-Thiadiazole, Nitrile, [Rh(COD)Cl]₂, and DPPF in a vial Start->Reagents Solvent Add Chlorobenzene Reagents->Solvent Reaction Heat at 130 °C Solvent->Reaction Workup Cool to RT, Concentrate, and Purify by Flash Column Chromatography Reaction->Workup Product Isolate Pure this compound Workup->Product End End Product->End

Caption: General experimental workflow for this compound synthesis.

General Procedure for the Synthesis of Isothiazoles:

  • Reagent Preparation: To an oven-dried screw-capped vial, add the 1,2,3-thiadiazole (0.2 mmol, 1.0 equiv), nitrile (0.4 mmol, 2.0 equiv), [Rh(COD)Cl]₂ (0.01 mmol, 5.0 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (0.024 mmol, 12 mol %).

  • Reaction Setup: Evacuate and backfill the vial with argon or nitrogen. Add chlorobenzene (1.0 mL) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for the time indicated for the specific substrate (typically 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), allow the vial to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationship of Reaction Components:

Logical_Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Thiadiazole 1,2,3-Thiadiazole (this compound Precursor) Product This compound Product Thiadiazole->Product Nitrile Nitrile (Nitrogen Source) Nitrile->Product Rh_Source [Rh(COD)Cl]₂ (Rhodium Source) Rh_Source->Product catalyzes Ligand DPPF (Ligand) Ligand->Product stabilizes/ activates Solvent Chlorobenzene (Solvent) Solvent->Product enables Temperature 130 °C (Temperature) Temperature->Product drives

Caption: Logical relationships of components in the rhodium-catalyzed synthesis of isothiazoles.

Conclusion

The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles is a highly efficient and versatile method for the synthesis of a wide array of substituted isothiazoles.[1][2][4] The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The provided protocols and data serve as a comprehensive guide for the application of this synthetic methodology.

References

One-Pot Synthesis of Functionalized Isothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized isothiazole derivatives. The this compound core is a significant scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities. One-pot synthesis offers an efficient and atom-economical approach to constructing these valuable molecules.

Introduction

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is present in numerous pharmaceuticals and agrochemicals. The development of efficient synthetic methodologies for this compound derivatives is crucial for the discovery of new bioactive agents. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, provide a streamlined and resource-efficient strategy for synthesizing complex molecules like functionalized isothiazoles. These methods often lead to higher overall yields, reduced waste, and simplified purification procedures.

This document outlines two robust one-pot protocols for the synthesis of functionalized this compound derivatives:

  • Three-Component Synthesis from Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.

  • Synthesis from β-Ketodithioesters and Ammonium Acetate.

Additionally, we will touch upon the biological significance of this compound derivatives, particularly their emerging role as kinase inhibitors in cancer therapy.

Protocol 1: Three-Component Synthesis of Thiazoles and Isothiazoles

This protocol describes a three-component reaction for the synthesis of isothiazoles and thiazoles by reacting enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters. This method is notable for the formation of new C–S, C–N, and N–S bonds in a single operation.

Experimental Workflow

Three_Component_Synthesis_Workflow reagents Combine: - Enaminoester - Sulfur (S8) - Bromodifluoroacetamide/ester - Solvent (e.g., DMSO) reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction Stirring workup Aqueous Work-up - Quench with water - Extract with organic solvent reaction->workup Cooling purification Purification - Column Chromatography workup->purification product Functionalized this compound/Thiazole purification->product

Caption: Workflow for the three-component synthesis of isothiazoles.

Detailed Experimental Protocol
  • To a dried reaction tube, add:

    • Enaminoester (1.0 equiv.)

    • Elemental sulfur (S₈, 1.5 equiv.)

    • Bromodifluoroacetamide/ester (1.2 equiv.)

    • Anhydrous solvent (e.g., DMSO, 0.2 M)

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized this compound.

Quantitative Data Summary
EntryEnaminoesterBromodifluoro- reagentProductYield (%)
1Ethyl 3-amino-2-butenoateN,N-diethyl-2-bromo-2,2-difluoroacetamideEthyl 5-acetyl-3-(diethylamino)this compound-4-carboxylate78
2Methyl 3-amino-3-phenylacrylate2-bromo-2,2-difluoro-1-phenylethanoneMethyl 3-amino-5-benzoyl-isothiazole-4-carboxylate85
3Ethyl 3-aminocrotonateEthyl 2-bromo-2,2-difluoroacetateEthyl 5-acetyl-3-ethoxy-isothiazole-4-carboxylate72

Note: The selectivity between this compound and thiazole formation can be influenced by the specific substrates and reaction conditions.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol details an operationally simple and metal-free one-pot synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.

Experimental Workflow

Beta_Ketodithioester_Synthesis_Workflow reagents Combine: - β-Ketodithioester - Ammonium Acetate (NH4OAc) - Solvent (e.g., Ethanol) reaction Reflux Reaction Mixture reagents->reaction Stirring workup Solvent Evaporation reaction->workup Cooling purification Purification - Column Chromatography workup->purification product 3,5-Disubstituted this compound purification->product

Caption: Workflow for the synthesis of 3,5-disubstituted isothiazoles.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve:

    • β-Ketodithioester (1.0 equiv.)

    • Ammonium acetate (NH₄OAc, 5.0 equiv.)

    • Solvent (e.g., ethanol, 0.1 M)

  • Reflux the reaction mixture for the specified time (typically 6-10 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted this compound.

Quantitative Data Summary
Entryβ-KetodithioesterProductYield (%)
1S-Methyl 3-oxo-3-phenylpropanedithioate3-Methyl-5-phenylthis compound92
2S-Ethyl 3-(4-methoxyphenyl)-3-oxopropanedithioate5-(4-Methoxyphenyl)-3-ethylthis compound88
3S-Methyl 3-oxo-3-(thiophen-2-yl)propanedithioate3-Methyl-5-(thiophen-2-yl)this compound85
4S-Benzyl 3-oxo-3-phenylpropanedithioate3-Benzyl-5-phenylthis compound90

Biological Significance: this compound Derivatives as Kinase Inhibitors

Functionalized this compound derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly promising area of research is their role as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While much of the research has focused on the closely related thiazole scaffold, this compound-containing compounds are also being investigated as potent kinase inhibitors. For instance, derivatives of the this compound-containing natural product aulosirazole have been explored as potential inhibitors of indoleamine-2,3-dioxygenase, a target in cancer immunotherapy.

Many small molecule kinase inhibitors target the ATP-binding site of the kinase. The this compound ring can act as a versatile scaffold to which various functional groups can be appended to achieve specific interactions with the target kinase. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival that is a common target for kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound Derivative (Kinase Inhibitor) This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound kinase inhibitors.

Conclusion

The one-pot synthetic protocols presented here offer efficient and versatile methods for accessing functionalized this compound derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as bioactive agents, particularly as kinase inhibitors. The detailed experimental procedures and quantitative data provided will aid in the practical application of these synthetic strategies in the laboratory. Further exploration of the structure-activity relationships of these derivatives is warranted to develop novel therapeutic agents.

Metal-Free Synthesis of Isothiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of isothiazole compounds. The this compound scaffold is a crucial pharmacophore found in numerous pharmaceuticals and agrochemicals. Traditional synthetic routes often rely on transition metal catalysts, which can lead to product contamination and require additional purification steps. The methods outlined below offer milder, more environmentally friendly, and often more cost-effective alternatives by avoiding the use of metal catalysts.

Visible Light-Promoted Photoredox Catalysis for Benzo[d]this compound Synthesis

This method utilizes an organic photocatalyst and visible light to promote the formation of the N–S bond in isothiazoles under mild conditions. The reaction proceeds via the generation of iminyl radicals from α-amino-oxy acid auxiliaries.[1][2][3]

Application Notes

This sustainable approach is notable for its broad substrate scope and tolerance of various functional groups.[1] The reaction can be performed under both batch and continuous flow setups, highlighting its potential for industrial applications.[1][2] The use of a commercially available acridinium salt as the photocatalyst and mild reaction conditions make this method highly accessible.[1] Yields are generally good to excellent for a range of substituted aromatic oximes.[1]

Quantitative Data Summary
EntryStarting Material (α-imino-oxy acid)Product (Benzo[d]this compound)Yield (%) [a]Reference
1Unsubstituted2a56[1]
24-MeO substituted2b85[1]
34-Br substituted2c75[1]
44-F substituted2d68[1]
54-CF3 substituted2e62[1]
6Naphthalene core2j32[1]
7Furan heterocycle2k36[1]
8Pyridine heterocycle2l86[1]
9Quinoline heterocycle2m69[1]

[a] Yields were determined by 1H-NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.[1]

Experimental Protocol

Materials:

  • α-imino-oxy acid (1.0 equiv)

  • Acridinium salt photocatalyst (PC1) (mol%)

  • Sodium acetate (NaOAc) (as base)

  • Acetone (solvent)

  • Blue LED light source

Procedure:

  • To a reaction vessel, add the α-imino-oxy acid, acridinium salt photocatalyst, and sodium acetate.

  • Add acetone as the solvent.

  • Irradiate the reaction mixture with a blue LED light source under an air atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzo[d]this compound.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A α-imino-oxy acid E Mix and Irradiate (Blue LED, Air, RT) A->E B Photocatalyst (Acridinium salt) B->E C Base (NaOAc) C->E D Acetone (Solvent) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Benzo[d]this compound H->I

Caption: Workflow for Visible Light-Promoted Synthesis.

[4+1] Annulation of β-Keto Dithioesters/Thioamides with Ammonium Acetate

This one-pot, metal-free method provides a carbon-economic route to 3,5-disubstituted and annulated isothiazoles.[4][5] The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[4][5]

Application Notes

This operationally simple and user-friendly protocol avoids the use of any metal catalysts or strong oxidants.[5] The use of ammonium acetate as both the nitrogen source and the promoter for the annulation makes this an atom-economical process. The reaction generally proceeds under aerial conditions, utilizing atmospheric oxygen as the oxidant.[5]

Quantitative Data Summary
Entryβ-Keto Dithioester/ThioamideAmmonium SaltProductYield (%)Reference
1β-keto dithioesterNH4OAc3,5-disubstituted this compoundNot specified[4][5]
2β-keto thioamideNH4OAc3,5-disubstituted this compoundNot specified[4][5]
3Annulated β-keto dithioesterNH4OAcAnnulated this compoundNot specified[4][5]

Detailed yield data for specific substrates was not available in the provided search results.

Experimental Protocol

Materials:

  • β-keto dithioester or β-keto thioamide (1.0 equiv)

  • Ammonium acetate (NH4OAc)

  • Solvent (if required, though neat conditions are possible)

Procedure:

  • In a reaction vessel, combine the β-keto dithioester or β-keto thioamide with ammonium acetate.

  • The reaction can be conducted under neat (solvent-free) conditions or in a suitable solvent.

  • Heat the reaction mixture while stirring under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may include dilution with water and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism Pathway

G A β-Keto Dithioester/ Thioamide C Imine Formation A->C B NH4OAc B->C D Intramolecular Cyclization C->D E Aerial Oxidation D->E F 3,5-Disubstituted This compound E->F

Caption: [4+1] Annulation Reaction Pathway.

Reaction of Thioacetamide Derivatives with N-Sulfonyliminoiodinane

This metal-free approach allows for the synthesis of 4,5-disubstituted and 3,4,5-trisubstituted isothiazoles from readily available thioacetamide derivatives under mild conditions.[6][7]

Application Notes

The reaction of 2-substituted thioacetamides bearing an enamine moiety with iminoiodinane leads to 4,5-disubstituted isothiazoles in good to high yields (72–93%).[6][7] For the synthesis of 3,4,5-trisubstituted isothiazoles, (het)arylidene-substituted 2-thioacetamides are reacted with iminoiodinane, followed by a one-pot oxidation of the resulting sulfonylisothiazolines, with yields ranging from 44–96%.[6][7] This method has been successfully scaled up.[6]

Quantitative Data Summary
EntryThioacetamide DerivativeProduct TypeYield (%)Reference
12-Substituted with enamine4,5-Disubstituted this compound72-93[6][7]
2(Het)arylidene-substituted3,4,5-Trisubstituted this compound44-96[6][7]
Experimental Protocol

For 4,5-Disubstituted Isothiazoles:

  • Dissolve the 2-substituted thioacetamide with an enamine moiety in a suitable solvent.

  • Add the N-sulfonyliminoiodinane to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

For 3,4,5-Trisubstituted Isothiazoles:

  • React the (het)arylidene-substituted 2-thioacetamide with N-sulfonyliminoiodinane in a suitable solvent to form the sulfonylisothiazoline intermediate.

  • Without isolating the intermediate, perform a one-pot oxidation.

  • After the oxidation is complete, proceed with work-up and purification as described above.

Logical Relationship of Synthesis

G cluster_start Starting Materials cluster_products Products A Thioacetamide Derivative C Reaction A->C B N-Sulfonyliminoiodinane B->C D 4,5-Disubstituted This compound C->D from enamine substituted thioacetamide E 3,4,5-Trisubstituted This compound C->E from (het)arylidene substituted thioacetamide + one-pot oxidation

Caption: Synthesis Logic for Iminoiodinane Method.

References

Application Notes and Protocols for Isothiazole Ring Formation via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The isothiazole scaffold is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties. Cycloaddition reactions offer a powerful and versatile strategy for the construction of the this compound ring system, often providing high levels of regio- and stereocontrol. These reactions are crucial for the efficient synthesis of complex this compound derivatives for drug development pipelines.

This document provides detailed application notes and experimental protocols for the synthesis of isothiazoles using various cycloaddition methodologies. The information is intended to guide researchers in the selection and implementation of synthetic strategies for the preparation of novel this compound-containing compounds for pharmacological evaluation.

I. Key Cycloaddition Strategies for this compound Ring Formation

Several cycloaddition strategies have been successfully employed for the synthesis of the this compound ring. The most prominent among these are 1,3-dipolar cycloadditions, Diels-Alder reactions, and other annulation processes that can be mechanistically classified as cycloadditions.

1,3-Dipolar Cycloaddition of Nitrile Sulfides

The 1,3-dipolar cycloaddition of nitrile sulfides with alkynes is a classic and effective method for the construction of the this compound ring.[1][2] Nitrile sulfides are transient intermediates that can be generated in situ and readily react with a variety of dipolarophiles.

Reaction Scheme:

This method is particularly useful for accessing a range of substituted isothiazoles by varying the substituents on both the nitrile sulfide precursor and the alkyne.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles

A modern and highly efficient approach to this compound synthesis involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[3][4] This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate and offers a broad substrate scope with excellent yields.[4]

Reaction Scheme:

This methodology is advantageous due to its high efficiency and the commercial availability of a wide range of nitriles.

Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers

A one-pot synthesis of isothiazoles can be achieved through the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like sodium sulfide (Na₂S).[5][6][7] This transformation demonstrates excellent functional group tolerance.[5][7]

Reaction Scheme:

The use of an inexpensive and readily available sulfur source makes this method attractive for large-scale synthesis.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound derivatives, particularly isothiazol-3(2H)-one 1,1-dioxides, can function as dienophiles in Diels-Alder reactions with a variety of dienes.[8] This [4+2] cycloaddition approach is a powerful tool for the synthesis of fused and complex polycyclic systems containing the this compound moiety.[8]

Reaction Scheme:

The regioselectivity of these reactions can be influenced by substituents on both the this compound dienophile and the diene.[8]

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the aforementioned cycloaddition reactions, providing a comparative overview of their efficiency.

Table 1: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [4]

Entry1,2,3-Thiadiazole Substituent (R¹)Nitrile Substituent (R²)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenyl4-Cyanopyridine[Rh(COD)Cl]₂/DPPFChlorobenzene1301295
24-MethoxyphenylBenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene1301285
34-ChlorophenylAcetonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene1302478
4Thiophen-2-yl4-Trifluoromethylbenzonitrile[Rh(COD)Cl]₂/DPPFChlorobenzene1301292

Table 2: Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers [7]

EntryAlkynyl Oxime Ether Substituents (R¹, R²)Sulfur SourceBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl, PhenylNa₂SDBUNMP1201291
24-Tolyl, PhenylNa₂SDBUNMP1201288
34-Chlorophenyl, PhenylNa₂SDBUNMP1201285
4Thiophen-2-yl, PhenylNa₂SDBUNMP1201275

III. Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles[4]
  • To an oven-dried screw-capped vial, add the 1,2,3-thiadiazole (0.2 mmol, 1.0 equiv), [Rh(COD)Cl]₂ (5.0 mol %), and DPPF (12 mol %).

  • Evacuate and backfill the vial with argon three times.

  • Add the nitrile (0.4 mmol, 2.0 equiv) and chlorobenzene (1.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for the time indicated in Table 1.

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers[7]
  • To a sealed tube, add the alkynyl oxime ether (0.2 mmol, 1.0 equiv), sodium sulfide (Na₂S, 0.4 mmol, 2.0 equiv), and DBU (0.4 mmol, 2.0 equiv).

  • Add N-methyl-2-pyrrolidone (NMP, 2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C in a preheated oil bath.

  • Stir the mixture for the time indicated in Table 2.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

IV. Applications in Drug Development

The this compound ring is a key pharmacophore in several marketed drugs and clinical candidates. While the final ring-forming step in the industrial synthesis of some of these drugs may not always be a cycloaddition, the principles of cycloaddition chemistry are instrumental in the discovery and development of novel this compound-containing drug candidates.

For instance, the antipsychotic drug Ziprasidone contains a benzthis compound moiety. While its commercial synthesis involves the coupling of pre-formed heterocyclic fragments, the initial synthesis of the benzthis compound core can be achieved through various methods, including those with cycloaddition-like mechanisms.[9][10] The development of efficient cycloaddition reactions allows for the rapid generation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.

V. Visualizations

Reaction Mechanism Diagrams

Rh_Catalyzed_Transannulation Thiadiazole 1,2,3-Thiadiazole Intermediate1 Rh-Thiavinyl Carbene Thiadiazole->Intermediate1 - N₂ Rh_Catalyst [Rh(0)] Rh_Catalyst->Intermediate1 Intermediate2 Metallacyclic Intermediate Intermediate1->Intermediate2 + Nitrile Nitrile R-C≡N Nitrile->Intermediate2 This compound This compound Intermediate2->this compound Reductive Elimination Rh_Catalyst_regen [Rh(0)] Intermediate2->Rh_Catalyst_regen N2 N₂

Caption: Catalytic cycle for the Rh-catalyzed transannulation.

Dipolar_Cycloaddition cluster_generation Nitrile Sulfide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Precursor Oxathiazolone Precursor NitrileSulfide R-C≡N⁺-S⁻ (Nitrile Sulfide) Precursor->NitrileSulfide Δ CO2 CO₂ Precursor->CO2 Δ Alkyne R'-C≡C-R'' (Alkyne) TransitionState [3+2] Transition State Alkyne->TransitionState This compound This compound TransitionState->this compound NitrileSulfide_reac->TransitionState

Caption: 1,3-Dipolar cycloaddition of a nitrile sulfide.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reactants & Catalyst Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating & Stirring (Specified Temp & Time) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC / GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General experimental workflow for this compound synthesis.

References

Application of Isothiazoles in Agrochemical Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, serves as a critical scaffold in the development of modern agrochemicals.[1][2] Its derivatives have demonstrated a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties, making them a focal point of green pesticide research due to their high efficacy and potential for diverse structural modifications.[3][4][5] This document provides detailed application notes on the fungicidal use of this compound derivatives, their role in inducing plant resistance, and the experimental protocols for their synthesis and evaluation.

Application Note 1: Dual-Action Fungicides - this compound-Thiazole Derivatives

A significant advancement in fungicide research involves the development of this compound derivatives that exhibit a dual mechanism of action: direct inhibition of fungal growth and the induction of Systemic Acquired Resistance (SAR) in the host plant.[6][7] This strategy not only provides robust protection against pathogens but also helps in managing the development of fungicide resistance.[6]

A prime example is a series of novel this compound-thiazole derivatives designed by combining the bioactive substructures of the plant elicitor isotianil and the fungicide oxathiapiprolin.[6][8] One of the most potent compounds from this series, compound 6u , has shown exceptional activity against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans.[7]

Mechanism of Action: The fungicidal activity of compound 6u is believed to stem from its interaction with the oxysterol-binding protein (ORP), a target it shares with the potent fungicide oxathiapiprolin.[6][8] Molecular docking studies suggest that the thiazole ring of compound 6u interacts with specific amino acid residues (like Trp762) in the active center of the target protein.[8] Simultaneously, the 3,4-dichlorothis compound moiety acts as a plant resistance inducer, activating the salicylic acid (SA) pathway to trigger a systemic defense response in the plant.[6]

// Nodes this compound [label="this compound-Thiazole\nCompound (e.g., 6u)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant [label="Host Plant", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen [label="Oomycete Pathogen\n(e.g., P. infestans)", fillcolor="#FBBC05", fontcolor="#202124"]; ORP [label="Oxysterol-Binding\nProtein (ORP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_Pathway [label="Salicylic Acid\n(SA) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PR1 [label="PR-1 Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_Inhibition [label="Fungal Growth\nInhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Broad-Spectrum\nDisease Protection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Plant [label="Applied to"]; this compound -> Pathogen [label="Directly Targets", color="#EA4335"]; Pathogen -> ORP [label="Essential for\nViability", style=dashed]; this compound -> ORP [label="Inhibits", color="#EA4335", arrowhead=tee]; ORP -> Growth_Inhibition [style=dashed, arrowhead=none];

Plant -> SA_Pathway [label="Activates", color="#34A853"]; this compound -> SA_Pathway [label="Induces", color="#34A853"]; SA_Pathway -> PR1 [label="Leads to"]; PR1 -> SAR [label="Contributes to"]; SAR -> Protection;

// Nodes this compound [label="this compound-Thiazole\nCompound (e.g., 6u)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant [label="Host Plant", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen [label="Oomycete Pathogen\n(e.g., P. infestans)", fillcolor="#FBBC05", fontcolor="#202124"]; ORP [label="Oxysterol-Binding\nProtein (ORP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_Pathway [label="Salicylic Acid\n(SA) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PR1 [label="PR-1 Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_Inhibition [label="Fungal Growth\nInhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Broad-Spectrum\nDisease Protection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Plant [label="Applied to"]; this compound -> Pathogen [label="Directly Targets", color="#EA4335"]; Pathogen -> ORP [label="Essential for\nViability", style=dashed]; this compound -> ORP [label="Inhibits", color="#EA4335", arrowhead=tee]; ORP -> Growth_Inhibition [style=dashed, arrowhead=none];

Plant -> SA_Pathway [label="Activates", color="#34A853"]; this compound -> SA_Pathway [label="Induces", color="#34A853"]; SA_Pathway -> PR1 [label="Leads to"]; PR1 -> SAR [label="Contributes to"]; SAR -> Protection;

{rank=same; this compound;} {rank=same; Plant; Pathogen;} {rank=same; SA_Pathway; ORP;} {rank=same; PR1; Growth_Inhibition;} {rank=same; SAR;} {rank=same; Protection;} } Caption: Dual-action mechanism of an this compound-thiazole compound.

Quantitative Data: Fungicidal Activity

The in vivo fungicidal activity of this compound-thiazole derivatives was evaluated, with EC₅₀ (half maximal effective concentration) values determined for the most potent compounds.

CompoundEC₅₀ against P. cubensis (mg L⁻¹)[6][7]EC₅₀ against P. infestans (mg L⁻¹)[6][7]
6u 0.0460.20
Oxathiapiprolin (Control) 0.020.53
Isotianil (Control) >100>100

Application Note 2: Isothiazoles as Inducers of Plant Resistance

Isothiazoles, particularly derivatives like 3,4-dichlorothis compound, are recognized as effective inducers of SAR.[6] SAR is a plant's innate defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens.[9] This response is typically mediated by the salicylic acid (SA) signaling pathway.[6]

Upon application, this compound compounds trigger the SA pathway, leading to the accumulation of SA and the subsequent up-regulation of pathogenesis-related (PR) genes, such as pr1.[6][8] The expression of these genes enhances the plant's overall defense capacity.

// Nodes this compound [label="this compound Derivative\n(e.g., Isotianil, 6u)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantCell [label="Plant Cell", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; SA_Accumulation [label="Salicylic Acid (SA)\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1 [label="NPR1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; PR_Genes [label="Pathogenesis-Related (PR)\nGene Expression (e.g., pr1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PlantCell [label="Perceived by"]; PlantCell -> SA_Accumulation [label="Triggers"]; SA_Accumulation -> NPR1 [label="Leads to"]; NPR1 -> PR_Genes [label="Induces"]; PR_Genes -> SAR [label="Establishes"]; } Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway.

Quantitative Data: Gene Expression

The induction of the SAR pathway was quantified by measuring the relative expression of the pr1 gene using quantitative PCR (Q-PCR) after treatment with compound 6u .

Treatment Timepr1 Gene Expression Fold-Change (vs. Control)[6][7][8]
24 hours 43-fold
48 hours 122-fold

Experimental Protocols

Protocol 1: Synthesis of this compound-Thiazole Derivatives

This protocol outlines the general synthetic route for creating this compound-thiazole carboxamides, based on published methods.[6][10]

Synthesis_Workflow

Methodology:

  • Weinreb Amide Formation: 3,4-dichlorothis compound-5-carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride to produce the corresponding Weinreb amide.[6]

  • Ketone Synthesis: The Weinreb amide is treated with a Grignard reagent (e.g., methyl magnesium bromide) to yield 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Intermediate 1).[6]

  • Bromination: Intermediate 1 undergoes a substitution reaction with pyridinium tribromide to prepare the bromoacetyl this compound derivative (Intermediate 2).[6][10]

  • Thiazole Ring Formation: Intermediate 2 is condensed with a substituted thioamide to construct the thiazole ring, yielding Intermediate 4.[6]

  • Final Condensation: The final this compound-thiazole derivatives are obtained through a condensation reaction between Intermediate 4 and a corresponding carboxylic acid.[6][8]

Protocol 2: In Vivo Fungicidal Activity Assay (Leaf Disc Method)

This protocol describes the evaluation of a compound's protective activity against a fungal pathogen on host plant tissue.

Materials:

  • Host plants (e.g., cucumber for P. cubensis, tomato for P. infestans)

  • Test compounds dissolved in an appropriate solvent (e.g., acetone or DMSO) with a surfactant.

  • Fungal pathogen spore suspension (e.g., 5 x 10⁴ spores/mL).

  • Sterile water, petri dishes, filter paper.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Plant Preparation: Cultivate healthy host plants to the appropriate growth stage (e.g., cucumber plants with two true leaves).

  • Compound Application: Prepare serial dilutions of the test compounds. Evenly spray the solutions onto the surfaces of the plant leaves until runoff. A solvent-surfactant solution is used as a negative control.

  • Drying: Allow the treated leaves to air-dry for 24 hours in a greenhouse.

  • Inoculation: After drying, spray the leaves with the fungal spore suspension until evenly coated.

  • Incubation: Place the inoculated plants in a high-humidity growth chamber at an optimal temperature for the pathogen (e.g., 20-25°C) for 24-48 hours to allow for infection.

  • Observation: Transfer the plants back to standard greenhouse conditions. After 5-7 days, assess the disease severity by visually estimating the percentage of leaf area covered by lesions compared to the negative control.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the EC₅₀ value using probit analysis.

Protocol 3: Gene Expression Analysis by Quantitative PCR (Q-PCR)

This protocol is for quantifying the expression of defense-related genes like pr1 in response to treatment with an this compound-based elicitor.

Materials:

  • Plant leaf tissue samples (treated and control).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • Q-PCR master mix (e.g., SYBR Green).

  • Gene-specific primers for the target gene (pr1) and a reference gene (e.g., actin).

  • Q-PCR instrument.

Procedure:

  • Sample Collection: Collect leaf samples from plants at specified time points (e.g., 0, 24, 48 hours) after treatment with the test compound or control solution. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Q-PCR Reaction: Set up the Q-PCR reactions in triplicate for each sample, including primers for the target gene and the reference gene. The reaction mixture typically includes the cDNA template, forward and reverse primers, and a Q-PCR master mix.

  • Data Analysis: Run the Q-PCR program. Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene (pr1) to the reference gene. The results are expressed as a fold-change relative to the control-treated samples.

References

Isothiazole-Based Compounds as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1] In recent years, this compound derivatives have garnered significant attention as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines, operating through various mechanisms of action. This document provides detailed application notes and protocols for the preclinical evaluation of this compound-based compounds as anticancer agents, summarizing key quantitative data, outlining experimental methodologies, and illustrating relevant signaling pathways.

Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating several key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The principal mechanisms of action identified for various this compound-based compounds include:

  • Histone Deacetylase (HDAC) Inhibition: Certain this compound derivatives act as HDAC inhibitors, leading to the hyperacetylation of histone and non-histone proteins.[1][2] This epigenetic modification alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and differentiation of tumor cells.[2]

  • Tyrosine Kinase Inhibition (c-Met): Some this compound compounds have been identified as potent inhibitors of the c-Met kinase.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor growth, invasion, and angiogenesis.[1][3][4][5]

  • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[6][7][8] this compound derivatives have been developed to act as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway.[9]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the in vitro anticancer activity of representative this compound-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Isothiazolo[3,4-d]pyrimidinePC3Prostate CancerNot SpecifiedEtoposideNot Specified
Isothiazolo[3,4-d]pyrimidineACHNRenal CancerNot SpecifiedEtoposideNot Specified
Isothiazolo[3,4-d]pyrimidineHeLaCervical CancerNot SpecifiedEtoposideNot Specified
Isothiazolo[3,4-d]pyrimidineHL-60Promyelocytic LeukemiaNot SpecifiedEtoposideNot Specified
Isothiazolo[3,4-d]pyrimidineMCF-7Breast CancerNot SpecifiedEtoposideNot Specified
3-(4-phenylisothiazol-5-yl)-2H-chromen-2-oneA549Lung CancerNot SpecifiedEtoposideNot Specified
3-(4-phenylisothiazol-5-yl)-2H-chromen-2-oneB16F10MelanomaNot SpecifiedEtoposideNot Specified

Note: Specific IC50 values were not provided in the source material, but the compounds were reported to have notable anticancer activity.[1]

Table 2: Activity of a Bis-thiazole Derivative

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Bis-thiazole derivative 7A549Lung Cancer37.3 ± 4.8Mitoxantrone15.7 ± 4.0
Bis-thiazole derivative 7C6Glioma11.3 ± 1.2Mitoxantrone11.0 ± 1.7

[10]

Table 3: PI3Kα/mTOR Dual Inhibitory Activity of Thiazole Derivatives

CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)
3b0.086 ± 0.0050.221 ± 0.014

[9]

Mandatory Visualizations

Signaling Pathways

HDAC_Inhibition cluster_nucleus Nucleus cluster_effects Cellular Effects HDACi This compound-based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Histone_A Acetylated Histones HAT HAT Histone_D Deacetylated Histones Histone_A->Histone_D Deacetylation Chromatin Relaxed Chromatin Histone_A->Chromatin Histone_D->Histone_A Acetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Differentiation Differentiation Gene_Expression->Differentiation

Caption: Mechanism of action for this compound-based HDAC inhibitors.

cMet_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cancer Hallmarks HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis This compound This compound-based c-Met Inhibitor This compound->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: this compound-based inhibition of the c-Met signaling pathway.

PI3K_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_outcomes Cellular Processes GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K This compound This compound-based PI3K/mTOR Inhibitor This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth S6K->Growth Proliferation Proliferation fourEBP1->Proliferation Inhibits translation when unphosphorylated

Caption: Dual inhibition of the PI3K/mTOR pathway by this compound compounds.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Compound (various conc.) B->C D Incubate for 48-72h C->D E Add MTT reagent (0.5 mg/mL) D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate overnight G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining cell viability via MTT assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound-based compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC3)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking the plate for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol describes the use of western blotting to analyze changes in the expression of key proteins in signaling pathways (e.g., PI3K/Akt, c-Met) following treatment with this compound compounds.[14][15][16][17][18]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-c-Met, anti-c-Met, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the this compound compound at the desired concentration and time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound compounds using propidium iodide (PI) staining and flow cytometry.[19][20][21][22]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound compound for the desired duration. Harvest the cells (including floating cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of an this compound compound using a subcutaneous human tumor xenograft model in immunocompromised mice.[23][24][25][26][27]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 4-6 weeks old)

  • Serum-free medium or PBS

  • This compound compound formulation for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., cisplatin, doxorubicin)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in serum-free medium or PBS. Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[23]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Treatment Administration: Administer the this compound compound, vehicle, or positive control drug to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, once every three days) for a specified duration (e.g., 21-28 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity. The formula for tumor volume is (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh and photograph the tumors.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. Analyze the data for statistical significance.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The compounds derived from this core structure have demonstrated significant efficacy against a range of cancer types through diverse mechanisms of action. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of oncology drug discovery to guide the preclinical evaluation of new this compound-based therapeutic candidates. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance them toward clinical development.

References

Application Notes and Protocols: Isothiazole Derivatives as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of isothiazole derivatives as potent antimicrobial and antifungal agents. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these promising heterocyclic compounds.

Introduction

This compound, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2] Their mechanism of action often involves the disruption of essential cellular processes in pathogens, making them attractive candidates for the development of new therapeutic agents to combat infectious diseases and the growing challenge of antimicrobial resistance.[3][4]

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the quantitative data on the antimicrobial and antifungal efficacy of various this compound and related thiazole derivatives from recent studies. This data facilitates the comparison of the biological activity of different structural analogs.

Table 1: In Vitro Antibacterial Activity of this compound and Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles4 - 32-4 - 32-[1]
2-phenylacetamido-thiazole derivative 161.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[5]
Thiazole Schiff base 17--< Kanamycin B-[5]
Thiazole Schiff base 18--< Kanamycin B-[5]
1,3-thiazole derivative 12125 - 150 (MRSA)-125 - 150-[6]
Benzo[d]thiazole derivative 1350 - 75 (MRSA)-50 - 75-[6]
Benzo[d]thiazole derivative 1450 - 75 (MRSA)-50 - 75-[6]
Isothiazolone-nitroxide hybrid 2235 (MSSA), 8.75 (VRSA)---[7]
REDX05967---16 (MIC50), 64 (MIC90) against A. baumannii[4]

Table 2: In Vitro Antifungal Activity of this compound and Thiazole Derivatives (Minimum Inhibitory/Fungicidal Concentration - MIC/MFC & EC50 in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerPseudoperonospora cubensisPhytophthora infestansReference
Thiazole-pyrazoline derivative 54200 (MIC)---[8]
1,3-thiazole derivative 12-125 - 150 (MIC)--[6]
Benzo[d]thiazole derivative 13-50 - 75 (MIC)--[6]
Benzo[d]thiazole derivative 14-50 - 75 (MIC)--[6]
Thiazole derivatives with cyclopropane0.008 - 7.81 (MIC), 0.015 - 31.25 (MFC)---[9]
This compound-thiazole derivative 6u--0.046 (EC50)0.20 (EC50)[10][11][12]

Mechanism of Action

This compound derivatives exert their antimicrobial and antifungal effects through various mechanisms. A notable antifungal mechanism is the inhibition of cytochrome P450 demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol in fungal cell membranes.[13] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[13] In bacteria, some isothiazolone-based compounds have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4]

Fungicidal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cytochrome P450 demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption This compound This compound Derivative This compound->Ergosterol Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Controls Set up Controls (Growth, Sterility, Positive) Controls->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine Determine MIC Read->Determine Synthesis_Workflow Start Starting this compound (Compound 1) Bromo Bromo-intermediate (Compound 2) Start->Bromo Protected Protected Intermediate (Compound 4) Bromo->Protected Amine Amine Intermediate (Compound 5) Protected->Amine Final Final this compound-Thiazole Derivatives (Compounds 6) Amine->Final Reagent1 Pyridinium tribromide Reagent2 Compound 3 Reagent3 TFA Reagent4 Carboxylic Acid, EDC, HOBt

References

Application Notes and Protocols: Isothiazoles as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant global challenge, causing the degradation of metallic materials and leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic inhibitors, isothiazole and its derivatives have emerged as highly effective compounds for protecting a wide range of metals and alloys, particularly in acidic environments.[1][2] Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, which are known to be active centers for adsorption onto metal surfaces.[1] This document provides detailed application notes and experimental protocols for the use of isothiazoles as corrosion inhibitors, intended for researchers, scientists, and professionals in drug development who may encounter corrosion-related challenges in their work.

Mechanism of Action

The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (sulfur and nitrogen) of the this compound ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.[1]

The presence of π-electrons in the aromatic ring of this compound derivatives also contributes to the adsorption process through π-stacking interactions with the metal surface. The effectiveness of an this compound-based inhibitor is influenced by its molecular structure, the nature of its substituents, the corrosive medium, and the type of metal.[2]

CorrosionInhibitionMechanism cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., HCl) cluster_protection Protective Layer Formation Metal Metal (e.g., Mild Steel) ProtectiveLayer Protective Inhibitor Film CorrosiveIons Corrosive Ions (H+, Cl-) CorrosiveIons->Metal Corrosion Attack This compound This compound Inhibitor This compound->Metal Adsorption This compound->CorrosiveIons Inhibition ProtectiveLayer->Metal Blocks Active Sites ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis CouponPrep Coupon Preparation (Polishing, Cleaning, Weighing) WeightLoss Weight Loss Measurement CouponPrep->WeightLoss Electrochemical Electrochemical Tests (PDP, EIS) CouponPrep->Electrochemical SolutionPrep Solution Preparation (Corrosive Medium + Inhibitor) SolutionPrep->WeightLoss SolutionPrep->Electrochemical CalcIE Calculate Inhibition Efficiency WeightLoss->CalcIE Electrochemical->CalcIE Adsorption Determine Adsorption Isotherm CalcIE->Adsorption Mechanism Elucidate Inhibition Mechanism Adsorption->Mechanism

References

Application Notes and Protocols for Isothiazolone Biocides in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isothiazolone biocides in industrial water treatment, including their mechanism of action, efficacy data, and detailed experimental protocols for their evaluation.

Introduction to Isothiazolone Biocides

Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum biocides in industrial water systems such as cooling towers, pulp and paper mills, and process waters.[1][2] Their primary function is to control the growth of bacteria, algae, and fungi, thereby preventing biofouling, microbiologically influenced corrosion (MIC), and the proliferation of pathogenic microorganisms like Legionella pneumophila.[1][3] The most commonly used isothiazolinones include a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), as well as other derivatives like benzisothiazolinone (BIT) and octylisothiazolinone (OIT).[4][5]

Mechanism of Action

Isothiazolone biocides exert their antimicrobial effect through a two-step mechanism.[3] The initial, rapid phase involves the inhibition of microbial growth and metabolism within minutes of contact. This is followed by a second, irreversible phase of cell damage that leads to a loss of viability over several hours.[3]

The primary molecular target of isothiazolones is intracellular thiols. The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups present in amino acids like cysteine, which are critical components of various enzymes and proteins. This interaction leads to the formation of disulfide bonds, disrupting the structure and function of essential enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain.[6] This disruption of metabolic pathways inhibits respiration and ATP synthesis, ultimately leading to cell death.[7]

Isothiazolone_Mechanism_of_Action Isothiazolone Isothiazolone Biocide CellWall Microbial Cell Wall & Membrane Isothiazolone->CellWall Thiol Thiol Groups (-SH) in Enzymes & Proteins Isothiazolone->Thiol Reaction Cytoplasm Cytoplasm CellWall->Cytoplasm InactivatedEnzyme Inactivated Enzyme (Disulfide Bonds) Thiol->InactivatedEnzyme Oxidation MetabolicDisruption Disruption of Metabolic Pathways (e.g., Krebs Cycle, Respiration) InactivatedEnzyme->MetabolicDisruption ATPSynthesis Inhibition of ATP Synthesis MetabolicDisruption->ATPSynthesis CellDeath Cell Death ATPSynthesis->CellDeath

Caption: Mechanism of action of isothiazolone biocides.

Quantitative Efficacy Data

The effectiveness of isothiazolone biocides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolones against Common Industrial Microorganisms

Isothiazolone TypeMicroorganismMIC (µg/mL or ppm)Reference(s)
Methylisothiazolinone (MIT)Escherichia coli41[4]
Schizosaccharomyces pombe245[4]
Pseudomonas putida3.907 - 15.625[8]
Pseudomonas moorei3.907 - 15.625[8]
Sphingomonas mali3.907 - 15.625[8]
Bacillus subtilis3.907 - 15.625[8]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Escherichia coli0.5[4]
Schizosaccharomyces pombe2.6[4]
Benzisothiazolinone (BIT)Legionella bozemanii>200[4]
CMIT/MIT (3:1 mixture)Legionella bozemanii<50[4]

Table 2: Recommended Dosage and Contact Times for Isothiazolone Biocides in Industrial Water Systems

ApplicationBiocide TypeDosage Range (ppm)Contact TimeReference(s)
Cooling Towers (General)Isothiazolinone1004 hours[9]
Cooling Towers (Badly Fouled)Isothiazolinoneup to 500 (shock dose)-[10]
Cooling Towers (Maintenance)Isothiazolinone100 - 200Periodic[10]
Cooling Towers (vs. L. pneumophila, pH 8.0)CMIT/MIT1.076 hours (for 99% kill)[3]
3.133 hours (for 99% kill)[3]
Cooling Towers (vs. L. pneumophila, pH 6.7)CMIT/MIT2.236 hours (for 99% kill)[3]
9.433 hours (for 99% kill)[3]
Pulp and Paper MillsCMIT/MIT10 - 20-[11]
General Industrial Use (Sludge Stripper)CMIT/MIT150 - 300-[12][13]
General Industrial Use (Biocide)CMIT/MIT80 - 100Every 3-7 days[12][13]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of an isothiazolone biocide against a specific bacterial strain.

MIC_Protocol_Workflow start Start prep_biocide Prepare Serial Dilutions of Isothiazolone Biocide start->prep_biocide prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum dispense_biocide Dispense Biocide Dilutions into 96-Well Microtiter Plate prep_biocide->dispense_biocide add_inoculum Add Bacterial Inoculum to Each Well prep_inoculum->add_inoculum dispense_biocide->add_inoculum controls Include Positive (no biocide) and Negative (no inoculum) Controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity or Measure Optical Density (OD) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Isothiazolone biocide stock solution

  • Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Biocide Dilutions: Prepare a series of twofold dilutions of the isothiazolone biocide in the appropriate broth medium in sterile tubes.[14]

  • Prepare Inoculum: Adjust the concentration of an overnight bacterial culture in fresh broth to approximately 1 x 10^6 CFU/mL. Further dilute this suspension 1:2 to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[14]

  • Plate Setup:

    • Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 50 µL of each biocide dilution to the corresponding wells, resulting in a final volume of 100 µL per well.

    • Include a positive control well containing 100 µL of broth and the bacterial inoculum but no biocide.

    • Include a negative control well containing 100 µL of broth only.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the biocide at which no visible growth is observed.[16]

    • Alternatively, measure the optical density (OD) at 595 nm or 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant change in OD compared to the negative control.[15]

Protocol for Evaluating Biocide Efficacy Against Biofilms (based on ASTM E2871)

This protocol provides a method for assessing the effectiveness of isothiazolone biocides against established biofilms using a CDC Biofilm Reactor.

Biofilm_Efficacy_Protocol start Start grow_biofilm Grow Biofilm on Coupons in CDC Biofilm Reactor start->grow_biofilm remove_coupons Aseptically Remove Coupons with Biofilm grow_biofilm->remove_coupons treat_coupons Expose Coupons to Isothiazolone Biocide Solution (Treatment Group) remove_coupons->treat_coupons control_coupons Expose Coupons to Buffer (Control Group) remove_coupons->control_coupons incubate Incubate for a Specified Contact Time treat_coupons->incubate control_coupons->incubate neutralize Neutralize Biocide Action incubate->neutralize remove_biofilm Remove Biofilm from Coupons (Vortexing and Sonication) neutralize->remove_biofilm plate_and_count Perform Serial Dilutions, Plate, and Enumerate Viable Bacteria (CFU) remove_biofilm->plate_and_count calculate_reduction Calculate Log10 Reduction in Viable Cells plate_and_count->calculate_reduction end End calculate_reduction->end

Caption: Workflow for biofilm disinfectant efficacy testing.

Materials:

  • CDC Biofilm Reactor with coupons (e.g., borosilicate glass)

  • Bacterial culture

  • Appropriate growth medium

  • Isothiazolone biocide solution at the desired test concentration

  • Sterile buffer solution (e.g., phosphate-buffered saline)

  • Neutralizer solution

  • Sterile 50 mL conical tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Plating medium (e.g., Plate Count Agar)

  • Sterile dilution tubes and pipette tips

Procedure:

  • Biofilm Growth: Grow a bacterial biofilm on the coupons within the CDC Biofilm Reactor according to standard operating procedures for the reactor.[17]

  • Coupon Removal: Aseptically remove the coupons with the established biofilm from the reactor.[18]

  • Treatment and Control:

    • Place three coupons individually into 50 mL conical tubes containing the isothiazolone biocide solution (treatment group).[17]

    • Place three coupons individually into 50 mL conical tubes containing the sterile buffer solution (control group).[17]

  • Incubation: Incubate all tubes at a specified temperature (e.g., 20 ± 1°C) for the desired contact time.[17][18]

  • Neutralization: At the end of the contact time, add an appropriate neutralizer to each tube to stop the biocidal action. Mix thoroughly.[18]

  • Biofilm Removal: Remove the biofilm from the coupons by a combination of vortexing and sonication.[17][18]

  • Enumeration: Perform serial dilutions of the resulting biofilm suspension and plate onto an appropriate agar medium. Incubate the plates and count the number of colony-forming units (CFU).[17]

  • Data Analysis: Calculate the log10 reduction in viable cells for the treated coupons compared to the untreated control coupons. A significant log reduction indicates efficacy against the biofilm.[17]

Protocol for HPLC Analysis of Isothiazolones in Water

This protocol provides a general method for the quantitative analysis of isothiazolones in water samples using High-Performance Liquid Chromatography (HPLC).

HPLC_Analysis_Workflow start Start sample_prep Sample Preparation: Filter Water Sample start->sample_prep prepare_standards Prepare Calibration Standards of Isothiazolones start->prepare_standards inject_sample Inject Prepared Water Sample sample_prep->inject_sample inject_standards Inject Calibration Standards and Generate Calibration Curve prepare_standards->inject_standards hplc_setup Set up HPLC System: - C18 Column - Mobile Phase (e.g., Methanol/Water) - Diode Array Detector (DAD) hplc_setup->inject_standards hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_sample->acquire_data quantify Identify and Quantify Isothiazolone Peaks Using Calibration Curve acquire_data->quantify end End quantify->end

Caption: Workflow for HPLC analysis of isothiazolones.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS).[19]

  • C18 analytical column.[20]

  • Mobile phase: Methanol and water (gradient elution may be required).[20]

  • Isothiazolone analytical standards (e.g., CMIT, MIT, BIT).

  • Water sample for analysis.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.[20] In some cases, a pre-concentration step using solid-phase extraction (SPE) may be necessary for trace analysis.

  • Standard Preparation: Prepare a series of calibration standards of the target isothiazolones in a suitable solvent (e.g., methanol/water mixture).

  • HPLC Conditions:

    • Column: C18 column.[20]

    • Mobile Phase: A gradient of methanol and water is typically used. For example, starting with a higher water content and increasing the methanol concentration over the run.[20]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) set to the appropriate wavelength for the target isothiazolones (e.g., around 270-280 nm for CMIT/MIT).[20]

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared water sample into the HPLC system.

  • Quantification: Identify the isothiazolone peaks in the sample chromatogram based on their retention times compared to the standards. Quantify the concentration of each isothiazolone using the calibration curve. The linear range for this method is typically between 0.25 and 10.0 mg/L.[20]

Stability and Degradation

Isothiazolone biocides are generally stable in acidic conditions but are susceptible to degradation in alkaline environments (pH > 9) and in the presence of reducing agents or nucleophiles like sulfides.[3][21] They are known to biodegrade rapidly in aquatic environments, with half-lives often less than 24 hours.[12] This rapid degradation minimizes their environmental persistence.

Synergistic Effects

The efficacy of isothiazolones can be enhanced when used in combination with other biocides or certain metal ions. For example, a synergistic effect has been observed when CMIT/MIT is used with glutaraldehyde or bronopol.[6] Some studies have also indicated a synergistic relationship between isothiazolones and copper ions (Cu2+), which can improve the overall antimicrobial activity.[6][22] The Fractional Inhibitory Concentration (FIC) index is a common method to quantify synergy, with an FIC index of ≤ 0.5 indicating a synergistic interaction.[6]

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers and professionals should always adhere to the manufacturer's instructions and safety data sheets for specific isothiazolone products and comply with all applicable regulatory requirements. Appropriate personal protective equipment should be worn when handling these chemicals.

References

Analytical Methods for the Determination of Isothiazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of isothiazolinone preservatives in various matrices. Isothiazolinones are a class of broad-spectrum biocides used in a wide range of products, including cosmetics, detergents, paints, and industrial water treatment solutions, to prevent microbial growth.[1][2][3] Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies have established restrictions on their use, necessitating accurate and reliable analytical methods for their monitoring.[2][4]

The following sections detail common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of isothiazolinones.

Analytical Techniques and Quantitative Data

A variety of analytical methods have been developed and validated for the determination of isothiazolinones. The choice of method often depends on the sample matrix, the specific isothiazolinone compounds of interest, and the required sensitivity. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[1][5] Gas chromatography (GC) is used to a lesser extent, and in some cases, derivatization is necessary to improve the chromatographic performance of certain isothiazolinones like 1,2-benzisothiazolin-3(2H)-one (BIT).[3][6] For high sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is often the method of choice.[7][8]

The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of different analytical methods.

Table 1: HPLC Methods for Isothiazolinone Determination

Analyte(s)MatrixColumnDetectionLODLOQRecovery (%)
MI, CMI, BITWater-borne adhesivesC18DAD0.43-1.14 mg/kg1.44-3.81 mg/kg92-103
MIT, CMIT, OIT, DCOIT, BITLiquid detergentsAgilent ZORBAX SB-C18DAD0.06-0.19 µg/g-92.73-109.92
MIT, CMIT, BIT, BBIT, OIT, DCOITHair gelNUCLEOSHELL® PFPUV/MS0.1-0.7 µg/g0.2-2.6 µg/g~80
MIT, CMIT, BIT, BBIT, OIT, DCOITDetergents and cleaning agentsNUCLEOSHELL® PFPUV/MS0.1-1.9 µg/g0.4-7.2 µg/g~80
MI, MCI, MP, EP, PP, BPCosmetic products-DAD0.001-0.002 µg/mL0.004-0.007 µg/mL92.33-101.43

MI: 2-methyl-4-isothiazolin-3-one, CMI: 5-chloro-2-methyl-4-isothiazolin-3-one, BIT: 1,2-benzisothiazolin-3-one, OIT: 2-octyl-3(2H)-isothiazolinone, DCOIT: 4,5-dichloro-2-octyl-3-isothiazolinone, BBIT: butylbenzisothiazolinone, MP: methylparaben, EP: ethylparaben, PP: propylparaben, BP: butylparaben, DAD: Diode Array Detector, LOD: Limit of Detection, LOQ: Limit of Quantification.

Table 2: GC and HPLC-MS/MS Methods for Isothiazolinone Determination

Analyte(s)MatrixMethodLODLOQRecovery (%)
MI, CMI, BIT, OI, DCOIEnvironmental watersGC-MS0.01-0.1 µg/L--
MI, CMI, BIT, OIT, DCOIT, MBITWater-based adhesiveHPLC-MS/MS0.0025-0.01 mg/L0.004-0.02 mg/L81.5-107.3
MI, CMI, BITChildren's sports protectors (sweat migration)HPLC-MS/MS-0.7-3.0 µg87.2-114.8
MI, CMI, BIT, OITPaper for food packagingUPLC-MS/MS0.001-0.010 mg/kg->81.3
MI, CMI, BzI, OICosmetics and household productsHPLC-MS/MSlow ng/g levellow ng/g level>80 (except for MI ~60%)

OI: 2-octyl-3-isothiazolinone, MBIT: 2-methyl-1,2-benzisothiazolin-3-one, BzI: 1,2-benzisothiazolinone.

Experimental Protocols

This section provides detailed methodologies for the analysis of isothiazolinones in different matrices.

Protocol 1: Determination of Isothiazolinones in Liquid Detergents by HPLC-DAD

This protocol is adapted from a method for the analysis of five isothiazolinones (MIT, CMIT, OIT, DCOIT, and BIT) in liquid detergents.[9]

a) Sample Preparation: Ultrasonic Extraction

  • Weigh 1.0 g of the liquid detergent sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes at 30°C.[9]

  • Centrifuge the extract at 6000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

b) HPLC-DAD Analysis

  • HPLC System: Agilent HPLC system with a Diode Array Detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-15 min: 20% to 80% A

    • 15-20 min: 80% A

    • 20-25 min: 80% to 20% A

    • 25-30 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelengths: 275 nm for MIT and CMIT, 282 nm for OIT, 285 nm for DCOIT, and 318 nm for BIT.[9]

  • Injection Volume: 10 µL.

  • Quantification: External standard method.

Protocol 2: Determination of Isothiazolinones in Cosmetics by HPLC with Solid-Phase Extraction (SPE)

This protocol describes a method for the analysis of six isothiazolinones (MIT, CMIT, BIT, BBIT, OIT, and DCOIT) in cosmetic products like hair gel.[2]

a) Sample Pre-extraction

  • Dilute 5 g of the cosmetic sample in at least 50 mL of water.

  • Stir for 10 minutes at room temperature.

  • Add 0.5 mL of formic acid.

  • Transfer to a 100 mL volumetric flask and fill up to the mark with water.

  • Centrifuge the solution for 10 minutes at 6000 rpm at ambient temperature.

  • Use the supernatant for the SPE procedure.

b) Solid-Phase Extraction (SPE)

  • SPE Cartridge: CHROMABOND® HR-X polypropylene column (3 mL, 200 mg).[2]

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of water + 0.1% formic acid through the cartridge.

  • Sample Application:

    • Load 1.0–5.0 mL of the sample supernatant onto the cartridge with hydrostatic flow.

  • Washing:

    • Wash the cartridge with 3 mL of water + 0.1% formic acid.

  • Elution:

    • Elute the analytes with 2 mL of methanol.

    • Collect the eluate for HPLC analysis.

c) HPLC Analysis

  • Column: NUCLEOSHELL® PFP core-shell column.[2]

  • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV and/or Mass Spectrometry (MS).

  • Quantification: External standard method.

Protocol 3: Determination of Isothiazolinones in Water-Based Adhesives by HPLC-MS/MS

This protocol is based on a method for the simultaneous determination of six isothiazolinones in water-based adhesives used for food contact materials.[8][10]

a) Sample Preparation

  • Weigh 0.2 g of the adhesive sample into a tube.

  • Add 20 mL of methanol.

  • Vortex for 60 minutes.[10]

  • Filter the extract through a 0.22 µm filter prior to LC-MS/MS analysis.[10]

b) HPLC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system.

  • MS System: Tandem Mass Spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[8][10] The specific precursor and product ions for each analyte need to be optimized.

  • Quantification: Isotope dilution or external standard method.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical protocols.

HPLC_Detergent_Analysis cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis start Weigh 1.0 g of Liquid Detergent add_methanol Add 20 mL Methanol start->add_methanol ultrasonicate Ultrasonicate (20 min, 30°C) add_methanol->ultrasonicate centrifuge Centrifuge (6000 rpm, 10 min) ultrasonicate->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter hplc_injection Inject into HPLC-DAD System filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection at Specific Wavelengths separation->detection quantification Quantification using External Standards detection->quantification

Caption: Workflow for Isothiazolinone Analysis in Liquid Detergents by HPLC-DAD.

SPE_Cosmetics_Analysis cluster_pre_extraction Pre-extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis start Dilute 5 g of Cosmetic Sample in Water stir Stir for 10 min start->stir add_acid Add 0.5 mL Formic Acid stir->add_acid centrifuge Centrifuge (6000 rpm, 10 min) add_acid->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition Condition Cartridge (Methanol, Acidified Water) collect_supernatant->condition load Load Sample Supernatant condition->load wash Wash Cartridge (Acidified Water) load->wash elute Elute with Methanol wash->elute hplc_analysis Analyze Eluate by HPLC-UV/MS elute->hplc_analysis

Caption: Workflow for Isothiazolinone Analysis in Cosmetics using SPE and HPLC.

HPLC_MSMS_Adhesive_Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Weigh 0.2 g of Adhesive Sample add_methanol Add 20 mL Methanol start->add_methanol vortex Vortex for 60 min add_methanol->vortex filter Filter Extract (0.22 µm filter) vortex->filter lc_msms_injection Inject into HPLC-MS/MS System filter->lc_msms_injection separation Chromatographic Separation lc_msms_injection->separation detection MRM Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for Isothiazolinone Analysis in Adhesives by HPLC-MS/MS.

References

Application Notes and Protocols for the Analysis of Isothiazole Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of common isothiazole compounds, primarily isothiazolinones, in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Isothiazolinones are widely used as biocides and preservatives in industrial and consumer products, and their analysis is crucial for quality control, regulatory compliance, and safety assessment.[1][2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most prevalent technique for the analysis of isothiazolinone biocides due to its versatility and suitability for these polar compounds.[1][3] Methods often utilize reversed-phase chromatography coupled with various detectors, including Diode Array Detectors (DAD) for UV-Vis absorption and Mass Spectrometry (MS) for higher sensitivity and selectivity.[1][3]

Quantitative Data Summary for HPLC Analysis

The following table summarizes the performance of various HPLC methods for the analysis of isothiazolinone compounds.

CompoundAbbreviationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)MatrixReference
2-Methylisothiazolin-3-oneMI / MIT0.001 - 0.6 µg/mL2.0 - 2.1 µg/g81.5 - 107.3Cosmetics, Adhesives, Detergents[4][5][6]
5-Chloro-2-methyl-4-isothiazolin-3-oneCMI / CMIT0.002 - 1.9 µg/g2.6 - 7.2 µg/g81.5 - 107.3Cosmetics, Adhesives, Detergents[4][5][6]
1,2-Benzisothiazolin-3-oneBIT0.01 - 0.3 µg/g0.02 - 1.2 µg/g81.5 - 107.3Adhesives, Detergents[5][6][7]
2-Octylisothiazolin-3-oneOIT0.2 µg/g0.6 - 0.7 µg/g~80 or moreCosmetics, Cleaning Products[6]
4,5-Dichloro-2-octylisothiazolinoneDCOIT0.1 - 0.5 µg/g0.2 - 1.8 µg/g~80 or moreCosmetics, Cleaning Products[6]
2-Methyl-1,2-benzisothiazolin-3-oneMBIT0.01 mg/L0.02 mg/L81.5 - 107.3Water-based Adhesives[5]
ButylbenzisothiazolinoneBBIT0.1 µg/g0.4 - 1.0 µg/g~80 or moreCosmetics, Cleaning Products[6]
Experimental Protocol: HPLC-DAD Analysis of Isothiazolinones in Liquid Detergents

This protocol is adapted from a method for the simultaneous determination of five isothiazolinones in liquid detergents.[7]

1. Scope: This protocol is applicable to the analysis of Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT) in liquid detergent samples.

2. Equipment and Reagents:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

  • Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm) or equivalent[7]

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Reference standards for MIT, CMIT, BIT, OIT, and DCOIT

3. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.[7]

  • Add methanol to the 10 mL mark.[7]

  • Vortex the solution to ensure thorough mixing.[7]

  • Place the tube in an ultrasonic bath for 20 minutes at 30°C for extraction.[7]

  • Centrifuge the sample solution for 5 minutes.[7]

  • Filter the supernatant through a 0.45 µm organic filter membrane prior to HPLC injection.[7]

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (A) and Water (B)[7]

  • Gradient Elution: A specific gradient program should be developed to ensure separation of all analytes. A typical starting point could be a low percentage of acetonitrile, gradually increasing to elute the more nonpolar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[7]

  • Injection Volume: 10 µL[4]

  • Detection Wavelengths:

    • MIT: 275 nm[7]

    • CMIT: 275 nm[7]

    • OIT: 282 nm[7]

    • DCOIT: 285 nm[7]

    • BIT: 318 nm[7]

5. Calibration:

  • Prepare a stock solution of each isothiazolinone standard in methanol.

  • Create a series of mixed standard solutions by diluting the stock solutions with methanol to cover the expected concentration range in the samples.

  • Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

6. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each isothiazolinone in the sample using the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample Sample Collection (e.g., Liquid Detergent) Preparation Sample Preparation: 1. Weighing 2. Dilution with Methanol 3. Vortexing 4. Ultrasonic Extraction 5. Centrifugation 6. Filtration Sample->Preparation HPLC HPLC-DAD Analysis Preparation->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection Diode Array Detection (Multiple Wavelengths) Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification (External Standard Method) Data->Quantification Result Results: Concentration of each Isothiazolinone Quantification->Result

Caption: Workflow for the HPLC-DAD analysis of isothiazolinones.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common than HPLC, GC-MS can be a powerful tool for the analysis of isothiazolinones, particularly in environmental samples.[1][8] Sample preparation for GC-MS often involves a pre-concentration step like solid-phase extraction (SPE), and some compounds may require derivatization to improve their chromatographic performance.[8][9]

Quantitative Data Summary for GC-MS Analysis

The following table summarizes the performance of a GC-MS method for the analysis of isothiazolinone compounds in environmental waters.

CompoundAbbreviationLimit of Detection (LOD) (µg/L)Repeatability (RSD%)NoteReference
2-Methyl-3-isothiazolinoneMI0.1>10%Poorer validation data[8][9]
5-Chloro-2-methyl-3-isothiazolinoneCMI0.01<10%[8][9]
1,2-BenzisothiazolinoneBIT0.01<10%Requires derivatization[8][9]
2-Octyl-3-isothiazolinoneOIT0.01<10%[8][9]
4,5-Dichloro-2-octyl-3-isothiazolinoneDCOIT0.01<10%[8][9]
Experimental Protocol: GC-MS Analysis of Isothiazolinones in Environmental Water

This protocol is based on the method developed by Rafoth et al. for the determination of five isothiazolinones in environmental waters.[8][9]

1. Scope: This protocol is applicable to the analysis of MI, CMI, BIT, OIT, and DCOIT in surface water, groundwater, and drinking water.

2. Equipment and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., polymeric material mixed with RP-C18)[9]

  • Diazomethane solution (for derivatization of BIT) - Caution: Diazomethane is explosive and highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Solvents for SPE elution (e.g., ethyl acetate)

  • Reference standards for MI, CMI, BIT, OIT, and DCOIT

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Pass a known volume of the water sample through the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the trapped analytes with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

4. Derivatization (for BIT):

  • To the concentrated extract, add a freshly prepared solution of diazomethane.[9]

  • Allow the reaction to proceed for a specified time to convert BIT into its more volatile methyl derivative.

  • Remove the excess diazomethane under a gentle stream of nitrogen.

5. GC-MS Conditions:

  • Injector: Splitless mode

  • Carrier Gas: Helium

  • Oven Temperature Program: A temperature gradient is necessary to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte.

6. Calibration:

  • Prepare a series of calibration standards containing all five isothiazolinones in a suitable solvent.

  • Derivatize the standards containing BIT in the same manner as the samples.

  • Inject the standards into the GC-MS system and create calibration curves by plotting the peak area of the target ion against the concentration for each analyte.

7. Data Analysis:

  • Identify the compounds in the sample chromatogram based on their retention times and the presence of characteristic ions.

  • Quantify the concentration of each isothiazolinone using the corresponding calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) (Pre-concentration) Sample->SPE Derivatization Derivatization (for BIT) (with Diazomethane) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Separation Gas Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification Data->Quantification Result Results: Concentration of each Isothiazolinone Quantification->Result

Caption: Workflow for the GC-MS analysis of isothiazolinones.

References

Application Notes and Protocols for Isothiazole-Containing Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole and its fused derivatives, such as benzothiazole and thiazolothiazole, form the core of a versatile class of fluorescent probes for biological imaging. The unique electronic properties of the this compound ring system, including its electron-deficient nature and rigid planar structure, give rise to desirable photophysical characteristics. These include high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment. These features make this compound-containing probes powerful tools for visualizing and quantifying a wide range of biological analytes and processes, including ions, reactive oxygen species (ROS), viscosity, and enzyme activity, in living cells and organisms.

This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in biological imaging, aimed at facilitating their adoption in research and drug development.

Featured Probes and Analytes

This compound-based probes have been developed for a variety of biological targets. This section highlights key examples, their sensing mechanisms, and their applications.

Viscosity Probes

Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules. Aberrant viscosity is associated with various pathological conditions. This compound-based molecular rotors are fluorescent probes whose quantum yield is sensitive to the viscosity of their environment. In low-viscosity media, intramolecular rotation quenches fluorescence, while in viscous environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.

Ion Probes (e.g., Hg²⁺, Zn²⁺)

This compound derivatives can be functionalized with specific chelators to create highly selective fluorescent probes for metal ions. For instance, a probe for mercury ions (Hg²⁺) might incorporate a sulfur-containing recognition moiety that specifically binds to Hg²⁺, triggering a change in the probe's fluorescence. Similarly, probes for zinc ions (Zn²⁺) have been developed that show a "turn-on" fluorescence response upon binding to Zn²⁺.[1]

Reactive Oxygen Species (ROS) Probes (e.g., H₂O₂)

Probes for detecting ROS, such as hydrogen peroxide (H₂O₂), often employ a reaction-based sensing mechanism. A common strategy involves attaching an H₂O₂-reactive group, like a boronate ester, to the this compound fluorophore. The reaction with H₂O₂ cleaves the boronate ester, releasing the highly fluorescent this compound core and resulting in a "turn-on" signal.[2][3]

Enzyme Activity Probes (e.g., Esterase)

To detect enzyme activity, this compound-based probes can be designed with a substrate for the enzyme of interest. For example, an esterase probe might have an ester group attached to the fluorophore. Enzymatic cleavage of the ester by esterase unmasks the fluorescent this compound, providing a direct measure of enzyme activity.

Quantitative Data Summary

The photophysical and performance characteristics of representative this compound-containing fluorescent probes are summarized in the table below for easy comparison.

Probe Name/CoreAnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Linear RangeReference
HBTD-V Viscosity-583---13.8–221.5 cP[4]
BDHA Viscosity-----1.62–851.6 cP[5]
BDHA Hypochlorite (OCl⁻)----2.8 µM0–390 µM[5]
TPH Mercury (Hg²⁺)-505--16 nM0–2.5 µM[2]
PYTZ-P Mercury (Hg²⁺)----84.3 nM-[6]
BT-BO Hydrogen Peroxide (H₂O₂)324604280---[2]
BzT-OAc Esterase-474 (blue) -> 520 (green)-0.21 -> 0.56--[7]
BTDB pH418425 / 5957 / 177--pH 2.3–4.0[8]
Isothiazolo[4,3-d] pyrimidine (tzA) (Nucleoside Analog)~350~450~100~0.2--[4][9]

Signaling Pathways and Experimental Workflows

Signaling Mechanisms

The following diagrams illustrate the common signaling mechanisms of this compound-containing fluorescent probes.

G Turn-On Fluorescence Mechanism Probe_Off This compound Probe (Non-fluorescent) Probe_On This compound Fluorophore (Highly Fluorescent) Probe_Off->Probe_On Interaction or Reaction Analyte Analyte (e.g., Ion, ROS, Enzyme) Analyte->Probe_On G Ratiometric Fluorescence Mechanism Probe_State1 Probe (State 1) (Emission at λ1) Probe_State2 Probe (State 2) (Emission at λ2) Probe_State1->Probe_State2 Binding Analyte Analyte (e.g., pH) Analyte->Probe_State2 G Live Cell Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Probe_Prep 2. Prepare Probe Solution Cell_Culture->Probe_Prep Probe_Loading 3. Probe Loading Probe_Prep->Probe_Loading Stimulation 4. Analyte Stimulation (Optional) Probe_Loading->Stimulation Imaging 5. Fluorescence Microscopy Stimulation->Imaging Image_Analysis 6. Image Analysis Imaging->Image_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of isothiazoles.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during this compound synthesis, focusing on specific reaction pathways.

Guide 1: Synthesis of Isothiazoles from Primary Enamines and 4,5-Dichloro-1,2,3-dithiazolium Chloride

This method can be efficient but is sometimes complicated by the formation of pyridine byproducts.

Problem: Low yield of the desired this compound and formation of a significant amount of a pyridine byproduct.

Scenario: You are reacting 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride and observing a low yield of 4,5-dicyano-3-methylthis compound (e.g., ~40%) and a notable amount of 2,3,5-tricyano-4,6-dimethylpyridine (e.g., ~20%).[1]

Possible Cause: The reaction mechanism allows for a competing pathway leading to the formation of a pyridine ring. The enamine can react in different ways with the dithiazolium salt, leading to intermediates that can either cyclize to the this compound or undergo a more complex series of reactions to form the pyridine.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While the reaction can proceed at room temperature, carefully controlling the temperature may influence the selectivity. Running the reaction at a lower temperature might favor the formation of the this compound over the pyridine byproduct, although this may require longer reaction times.

  • Control Stoichiometry: Ensure the stoichiometry of the reactants is precise. An excess of either the enamine or the dithiazolium salt could potentially favor side reactions. Start with a 1:1 molar ratio and adjust incrementally.

  • Purification Strategy: The this compound and pyridine byproducts have different polarities and can typically be separated by column chromatography. A careful selection of the eluent system is crucial for a clean separation.

  • Consider the Enamine Substituents: The nature of the substituents on the enamine can significantly influence the outcome. For example, using methyl 3-aminocrotonate instead of 3-aminocrotononitrile can lead to a much higher yield of the corresponding this compound (78%) with minimal pyridine formation.[1] This suggests that electron-withdrawing groups on the enamine might influence the reaction pathway.

Quantitative Data on Product Distribution:

Starting EnamineThis compound ProductYield (%)Pyridine ByproductYield (%)Reference
Methyl 3-aminocrotonateMethyl 5-cyano-3-methylthis compound-4-carboxylate78Not reported as a major byproduct-[1]
3-Aminocrotononitrile4,5-Dicyano-3-methylthis compound402,3,5-Tricyano-4,6-dimethylpyridine20[1]

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylthis compound-4-carboxylate [1]

  • To a stirred solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dry dichloromethane (20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.1 g, 10 mmol) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Logical Workflow for Troubleshooting Pyridine Formation:

Start Low this compound Yield & Pyridine Byproduct Observed Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoich Verify/Optimize Stoichiometry Start->Check_Stoich Check_Enamine Evaluate Enamine Substituents Start->Check_Enamine Purification Refine Purification Strategy Check_Temp->Purification Check_Stoich->Purification High_Yield High Yield of This compound Achieved Check_Enamine->High_Yield Purification->High_Yield

Caption: Troubleshooting workflow for pyridine byproduct formation.

Guide 2: Formation of 1,2,5-Thiadiazole Byproducts

In some this compound syntheses, the isomeric 1,2,5-thiadiazoles can be formed as side products.

Problem: Formation of 1,2,5-thiadiazole isomers alongside the desired this compound.

Scenario: You are reacting an allylic compound with a reagent like trithiazyl trichloride and observing a mixture of the desired this compound and a 1,2,5-thiadiazole byproduct.[2][3]

Possible Cause: The reagent can react with the allylic precursor in two different ways. The precursor can act as a three-carbon unit to form the this compound or as a two-carbon unit to form the 1,2,5-thiadiazole.[2][3] The ratio of the two products can depend on the reaction conditions and the nature of the substituents on the allylic compound.[2]

Troubleshooting Steps:

  • Modify Reaction Conditions: The ratio of this compound to 1,2,5-thiadiazole is sensitive to reaction conditions.[2] Experiment with different solvents, temperatures, and reaction times to favor the formation of the desired this compound.

  • Alter Substituents: The nature of the substituents on the allylic starting material can influence the reaction pathway.[2] If possible, modifying the substituents might direct the reaction towards the desired product.

  • Alternative Reagents: Consider using a different sulfur-nitrogen source that is more selective for the formation of the this compound ring.

Reaction Pathway Diagram:

Start Allylic Compound + Trithiazyl Trichloride Pathway1 Reacts as a 3-Carbon Unit Start->Pathway1 Pathway2 Reacts as a 2-Carbon Unit Start->Pathway2 This compound This compound (Desired Product) Pathway1->this compound Thiadiazole 1,2,5-Thiadiazole (Byproduct) Pathway2->Thiadiazole

Caption: Competing pathways in the synthesis from allylic compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is giving a very low yield. What are the general factors I should check?

A1: Low yields in this compound synthesis can often be attributed to several common factors:

  • Purity of Starting Materials: Ensure that your starting materials (e.g., enamines, β-ketodithioesters, α,β-unsaturated ketones) are pure. Impurities can lead to side reactions or inhibit the desired reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Overheating can lead to decomposition, while insufficient temperature or time may result in incomplete reaction. It is advisable to monitor the reaction progress using TLC.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH of the Reaction Mixture: For reactions involving acid or base catalysis or work-up, the pH can be crucial. Incomplete neutralization during work-up can lead to loss of product.

  • Order of Reagent Addition: The order in which reagents are added can sometimes influence the outcome by minimizing side reactions.

Q2: I am having trouble purifying my this compound product. What are some common strategies?

A2: Purification of isothiazoles can sometimes be challenging. Here are some common strategies:

  • Column Chromatography: This is the most common method for purifying isothiazoles. Silica gel is typically used as the stationary phase, with a suitable eluent system (often a mixture of hexanes and ethyl acetate).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective purification method.

  • Distillation: For liquid isothiazoles, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

  • Acid-Base Extraction: If your this compound has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from non-basic impurities. However, be aware that some isothiazoles can be sensitive to strong acids or bases.

Q3: Are there any common safety concerns I should be aware of when synthesizing isothiazoles?

A3: Yes, several safety precautions should be taken:

  • Toxicity: Some this compound derivatives can be toxic. It is important to handle all compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

  • Reagents: Many of the reagents used in this compound synthesis are hazardous. For example, thionyl chloride is corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reaction Exotherms: Some reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

References

Improving yield in isothiazole synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole Synthesis Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues that can lead to diminished yields and other experimental complications.

Q1: My this compound synthesis reaction has a very low yield. What are the general factors to consider?

A: Low yield is a frequent issue in organic synthesis and can originate from several factors.[1] A systematic evaluation of your experimental setup is crucial. Key areas to investigate include:

  • Reagent and Solvent Quality: The purity of starting materials, reagents, and catalysts is critical.[2] Impurities, especially water in anhydrous reactions, can halt the reaction or cause side reactions.[2] Ensure reagents have not degraded during storage.

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants are pivotal.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid product degradation from excessive heat or prolonged reaction times.[2]

  • Workup and Purification: Significant product loss can occur during extraction and purification.[5][6] Emulsions during liquid-liquid extraction, product instability on silica gel, or co-elution with impurities can all reduce the isolated yield.[2]

Q2: My reaction stalls before the starting material is fully consumed. What are the potential causes?

A: A stalled reaction often points to an issue with a reagent, catalyst, or the reaction equilibrium itself.[1]

  • Deactivated Reagent or Catalyst: The catalyst may have lost activity, or a key reagent may have degraded. Consider adding a fresh portion of the catalyst or reagent to see if the reaction restarts.[1]

  • Presence of Inhibitors: Impurities in your starting materials or solvent could be inhibiting the catalyst. Purifying the starting materials may be necessary.[1]

  • Product Inhibition: In some cases, the product itself can inhibit the catalytic cycle. If feasible, consider a setup where the product is removed from the reaction mixture as it forms.[1]

Q3: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?

A: The formation of multiple products indicates that side reactions are occurring.[7] Identifying these byproducts is key to optimizing the reaction. Common side reactions in heterocyclic synthesis include:

  • Isomerization: Acidic/basic conditions or high temperatures can sometimes lead to the formation of undesired isomers.[1]

  • Dimerization or Polymerization: Highly reactive starting materials or intermediates can sometimes react with themselves, especially at high concentrations.[1][7]

  • Over-reaction or Degradation: If the reaction is left for too long or at too high a temperature, the desired product may start to degrade or react further.[1]

  • Reaction with Solvent: Ensure your chosen solvent is inert under the reaction conditions.[1]

Q4: My crude yield was high, but I lost most of the product during column chromatography. What happened?

A: This is a common issue often related to the stability of the compound on the stationary phase or improper purification technique.[2][6]

  • Compound Instability: Your this compound derivative may be sensitive to the acidic nature of standard silica gel.[2] Try deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

  • Poor Separation: If the polarity of your product and impurities are too similar, it can be difficult to achieve good separation, leading to mixed fractions and a lower isolated yield of the pure compound.[2] Extensive optimization of the eluent system using TLC is recommended before running the column.

  • Irreversible Adsorption: Some compounds can irreversibly stick to the silica gel, especially if they are highly polar. Rinsing the column with a very polar solvent (like methanol) after your run and checking the eluate for your product can confirm this.

Troubleshooting Guide: Synthesis of 3,5-Disubstituted Isothiazoles

A common and modern approach to synthesizing 3,5-disubstituted isothiazoles involves the [4+1] annulation of a β-ketodithioester or β-ketothioamide with an ammonia source like ammonium acetate.[8] This method is often preferred for being metal-free and operationally simple. However, yield issues can still arise.

Impact of Reaction Parameters on Yield

Optimizing reaction conditions is key to maximizing yield. The following table summarizes how different parameters can influence the outcome of this compound synthesis.

ParameterConditionExpected Impact on YieldTroubleshooting Action
Temperature Too LowSlow or incomplete reaction, leading to low conversion.Gradually increase temperature while monitoring by TLC.
Too HighIncreased formation of side products or product degradation.Reduce temperature; consider microwave irradiation for shorter reaction times.[9]
Solvent Suboptimal PolarityPoor solubility of reactants, leading to a slow, heterogeneous reaction.Screen a range of solvents (e.g., Ethanol, DMF, Water) to find one that fully dissolves reactants.[9]
Reactive SolventSolvent participates in the reaction, creating byproducts.Switch to a known inert solvent for the specific reaction type.[1]
Ammonia Source Insufficient AmountIncomplete conversion of the β-ketoester intermediate.Use a molar excess of ammonium acetate (NH₄OAc) to drive the reaction forward.
Atmosphere AnaerobicThe final oxidation/aromatization step may be slow or incomplete.Ensure the reaction is open to the air, as aerial oxidation is often a key step in the aromatization cascade.[8]
Troubleshooting Workflow for Low Yield

If you are experiencing low yields with this synthesis, the following workflow can help diagnose the issue systematically.

G Troubleshooting Workflow: Low Yield in this compound Synthesis start Low Yield Observed reagent_check 1. Verify Reagent Quality - Purity of β-ketoester? - NH₄OAc dry? - Solvent anhydrous (if required)? start->reagent_check conditions_check 2. Optimize Reaction Conditions - Temperature correct? - Reaction time sufficient? - Stirring adequate? reagent_check->conditions_check Reagents OK reagent_sol Solution: - Purify starting materials. - Use fresh reagents/solvents. reagent_check->reagent_sol Issue Found workup_check 3. Analyze Workup & Purification - Product lost in aqueous layers? - Degradation on silica gel? - Emulsion formation? conditions_check->workup_check Conditions OK conditions_sol Solution: - Adjust temp/time based on TLC. - Screen different solvents. conditions_check->conditions_sol Issue Found characterization 4. Characterize Byproducts - Isolate and identify major impurities via NMR/MS. workup_check->characterization Workup OK workup_sol Solution: - Back-extract aqueous layers. - Neutralize silica gel with Et₃N. - Use brine or Celite for emulsions. workup_check->workup_sol Issue Found characterization_sol Solution: - Adjust conditions to suppress side reaction (e.g., lower temp, change base/solvent). characterization->characterization_sol end Improved Yield reagent_sol->end conditions_sol->end workup_sol->end characterization_sol->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental Protocols

Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is a general guideline for the synthesis of a 3,5-disubstituted this compound from a β-ketodithioester, adapted from literature procedures.[8] Optimization may be required for specific substrates.

Materials:

  • β-ketodithioester (1.0 eq)

  • Ammonium acetate (NH₄OAc) (3.0 - 5.0 eq)

  • Ethanol (EtOH) or other suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketodithioester (1.0 eq) and ammonium acetate (3.0 - 5.0 eq).

  • Solvent Addition: Add enough ethanol to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The reaction should be open to the atmosphere to allow for aerial oxidation.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting material.

  • Workup (Quench & Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted this compound.

References

Technical Support Center: Purification of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isothiazole derivatives.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues during the purification of this compound derivatives.

Issue 1: Low or No Recovery of the Desired this compound Derivative

Low product yield is a frequent challenge in the purification of synthesized compounds. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction or Side Reactions Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. The formation of by-products can complicate purification and lower the yield.
Suboptimal Work-up Procedure Ensure the pH is appropriately adjusted during the work-up. Some this compound derivatives may be soluble in acidic or basic aqueous layers, leading to loss during extraction.
Product Decomposition This compound derivatives can be sensitive to strong acids, bases, or high temperatures. Assess the stability of your compound under the purification conditions. If decomposition is suspected, consider using milder purification techniques.
Loss During Chromatography The compound may be irreversibly adsorbed onto the stationary phase (e.g., silica gel). Pre-adsorbing the crude product onto a small amount of silica gel before loading can sometimes mitigate this.
Loss During Recrystallization The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used. To improve recovery, concentrate the mother liquor and collect a second crop of crystals.
Issue 2: Difficulty in Separating the this compound Derivative from Impurities

The presence of impurities with similar physical properties to the target compound can make purification challenging.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities If column chromatography provides poor separation, try a different solvent system with varying polarity or consider alternative techniques like preparative TLC or recrystallization.
Co-elution in Column Chromatography To improve separation, a shallow gradient elution can be employed. Using a longer column or a stationary phase with a different selectivity (e.g., alumina instead of silica gel) may also be beneficial.
Persistent Impurities After Recrystallization If impurities co-crystallize with the product, a different recrystallization solvent or a solvent pair should be screened. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove some impurities before recrystallization.
Presence of Unreacted Starting Materials or Reagents Specific washing steps during the work-up can remove certain common impurities. For example, an aqueous wash with a mild reducing agent like sodium bisulfite can remove residual N-bromosuccinimide (NBS).
Issue 3: The Purified this compound Derivative is an Oil or Waxy Solid

Obtaining a solid product is often desirable for ease of handling and further characterization.

Potential CauseRecommended Solutions
Presence of Impurities An oily product may indicate the presence of impurities that lower the melting point. Further purification by column chromatography may be necessary.
Incomplete Solvent Removal Ensure all solvents have been thoroughly removed under high vacuum.
Product's Inherent Properties Some this compound derivatives are low-melting solids or oils at room temperature. If the product is pure, this may be its natural state.
"Oiling Out" During Recrystallization This occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the boiling point of the solvent being higher than the melting point of the solute or if the solution is supersaturated. Try adding more solvent to the hot solution or using a solvent with a lower boiling point. Slow cooling is also crucial.
Inducing Crystallization Trituration with a non-polar solvent in which the compound is insoluble (e.g., hexanes) can sometimes induce solidification and wash away impurities. Seeding the solution with a small crystal of the pure product or scratching the inside of the flask can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are column chromatography and recrystallization. Column chromatography, typically using silica gel, is versatile for separating a wide range of compounds. Recrystallization is an effective method for purifying solid compounds. Liquid-liquid extraction is also a common preliminary purification step.

Q2: How do I choose the right solvent for recrystallizing my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For many this compound derivatives, common solvents to screen include ethanol, methanol, isopropanol, and acetic acid. It is often beneficial to perform a solvent screen using small amounts of the crude product to identify the optimal solvent or solvent pair.

Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A3: Some this compound derivatives can be sensitive to the acidic nature of silica gel. If you observe degradation (e.g., streaking on TLC with a baseline spot), you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like neutral alumina might be a suitable option.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography. By collecting fractions and spotting them on a TLC plate alongside the crude mixture and pure starting materials (if available), you can track the elution of your desired compound and identify the pure fractions to be combined.

Q5: What are some common impurities I might encounter when synthesizing this compound derivatives?

A5: Common impurities can include unreacted starting materials, catalysts, and by-products from side reactions. For instance, if using reagents like N-bromosuccinimide (NBS) in your synthesis, residual NBS and succinimide are common impurities that can often be removed with an aqueous wash. The specific impurities will depend on the synthetic route used.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound derivatives based on literature examples. Please note that yields and purity are highly dependent on the specific compound and the reaction scale.

Purification TechniqueThis compound Derivative TypeEluent/Solvent SystemTypical Yield (%)Purity Level
Column ChromatographyNaphtho[2,1-d]this compoundPetroleum ether/ethyl acetate (50:1)88%>95% (by NMR)
Column ChromatographyPhenyl-substituted this compoundPetroleum ether/ethyl acetate72%>95% (by NMR)
RecrystallizationBromo-chloro aromatic this compoundEthanol, Methanol, or Isopropanol-High
Column Chromatography5-Bromo-2-chlorobenzo[d]thiazoleHexanes/ethyl acetate-High

Yields and purity levels are indicative and can vary significantly.

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of an this compound derivative using silica gel flash chromatography.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Determine the optimal eluent system for separation using TLC. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the sample.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Detailed Protocol for Recrystallization

This protocol describes a general procedure for purifying a solid this compound derivative by recrystallization.

1. Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the crystallized mixture into the funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes.

    • Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis synthesis Crude this compound Derivative tlc TLC Analysis synthesis->tlc solvent_selection Solvent Selection synthesis->solvent_selection packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis isolation_c Combine Pure Fractions & Evaporate analysis->isolation_c pure_product Pure this compound Derivative isolation_c->pure_product dissolution Dissolution in Hot Solvent solvent_selection->dissolution cooling Slow Cooling & Crystallization dissolution->cooling isolation_r Vacuum Filtration & Washing cooling->isolation_r drying Drying isolation_r->drying drying->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_low_yield Low Yield cluster_poor_separation Poor Separation cluster_oiling_out Product 'Oils Out' start Purification Issue check_reaction Check Reaction Completion start->check_reaction change_eluent Change Eluent System start->change_eluent add_solvent Add More Solvent start->add_solvent optimize_workup Optimize Work-up check_reaction->optimize_workup check_stability Assess Compound Stability optimize_workup->check_stability change_stationary_phase Change Stationary Phase change_eluent->change_stationary_phase try_recrystallization Attempt Recrystallization change_stationary_phase->try_recrystallization slow_cooling Ensure Slow Cooling add_solvent->slow_cooling change_solvent Change Recrystallization Solvent slow_cooling->change_solvent

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Crystallization of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of isothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the crystallization of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound derivatives.

Problem: No Crystal Formation

Q1: I have followed the crystallization protocol, but no crystals have formed after an extended period. What should I do?

A1: The absence of crystal formation is a common issue and can often be resolved by inducing nucleation or adjusting the supersaturation of your solution. Here are several steps you can take:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of your compound from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If your compound is stable, you can slowly evaporate the solvent to increase the concentration. This can be done by leaving the container partially open in a fume hood.

    • Temperature Reduction: If you are attempting crystallization at room temperature, try moving the vessel to a colder environment, such as a refrigerator or a cold room.

  • Solvent Considerations:

    • You may have used too much solvent. Try to concentrate the solution by removing some of the solvent under reduced pressure and then attempt to crystallize again.

    • Consider if the chosen solvent is appropriate. A good crystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures.

Problem: Oiling Out

Q2: My this compound compound is separating as an oil instead of crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often observed when the melting point of the compound is lower than the temperature of the solution or when the solution is highly supersaturated. Here are some strategies to overcome this:

  • Reduce the Rate of Cooling: Slowing down the cooling process allows the molecules more time to orient themselves into a crystal lattice. Insulate the crystallization vessel to ensure gradual cooling.[1]

  • Lower the Supersaturation:

    • Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Use a Different Solvent System: Experiment with a solvent or a mixture of solvents in which your compound is less soluble. Oiling out is more frequent in solvent systems where the compound is extremely soluble.

  • Seeding: Introduce a seed crystal at a temperature slightly above the point where oiling out occurs. This can encourage direct crystallization.

  • Stirring: Gentle agitation can sometimes promote crystallization over oiling out, but vigorous stirring can have the opposite effect.

Problem: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

Q3: The crystals I've obtained are very small, needle-like, or clumped together. How can I grow larger, more well-defined single crystals?

A3: Crystal morphology is highly dependent on the crystallization conditions. To obtain larger, higher-quality crystals suitable for X-ray diffraction, consider the following:

  • Slow Down the Crystallization Process: Rapid crystal growth often leads to small or poorly formed crystals. Slower cooling or slower evaporation of the solvent will promote the growth of larger and more ordered crystals.

  • Optimize Solvent Choice: The interaction between the solute and the solvent plays a crucial role in crystal habit. Try different solvents or solvent mixtures. Hydrogen bonding between the this compound compound and the solvent can significantly influence crystal packing.[1][2]

  • Control Nucleation: The goal is to have a few nucleation sites that grow into large crystals, rather than many sites that result in a large number of small crystals. Ensure your crystallization vessel is clean and free of dust or scratches that could act as unwanted nucleation sites.

  • Utilize Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material. It involves the slow diffusion of an "anti-solvent" (a solvent in which your compound is insoluble) into a solution of your compound, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q4: What are the best general-purpose solvents for crystallizing this compound derivatives?

A4: this compound and its derivatives are generally soluble in a range of organic solvents.[3] Common choices for crystallization include:

  • Alcohols: Ethanol and methanol are often good starting points.

  • Ketones: Acetone can be effective.

  • Esters: Ethyl acetate is another common choice.

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) can be very effective. Common anti-solvents include hexanes and water. The key is to find a balance where the compound is soluble at elevated temperatures but precipitates upon cooling.

Q5: How does the substitution pattern on the this compound ring affect crystallization?

A5: The nature and position of substituents on the this compound ring can significantly impact its physicochemical properties, including solubility and crystal packing, which in turn affects crystallization.

  • Polar Substituents: Groups capable of hydrogen bonding (e.g., -NH2, -COOH, -OH) can influence intermolecular interactions and favor certain crystal packing arrangements.[1][2] This can sometimes lead to more robust crystal lattices but may also increase solubility in polar solvents, making crystallization more challenging.

  • Nonpolar Substituents: Bulky, nonpolar groups can hinder efficient crystal packing and may increase the likelihood of obtaining amorphous solids or oils.

  • Halogens: Halogen atoms can participate in halogen bonding, which can be a useful interaction for directing crystal packing.

Q6: I have a very small amount of my this compound compound. What is the best crystallization technique to use?

A6: For small quantities of material (in the milligram range), vapor diffusion is often the most successful technique for obtaining high-quality single crystals.[4] This method allows for very slow and controlled changes in supersaturation, which is ideal for promoting the growth of well-ordered crystals. Layering (or liquid-liquid diffusion) is another suitable technique for small-scale crystallization.

Data Presentation

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in various organic solvents at different temperatures. This data can serve as a starting point for selecting a suitable solvent system for structurally similar this compound derivatives.

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetone2-ButanoneAcetonitrileEthyl AcetateToluene1,4-DioxaneCyclohexane
278.15 0.04580.01950.01350.01150.02350.01350.00950.02750.00450.01650.0015
283.15 0.05420.02320.01620.01380.02820.01620.01150.03320.00550.01980.0018
288.15 0.06380.02750.01920.01650.03350.01920.01380.03950.00680.02350.0022
293.15 0.07450.03220.02280.01950.03950.02280.01650.04650.00820.02780.0026
298.15 0.08620.03750.02680.0230.04620.02680.01950.05420.00980.03280.0031
303.15 0.0990.04350.03120.0270.05380.03120.02280.06280.01180.03850.0037
308.15 0.1130.050.03620.03150.0620.03620.02650.0720.0140.04480.0044
313.15 0.12820.05720.04180.03650.07120.04180.03050.08220.01650.05180.0052

Data adapted from a study on the solubility of 2-amino-5-methylthiazole.

Qualitative Solubility Profile of this compound Derivatives

This table provides a general guide to the expected solubility of this compound derivatives in common laboratory solvents based on their polarity.

Solvent ClassCommon SolventsInferred Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to Moderately SolubleThe nitrogen and sulfur atoms, as well as polar substituents, can participate in hydrogen bonding with protic solvents.[1]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerately to Highly SolubleThe polar nature of the this compound ring leads to favorable dipole-dipole interactions with polar aprotic solvents.
Non-Polar Toluene, Hexane, Diethyl EtherSlightly Soluble to InsolubleThe significant difference in polarity between the largely polar this compound core and non-polar solvents limits solubility.

Experimental Protocols

Key Experiment 1: Slow Cooling Crystallization

This method is suitable for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which your this compound compound has a steep solubility curve (i.e., high solubility when hot, low solubility when cold).

  • Dissolution: In a suitable flask, dissolve the this compound compound in the minimum amount of the chosen solvent at an elevated temperature (near the solvent's boiling point). Ensure all the solid has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or a beaker packed with glass wool).[4]

  • Crystal Maturation: Once crystals begin to form, allow the flask to stand undisturbed for several hours to a few days to allow for the growth of larger crystals.

  • Further Cooling: To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Key Experiment 2: Vapor Diffusion Crystallization

This technique is ideal for growing high-quality single crystals from small amounts of material.

Methodology:

  • Prepare the Sample Vial: Dissolve a few milligrams of your this compound compound in a small volume (e.g., 0.5 mL) of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or a jar), place a larger volume (e.g., 5 mL) of an "anti-solvent" (a volatile solvent in which your compound is insoluble but is miscible with the "good" solvent).

  • Set up the Diffusion Chamber: Carefully place the small vial containing your sample solution inside the larger container with the anti-solvent. Ensure the inner vial does not tip over.

  • Seal and Wait: Seal the outer container tightly and leave it in an undisturbed location. The more volatile anti-solvent will slowly diffuse into the sample solution, gradually reducing the solubility of your compound and inducing crystallization.

  • Monitor Crystal Growth: Check for crystal growth over several days to weeks.

Key Experiment 3: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for slow cooling crystallization cannot be found.

Methodology:

  • Dissolution: Dissolve your this compound compound in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (in which your compound is insoluble) dropwise to the solution while stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Heating (Optional): Gently warm the turbid solution until it becomes clear again.

  • Slow Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. The gradual decrease in solubility will promote the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Problem oiling_out Compound Oiled Out start->oiling_out Problem poor_quality Poor Crystal Quality start->poor_quality Problem success High-Quality Crystals Obtained start->success Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Action optimize_conditions Optimize Crystallization Conditions (Slower Cooling/Vapor Diffusion) poor_quality->optimize_conditions Action induce_nucleation->success Resolved increase_supersaturation Increase Supersaturation (Evaporate/Cool) induce_nucleation->increase_supersaturation Still No Crystals increase_supersaturation->success Resolved reassess_solvent Re-evaluate Solvent System increase_supersaturation->reassess_solvent Still No Crystals slow_cooling->success Resolved adjust_concentration Adjust Concentration slow_cooling->adjust_concentration Still Oiling Out adjust_concentration->success Resolved adjust_concentration->reassess_solvent Still Oiling Out optimize_conditions->success Resolved optimize_conditions->reassess_solvent Still Poor Quality

Caption: A flowchart for troubleshooting common crystallization problems.

VaporDiffusionWorkflow cluster_setup Experimental Setup cluster_process Crystallization Process cluster_outcome Outcome dissolve 1. Dissolve this compound in 'Good' Solvent place_inner 2. Place Solution in Small Vial dissolve->place_inner add_anti 3. Add 'Anti-Solvent' to Larger Container place_inner->add_anti assemble 4. Place Small Vial Inside Larger Container add_anti->assemble seal 5. Seal the System assemble->seal diffusion 6. Slow Vapor Diffusion of Anti-Solvent seal->diffusion supersaturation 7. Gradual Increase in Supersaturation diffusion->supersaturation nucleation 8. Crystal Nucleation and Growth supersaturation->nucleation crystals 9. High-Quality Single Crystals nucleation->crystals

Caption: Workflow for vapor diffusion crystallization of this compound compounds.

References

Optimizing reaction conditions for isothiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize reaction conditions for isothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for forming the this compound ring?

A1: The synthesis of isothiazoles can be broadly categorized into several key approaches. Retrosynthetic analysis reveals four main strategies for forming the this compound ring[1]. The most common methods include:

  • [4+1] Annulation: This carbon-economic strategy involves the reaction of a four-atom component with a one-atom component that provides the nitrogen or sulfur atom. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate (NH₄OAc) under metal-free conditions[1][2].

  • [3+2] Cycloaddition: These methods involve combining a three-atom fragment with a two-atom fragment. For instance, the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne is a well-studied route[3].

  • Ring Transformation: Isothiazoles can be synthesized from other heterocyclic compounds. A classic example is the conversion of isoxazoles to isothiazoles using a reagent like phosphorus pentasulfide[3].

  • Metal-Catalyzed Synthesis: Modern methods often employ transition metal catalysts. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a pathway to a wide variety of isothiazoles[2][4].

Q2: How do I choose the appropriate starting materials and reaction conditions?

A2: The choice of starting materials and conditions depends on the desired substitution pattern of the final this compound.

  • For 3,5-disubstituted isothiazoles: β-ketodithioesters are excellent starting points when reacted with ammonium acetate[1][2].

  • For densely functionalized isothiazoles: Metal-catalyzed approaches, such as those using rhodium, offer pathways to complex structures with sensitive functional groups[4][5].

  • Solvent and Base: The choice of solvent and base can dramatically impact yield. For example, in certain syntheses, using a combination of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine can increase yields from less than 18% to 90%[1]. Common solvents include DMF, ethanol, and in some green chemistry approaches, water[1][4][6].

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific protocol[6]. Optimization is often required; low yields at room temperature may be improved by heating, while side product formation at high temperatures may necessitate cooling[6].

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress[6][7]. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. Visualization is typically achieved with UV light or an iodine chamber[6].

Q4: What are some common techniques for purifying this compound products?

A4: Purification strategies depend on the physical properties of the product.

  • Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution[7].

  • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the preferred method[8]. A common stationary phase is silica gel, and the mobile phase (eluent) is typically a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The optimal solvent system should first be determined by TLC[8].

Troubleshooting Guide

Problem: Low or No Product Yield

Low product yield is one of the most common challenges in organic synthesis. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Poor Quality of Starting Materials Ensure the purity of all reactants. Thiol-containing starting materials are particularly susceptible to oxidation and should be used fresh or purified before use. Purity can be checked via TLC or NMR[6][8].
Suboptimal Reaction Conditions Systematically optimize the reaction temperature, time, and solvent. If the reaction is slow, consider gentle heating. If side products are forming, try lowering the temperature. Screen different solvents, as a change can significantly alter reaction outcomes[6][9].
Inefficient Catalyst or Base The choice and amount of catalyst or base are crucial. For base-catalyzed reactions, the strength and stoichiometry can dramatically affect the yield. For instance, a sequential addition of DABCO and then triethylamine has been shown to be superior to using either base alone in certain syntheses[1].
Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion. Insufficient reaction time is a common reason for low conversion[7][8]. If the reaction has stalled, a slight excess of one reactant or additional catalyst may be required.
Side Reactions Unwanted side reactions, such as self-condensation of starting materials or oxidation, can consume reactants and lower the yield of the desired product. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation[6]. Adjusting the temperature or catalyst may suppress other side reactions[6].
Problem: Formation of Multiple Products on TLC

The presence of multiple spots on a TLC plate indicates the formation of byproducts or the presence of unreacted starting materials.

Potential CauseRecommended Solution
Unreacted Starting Materials If spots corresponding to starting materials are visible, the reaction is incomplete. Increase the reaction time or temperature, or consider adding a slight excess of the other reactant[7].
Formation of Isomers Depending on the reactants' substitution patterns, the formation of isomeric products is possible. Purification by column chromatography is typically required to separate isomers[7]. Careful selection of a highly regioselective synthetic route can prevent this issue from the start[5][10].
Oxidation of Sulfur-Containing Compounds Thiol groups or the this compound ring itself can be susceptible to oxidation. Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side products[6].
Self-Condensation of Reactants Aldehydes or other carbonyl compounds used as starting materials can sometimes undergo self-condensation. Adjusting reaction conditions, such as lowering the temperature or changing the catalyst, can help suppress these side reactions[6].

Experimental Protocols & Data

Protocol 1: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a [4+1] annulation from β-ketodithioesters and ammonium acetate, which relies on a sequential imine formation, cyclization, and aerial oxidation cascade[1].

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketodithioester (1.0 mmol) in the chosen solvent (e.g., water or ethanol).

  • Reagent Addition: Add ammonium acetate (NH₄OAc) (2.0 mmol).

  • Reaction Conditions: Stir the mixture vigorously at the desired temperature (e.g., 80 °C) and open to the air to allow for aerial oxidation.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel[8].

Impact of Reaction Parameters on Yield

The selection of reagents and solvents can have a profound impact on the final yield of the this compound product.

Starting MaterialBase/CatalystSolventTemperature (°C)Yield (%)
Substituted EnaminoneN-ethyldiisopropylamineToluene110<18
Substituted EnaminoneTriethylamineToluene110<18
Substituted EnaminoneDABCO, then TriethylamineToluene11090
β-KetodithioesterNH₄OAcWater80High (Specific % varies)
2-amino-1,4-naphthoquinoneIsonicotinic AcidDMSO12066
2-amino-1,4-naphthoquinoneIsonicotinic AcidDMF120<20
(Data compiled from multiple sources demonstrating optimization principles)[1][9]

Visualized Workflows and Logic

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision-making process for this compound synthesis.

G start_end start_end process process decision decision output output A Start: Reactant Preparation (Check Purity) B Reaction Setup (Solvent, Catalyst, Atmosphere) A->B C Run Reaction (Temperature & Time) B->C D Monitor Progress (TLC) C->D E Reaction Complete? D->E E->C No F Work-up (Extraction, Washing) E->F Yes G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Product H->I

Caption: General experimental workflow for this compound synthesis.

G problem problem cause cause solution solution A Problem: Low Product Yield B Check Starting Material Purity A->B C Review Reaction Conditions (T, t, solvent) A->C D Investigate Side Reactions A->D S1 Solution: Purify or use fresh starting materials. B->S1 S2 Solution: Systematically vary T, t, and screen solvents. C->S2 S3 Solution: Use inert atmosphere. Adjust T to minimize byproducts. D->S3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Preventing oxidation of thiol precursors in isothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oxidation of thiol precursors during isothiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the unwanted oxidation of thiol groups, which can lead to the formation of disulfides and other byproducts, ultimately reducing the yield and purity of the desired this compound product.

Q1: My reaction is showing low yield, and I suspect my thiol precursor is oxidizing. What are the common causes?

A: Thiol (-SH) groups are highly susceptible to oxidation. The primary causes include:

  • Aerobic Oxidation: Exposure to atmospheric oxygen is a major contributor. Thiols can react with oxygen, often catalyzed by trace metal impurities, to form disulfide bonds (R-S-S-R).[1]

  • Chemical Incompatibility: The presence of oxidizing agents in your reaction mixture will readily convert thiols. Even mild oxidants like iodine (I₂) or bromine (Br₂) can induce disulfide formation.[2][3]

  • Metal-Catalyzed Oxidation: Trace amounts of transition metal ions (e.g., copper, iron) in solvents or reagents can catalyze the oxidation of thiols by air.[4][5]

  • Basic Conditions: Thiolates (RS⁻), formed under basic conditions, are even more easily oxidized than their corresponding thiols (RSH).[1][6]

Q2: How can I effectively prevent oxidation from atmospheric oxygen?

A: The most effective strategy is to rigorously exclude oxygen from your reaction.

  • Use an Inert Atmosphere: Conduct your reaction under an inert gas like nitrogen (N₂) or argon (Ar). This involves using standard Schlenk line or glovebox techniques.[4][7]

  • Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes, or by using several freeze-pump-thaw cycles.[4]

Q3: I'm still observing byproduct formation even under an inert atmosphere. Could metal ions be the culprit?

A: Yes, metal-catalyzed oxidation is a common and often overlooked issue.

  • Add a Chelating Agent: To sequester catalytic metal ions, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture or purification buffers.[4] A typical concentration is 1-5 mM.

Q4: Can I add something to my reaction to reverse disulfide formation as it occurs?

A: Yes, adding a reducing agent can help maintain the thiol in its reduced state or reverse disulfide formation.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective and versatile reducing agent. It is stable, odorless, and effective over a wide pH range. Crucially, it does not interfere with subsequent common reactions, such as maleimide conjugations.[4][7]

  • Dithiothreitol (DTT): DTT is another common reducing agent. However, it is less stable than TCEP, has a strong odor, and its effective pH range is more limited (pH > 7). It must be removed before certain downstream applications.[4][7]

Q5: Are there specific strategies for preventing thiol oxidation during solid-phase peptide synthesis (SPPS)?

A: Yes. During the acidic cleavage of peptides from the resin, protecting groups can generate reactive cationic species that may alkylate sensitive residues like cysteine.

  • Use Scavengers: Include "scavengers" in your cleavage cocktail. A common and effective choice is Reagent K, which contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). The scavengers trap the reactive species before they can cause side reactions with your thiol.[4]

Q6: Would using a protecting group for the thiol be a viable strategy?

A: Absolutely. Protecting the thiol group is a robust method to prevent oxidation during intermediate steps. The protecting group can be removed at a later stage to reveal the free thiol for the cyclization step.

  • Common Protecting Groups: Examples include photoremovable groups like o-nitrobenzyl (and its analogs) or the more efficient methoxy-substituted nitrodibenzofuran (MeO-NDBF).[8] Acetyl groups can also serve as simple protective units.[9] The choice of protecting group depends on its compatibility with your overall synthetic route.

Q7: How can I confirm that my thiol precursor has oxidized?

A: Several analytical techniques can be used to detect the presence of free thiols and their oxidized disulfide counterparts.

  • Ellman's Test: A rapid and common colorimetric assay using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, which can be quantified using a spectrophotometer.[10]

  • Chromatography & Mass Spectrometry: Techniques like HPLC, LC-MS, and GC-MS can be used to separate and identify the starting thiol, the disulfide dimer, and other potential oxidation products (e.g., sulfinic or sulfonic acids).[6][10][11]

Data & Protocols

Data Summaries

Table 1: Common Oxidizing Agents and Their Products

Oxidizing Agent CategoryExamplesPrimary Oxidation ProductCitation(s)
Mild Oxidants Atmospheric O₂, Iodine (I₂), Bromine (Br₂)Disulfide (R-S-S-R)[1][2][3][12]
Strong Oxidants H₂O₂, NaOCl (bleach), KMnO₄, HNO₃, m-CPBASulfoxide, Sulfone, Sulfonic Acid (RSO₃H)[1][2][12]

Table 2: Troubleshooting Guide for Thiol Oxidation

Observed IssuePotential CauseRecommended SolutionCitation(s)
Low yield, disulfide byproduct formation Air (Oxygen) ExposurePerform reaction under an inert atmosphere (N₂/Ar); use degassed solvents.[4][7]
Oxidation persists under inert conditions Metal Ion ContaminationAdd a chelating agent like EDTA (1-5 mM) to the reaction mixture.[4]
Disulfide formation during workup/purification Re-oxidation during processingAdd a reducing agent like TCEP or DTT to purification buffers. TCEP is often preferred for its stability and compatibility.[4][7]
Side reactions during SPPS cleavage Reactive Cationic SpeciesUse a scavenger cocktail (e.g., Reagent K containing 1,2-ethanedithiol) during cleavage from the resin.[4]
Oxidation during multi-step synthesis Thiol instability over timeProtect the thiol group with a suitable protecting group (e.g., MeO-NDBF, Acetyl) for intermediate steps.[8][9]
Experimental Protocols

Protocol 1: General Procedure for Reaction Under Inert Atmosphere

  • Solvent Degassing: Sparge the required solvent with dry nitrogen or argon gas for 15-30 minutes through a long needle submerged below the liquid surface.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while maintaining a positive pressure of inert gas. Use septa on any openings.

  • Reagent Addition: Add the degassed solvent and thiol precursor to the reaction flask via a cannula or a gas-tight syringe.

  • Reaction: Stir the reaction under a gentle positive pressure of inert gas (a balloon or bubbler system can be used) for the duration of the experiment.

Protocol 2: Detection of Free Thiols with Ellman's Reagent (DTNB)

  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Sample Preparation: Dissolve a small, known quantity of your test compound (or take an aliquot from your reaction mixture) in the same buffer.

  • Reaction: In a cuvette, mix 50 µL of the DTNB stock solution with a sufficient volume of your sample and buffer to reach a final volume of 1 mL.

  • Measurement: Allow the reaction to proceed for 2-5 minutes at room temperature. Measure the absorbance of the resulting yellow solution at 412 nm using a UV-Vis spectrophotometer.

  • Quantification: The concentration of the thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the colored product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidant (e.g., O₂, I₂) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic Strong Oxidant (e.g., H₂O₂) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Further Oxidation

Caption: General pathways for the oxidation of thiols.

Troubleshooting_Workflow start Oxidation of Thiol Precursor Observed q1 Is the reaction run under an inert atmosphere? start->q1 a1_yes Use Degassed Solvents & Check for Leaks q1->a1_yes Yes a1_no Implement Inert Atmosphere Technique (N₂ or Ar) q1->a1_no No q2 Is oxidation still occurring? a1_yes->q2 a1_no->q2 a2_yes Add Chelating Agent (e.g., EDTA) q2->a2_yes Yes end Problem Resolved q2->end No q3 Problem persists? a2_yes->q3 a3_yes Add Reducing Agent (e.g., TCEP) or Use a Thiol Protecting Group q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for preventing thiol oxidation.

Inert_Atmosphere_Workflow step1 1. Degas Solvents (e.g., N₂ Sparging) step2 2. Assemble Dry Glassware step1->step2 step3 3. Purge Apparatus with Inert Gas (N₂ or Ar) step2->step3 step4 4. Add Reagents via Syringe or Cannula step3->step4 step5 5. Maintain Positive Inert Gas Pressure step4->step5

Caption: Experimental workflow for inert atmosphere synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of isothiazole derivatives during their experiments. Below you will find troubleshooting guides for specific issues and a list of frequently asked questions to help you address these common hurdles.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter in the lab.

Problem 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.

Answer: This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in a strong organic solvent like DMSO becomes insoluble in the aqueous environment of the assay.[1]

Possible Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize its effects on the experiment.[2] However, be aware that reducing DMSO concentration can sometimes worsen precipitation.

  • Use Co-solvents: A mixture of solvents can improve solubility.[2][3] Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution with a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[2]

  • Employ Formulation Strategies: If simple solvent adjustments are not effective, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins or the creation of solid dispersions.[2]

Problem 2: The biological activity of my this compound compound is inconsistent across experiments.

Answer: Inconsistent results can often be traced back to issues with solubility and the stability of the compound.[2]

Possible Causes and Solutions:

  • Compound Precipitation: The compound may be precipitating in the assay plate, which reduces the effective concentration that can interact with the biological target.[1] It is advisable to visually inspect your assay plates for any signs of precipitation.

  • pH-Dependent Solubility: The solubility of many this compound derivatives can be highly dependent on pH.[2] Minor variations in the pH of your buffer from one experiment to another could lead to significant differences in the amount of dissolved compound. Always prepare buffers with care and verify the pH.

  • Compound Instability in DMSO: Some compounds can degrade in DMSO over time, which can alter their biological activity. It is recommended to prepare fresh stock solutions from solid material for each experiment and to avoid repeated freeze-thaw cycles of stock solutions.

Problem 3: I am unable to dissolve my new this compound derivative in DMSO, even at low concentrations.

Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may still exhibit poor solubility.

Possible Solutions:

  • Alternative Solvents: You can test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2] It is crucial to check for the compatibility of these solvents with your specific biological assay.

  • Advanced Formulation Strategies: For particularly challenging compounds, consider the following advanced strategies:

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix can create an amorphous form of the drug, which is more soluble than its crystalline form.[2][3]

    • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and solubility.[4][5]

    • Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic group to the this compound compound, which is later cleaved in vivo to release the active drug.[3][6]

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives have poor water solubility?

A1: The low water solubility of many this compound derivatives is often due to their molecular structure. These compounds can be hydrophobic, and their rigid, planar structures can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them.[1]

Q2: What are the immediate consequences of poor compound solubility in a biological assay?

A2: Poor solubility can lead to several immediate problems:

  • Compound Precipitation: The compound may fall out of solution, forming a visible precipitate.[1]

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., inflated IC50 values).[1]

  • Assay Interference: Precipitated particles can interfere with assay readouts, especially in optical-based assays like absorbance, fluorescence, or luminescence.[1]

  • Poor Reproducibility: Results will be inconsistent and difficult to reproduce due to the variable amount of dissolved compound.[1]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic and thermodynamic solubility are two different measures of a compound's solubility.[1]

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in an organic solvent like DMSO, starts to precipitate when added to an aqueous buffer.[1] It measures how quickly a compound comes out of a supersaturated solution and is often higher than thermodynamic solubility.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a specific solvent at a given temperature and pressure.[7] The shake-flask method is a common way to determine thermodynamic solubility.[8][9]

Q4: What are the main strategies to improve the solubility of this compound derivatives?

A4: Strategies to enhance solubility can be broadly categorized into physical modifications, chemical modifications, and formulation approaches.[3][10]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or creating nanosuspensions increases the surface area, which can improve the dissolution rate.[4][5][11]

    • Solid Dispersions: Dispersing the this compound derivative in a polymer matrix can create a more soluble amorphous form.[5][12]

    • Co-crystals: Forming a crystalline structure with a benign co-former can alter the crystal lattice energy and improve solubility.[3]

  • Chemical Modifications:

    • Salt Formation: For ionizable this compound derivatives, forming a salt can significantly increase solubility.[10][13]

    • Prodrugs: Attaching a polar promoiety that is cleaved in vivo can enhance aqueous solubility for administration.[3][6]

    • Structural Modification: Introducing polar functional groups or replacing aromatic CH with nitrogen can reduce lipophilicity and improve solubility.[14][15]

  • Formulation Approaches:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[5][10]

    • Co-solvents: Using a mixture of water and a miscible organic solvent can increase the solubility of hydrophobic compounds.[5][10]

    • Surfactants: These agents can form micelles that encapsulate the poorly soluble drug, increasing its solubility in aqueous solutions.[4]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.[3][16][17]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[17][18]

Data Presentation: Solubility Enhancement Strategies

The following tables provide examples of how different strategies can improve the solubility of poorly soluble compounds.

Table 1: Effect of pH Adjustment on the Solubility of a Hypothetical Weakly Basic this compound Derivative (pKa = 5.0)

pHPredominant SpeciesPredicted Solubility Increase (relative to pH 7.4)
7.4Neutral1x
6.0Neutral / Ionized~10x
5.050% Ionized~100x
4.0Ionized>1000x

Table 2: Impact of Formulation Strategies on Aqueous Solubility

Formulation StrategyExample Excipient/MethodTypical Fold Increase in SolubilityReference
Co-solvency 20% PEG 400 in water10 - 100x[5]
Micronization Jet Milling2 - 10x[4][11]
Nanosuspension High-Pressure Homogenization10 - 1000x[5][6]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin10 - 5000x[3][16]
Solid Dispersion Povidone K3010 - 200x[5][12]
Use of Surfactants Polysorbate 805 - 50x[4]
Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]

Materials:

  • This compound derivative (solid)

  • Buffer solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid this compound derivative to a vial containing a known volume of the buffer solution. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent.

  • Quantify the concentration of the this compound derivative in the diluted sample using a validated analytical method.

  • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Protocol 2: Preparation of an this compound Derivative-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a more soluble complex using a cyclodextrin.[3]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD in deionized water.

  • Slowly add the this compound derivative to the stirring HP-β-CD solution. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.

  • Continue stirring the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the equilibrium of complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategy Solubility Enhancement Strategy cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative ThermoSol Determine Thermodynamic Solubility (Shake-Flask) Problem->ThermoSol KineticSol Measure Kinetic Solubility Problem->KineticSol pH_adjust pH Adjustment KineticSol->pH_adjust Cosolvents Co-solvents KineticSol->Cosolvents Cyclodextrin Cyclodextrin Complexation KineticSol->Cyclodextrin SolidDisp Solid Dispersion KineticSol->SolidDisp Nano Nanosuspension KineticSol->Nano Sol_Eval Re-measure Solubility of Formulated Compound pH_adjust->Sol_Eval Cosolvents->Sol_Eval Cyclodextrin->Sol_Eval SolidDisp->Sol_Eval Nano->Sol_Eval Assay Perform Biological Assay Sol_Eval->Assay

Caption: A logical workflow for addressing poor solubility of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes This compound This compound Derivative (Inhibitor) This compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an this compound derivative.[19]

References

Technical Support Center: Industrial-Scale Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up isothiazole synthesis for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isothiazoles, focusing on challenges that arise during scale-up.

Problem Potential Cause Recommended Solutions
Low or No Product Yield Poor quality of starting materials: Impurities in precursors can lead to side reactions and inhibit the desired transformation.- Ensure the purity of all reactants through appropriate analytical methods (e.g., NMR, GC-MS) before use.[1] - Use freshly distilled solvents to minimize water content, which can interfere with many synthetic steps.
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical, especially at a larger scale where heat and mass transfer can be limiting.[2]- Temperature Control: Implement robust temperature control systems to manage exothermic reactions and prevent the formation of degradation products.[2] - Reaction Time: Monitor reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time and avoid byproduct formation from prolonged reaction. - Stoichiometry: Carefully control the stoichiometry of reactants. A slight excess of one reagent may be beneficial in some cases but can lead to impurities if not optimized.
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" and incomplete reactions.[2]- Select appropriate stirring mechanisms (e.g., overhead mechanical stirrers) and optimize the stirring speed for the reactor volume and viscosity of the reaction mixture.
Formation of Multiple Impurities Side Reactions: Competing reaction pathways can become more significant at an industrial scale.- Reaction Selectivity: Adjust reaction conditions (e.g., temperature, catalyst, solvent) to favor the desired reaction pathway. - Purification: Develop a robust purification strategy. Common methods include distillation, crystallization, and column chromatography.[3]
Decomposition of Product: The desired this compound product may be unstable under the reaction or work-up conditions.- Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids or bases). - Perform a timely work-up once the reaction is complete.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution during chromatography or co-precipitation during crystallization can occur.- Chromatography: Experiment with different solvent systems to improve separation. Gradient elution may be necessary. - Crystallization: Test various solvent systems to find one that selectively crystallizes the desired product. Seeding with a pure crystal can sometimes induce crystallization.[4]
Product is an Oil: The product may not solidify, making isolation difficult.- Attempt to form a solid derivative (e.g., a salt) that can be more easily purified by crystallization. The pure product can then be regenerated.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for isothiazoles suitable for industrial scale-up?

Several methods are available for this compound synthesis, with the choice depending on the desired substitution pattern and the availability of starting materials.[5][6] Key industrial-scale strategies include:

  • Cycloaddition Reactions: These often provide good yields and control over regioselectivity.[7]

  • Condensation Reactions: Reactions of compounds containing the necessary C-C-N and S fragments are widely used.[8][9]

  • Transformation from other Heterocycles: In some cases, isothiazoles can be synthesized from other heterocyclic rings like isoxazoles.[7]

2. What are the primary safety concerns when handling reagents for this compound synthesis on a large scale?

Many reagents used in this compound synthesis are hazardous and require strict safety protocols, especially in an industrial setting.

  • Thionyl Chloride (SOCl₂): This reagent, often used in Hurd-Mori type reactions, is corrosive, toxic if inhaled, and reacts violently with water to release toxic gas.[1][5][8][10][11] All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[10]

  • Elemental Sulfur: While less acutely toxic, sulfur dust can be irritating to the eyes, skin, and respiratory system.[12] Molten sulfur presents a significant burn hazard. Importantly, sulfur dust can be flammable and explosive in confined spaces.[2]

3. How can I minimize the environmental impact of this compound synthesis?

"Green chemistry" principles can be applied to this compound synthesis by:

  • Solvent Selection: Opting for less hazardous and recyclable solvents.

  • Catalysis: Utilizing efficient catalysts to reduce energy consumption and waste.

  • Atom Economy: Choosing synthetic routes that maximize the incorporation of starting material atoms into the final product.

  • Waste Treatment: Implementing proper waste treatment protocols for hazardous byproducts.

4. What are the key differences to consider when moving from a lab-scale to a pilot-plant scale synthesis?

Scaling up a synthesis introduces several challenges that are not always apparent at the lab scale:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation from exothermic reactions more challenging.[2]

  • Mass Transfer: Efficient mixing becomes more critical to ensure homogeneity and consistent reaction rates.

  • Reaction Kinetics: The reaction kinetics may differ due to the changes in heat and mass transfer.

  • Addition Rates: The rate of reagent addition may need to be adjusted to control exotherms.

  • Work-up and Purification: Isolation and purification procedures will need to be adapted for larger volumes.

Experimental Protocols

Protocol 1: General Procedure for Hurd-Mori Type Synthesis of a Thiazole Ring System

This protocol is adapted from the Hurd-Mori synthesis of 1,2,3-thiadiazoles and can be a starting point for the synthesis of this compound analogs.[11] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.

Step 1: Synthesis of the Hydrazone Precursor

  • Dissolve the starting ketone/aldehyde and a suitable hydrazide (e.g., semicarbazide hydrochloride) in an appropriate solvent system (e.g., ethanol/water).

  • Add a base (e.g., sodium acetate) to neutralize the hydrazide salt.

  • Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the hydrazone.

  • Isolate the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.

Step 2: Cyclization to the this compound Ring

  • Caution: This step involves thionyl chloride and must be performed in a well-ventilated fume hood with appropriate PPE.

  • Suspend the dried hydrazone in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and yields for various this compound synthesis methods found in the literature. Note that direct comparisons can be challenging as the substrates and specific conditions vary.

Synthesis Method Key Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
CycloadditionNitrile sulfide and alkyne---Good
Condensationβ-ketodithioesters and NH₄OAc---User-friendly[8][9]
From Enamino thionesEnamino thiones and hydroxylamine-O-sulfonic acid---Up to 98%[7]
From IsoxazolesIsoxazoles and P₄S₁₀Pyridine---[7]
Three-componentEnaminoesters, sulfur, and fluorodibromoiamidesVarious--Modest to good[12]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_purity Check Starting Material Purity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_materials Purify Starting Materials purity_ok->purify_materials No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_materials->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok review_workup Review Work-up Procedure conditions_ok->review_workup No success Yield Improved conditions_ok->success Yes workup_ok Yield Improved? review_workup->workup_ok consider_alt_route Consider Alternative Synthetic Route workup_ok->consider_alt_route No workup_ok->success Yes

Caption: A flowchart for systematically troubleshooting low product yield in this compound synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant_prep Reactant Preparation & Purification reaction_setup Reaction Setup (Inert Atmosphere) reactant_prep->reaction_setup solvent_prep Solvent Drying & Degassing solvent_prep->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/HPLC) reagent_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Chromatography/ Crystallization) drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

References

Technical Support Center: Efficient Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of isothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing isothiazoles?

A1: this compound synthesis can be broadly categorized into two main approaches: metal-catalyzed and metal-free methods. Metal-catalyzed reactions often employ transition metals like rhodium and copper to facilitate ring formation under specific conditions.[1] Metal-free approaches offer an alternative by utilizing reagents like ammonium acetate or leveraging technologies such as visible-light photoredox catalysis to achieve cyclization.[2][3]

Q2: How do I choose between a metal-catalyzed and a metal-free approach?

A2: The choice depends on several factors, including the desired substitution pattern of the this compound, the functional group tolerance of your substrates, and the available laboratory equipment.

  • Metal-catalyzed methods , such as those using rhodium, are often highly efficient and provide access to a wide range of substituted isothiazoles.[4][5] However, they may require specific ligands and anhydrous conditions, and the cost of the catalyst can be a consideration.

  • Metal-free methods are advantageous for their often milder reaction conditions, cost-effectiveness, and avoidance of residual metal contamination in the final product.[2][3] Visible-light-promoted synthesis, for example, represents a sustainable and environmentally friendly option.[3]

Q3: What are the most common challenges encountered in this compound synthesis?

A3: The most frequent issues include low product yield, the formation of side products, and incomplete reactions.[6][7] These challenges can often be traced back to the purity of starting materials, suboptimal reaction conditions (temperature, time, solvent), or an inefficient catalyst for the specific transformation.[6][7]

Catalyst Selection and Performance Data

The selection of an appropriate catalyst is critical for maximizing the yield and efficiency of this compound synthesis. Below is a comparison of different catalytic systems.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemMethodKey ReactantsReaction TimeTemperatureYield (%)Key Advantages
[Rh(COD)Cl]₂ / DPPFTransannulation1,2,3-Thiadiazoles, NitrilesNot Specified130°CExcellentBroad substrate scope, including aromatic, aliphatic, and heterocyclic nitriles.[4]
[Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAcOxidative AnnulationBenzimidates, Elemental SulfurNot Specified100°CGood to HighDirect C-H activation for the construction of benzo[d]isothiazoles.[1]
Ammonium Acetate (NH₄OAc)Metal-Free Annulationβ-Ketodithioesters / β-KetothioamidesNot SpecifiedNot SpecifiedNot SpecifiedOperationally simple, user-friendly, and metal-free conditions.[2]
Acridinium Salt (Photocatalyst)Visible-Light Photoredox Catalysisα-Imino-oxy acidsNot SpecifiedRoom Temp.Good to ExcellentMild and green conditions, wide functional group tolerance.[3]
KOHBase-Mediated CycloadditionDithioester, Aryl acetonitrileNot SpecifiedNot SpecifiedNot SpecifiedProvides 3-hydroxy-4,5-disubstituted isothiazoles under aerial conditions.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Issue: Impurities in reactants can lead to unwanted side reactions and consume starting materials.[6]

    • Solution: Ensure the purity of your starting materials. Use freshly opened reagents or purify them before use. For instance, some precursors to this compound synthesis can be sensitive to oxidation.[7]

  • Suboptimal Reaction Conditions:

    • Issue: The reaction temperature, time, and solvent can significantly impact the yield.[6][7]

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, if you observe the formation of multiple byproducts at elevated temperatures, lowering the temperature may be beneficial.[7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction will show the presence of starting materials. Conversely, prolonged reaction times can sometimes lead to product degradation.

      • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Consult literature for the optimal solvent for your specific catalytic system.

  • Inefficient Catalyst or Catalyst Deactivation:

    • Issue: The chosen catalyst may not be optimal for your specific substrates, or it may have been deactivated.

    • Solution:

      • Catalyst Screening: If possible, screen a few different catalysts to find the most effective one for your reaction.

      • Catalyst Loading: The amount of catalyst can be crucial. While a higher catalyst loading might increase the reaction rate, it can also lead to more side reactions. Optimization may be required.

      • Inert Atmosphere: For metal-catalyzed reactions, especially those sensitive to air, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Problem 2: Formation of Multiple Products/Side Reactions

Q: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?

A: The formation of multiple products complicates purification and reduces the yield of the desired this compound.

Common Side Reactions and Solutions:

  • Dimerization or Polymerization of Starting Materials:

    • Issue: Under certain conditions, starting materials or reactive intermediates can self-condense.[6]

    • Solution: Adjusting the reaction conditions, such as temperature or the rate of addition of a reactant, can help suppress these side reactions.

  • Formation of Isomeric Products:

    • Issue: Depending on the reactants and reaction mechanism, the formation of regioisomers is possible.

    • Solution: The choice of catalyst and reaction conditions can often influence the regioselectivity. Carefully review the literature for methods that favor the formation of your desired isomer.

  • Monitoring and Quenching:

    • Solution: Use TLC to monitor the reaction closely. Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction to prevent further conversion to byproducts.

Experimental Protocols

Below are detailed methodologies for key this compound synthesis experiments.

Protocol 1: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [4]

This protocol describes a general procedure for the synthesis of isothiazoles via a rhodium-catalyzed reaction.

  • Materials:

    • 1,2,3-Thiadiazole derivative

    • Nitrile derivative

    • [Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene)

    • Chlorobenzene (anhydrous)

  • Procedure:

    • To an oven-dried reaction vessel, add the 1,2,3-thiadiazole derivative, [Rh(COD)Cl]₂ (5 mol%), and DPPF (12 mol%).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous chlorobenzene and the nitrile derivative via syringe.

    • Heat the reaction mixture at 130°C and stir for the required time (monitor by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles using Ammonium Acetate [2]

This protocol provides a user-friendly, metal-free method for the synthesis of 3,5-disubstituted isothiazoles.

  • Materials:

    • β-Ketodithioester or β-Ketothioamide derivative

    • Ammonium Acetate (NH₄OAc)

    • Solvent (e.g., aqueous conditions)

  • Procedure:

    • In a round-bottom flask, dissolve the β-ketodithioester or β-ketothioamide derivative in the chosen solvent.

    • Add ammonium acetate to the solution.

    • Stir the reaction mixture at the appropriate temperature (as determined by optimization, may be room temperature or require heating) under an air atmosphere.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, perform a suitable work-up, which may involve extraction with an organic solvent and washing with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Define this compound Target substrate_analysis Analyze Substrate (Functional Groups, Steric Hindrance) start->substrate_analysis metal_catalyzed Metal-Catalyzed Synthesis substrate_analysis->metal_catalyzed Sensitive groups absent High efficiency needed metal_free Metal-Free Synthesis substrate_analysis->metal_free Metal sensitivity Green chemistry desired rhodium_cat Rhodium Catalysis (e.g., Transannulation, Oxidative Annulation) metal_catalyzed->rhodium_cat copper_cat Copper Catalysis metal_catalyzed->copper_cat nh4oac_cat Ammonium Acetate metal_free->nh4oac_cat photoredox_cat Visible Light Photoredox metal_free->photoredox_cat optimization Optimize Reaction Conditions (Temperature, Solvent, Time) rhodium_cat->optimization copper_cat->optimization nh4oac_cat->optimization photoredox_cat->optimization

Caption: A decision-making workflow for selecting a suitable catalytic approach for this compound synthesis.

General Experimental Workflow for this compound Synthesis

ExperimentalWorkflow reagents 1. Prepare Reactants & Catalyst reaction_setup 2. Set up Reaction (Inert atmosphere if needed) reagents->reaction_setup monitoring 3. Monitor Progress (TLC) reaction_setup->monitoring workup 4. Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purify Product (Column Chromatography, Recrystallization) workup->purification characterization 6. Characterize Product (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of isothiazoles.

Troubleshooting Logic for Low Yield

Troubleshooting low_yield Low Yield Detected Start Troubleshooting check_purity Check Reactant Purity Purify if necessary low_yield:start->check_purity Step 1 check_conditions Review Reaction Conditions Temperature Time Solvent check_purity->check_conditions Purity Confirmed check_catalyst Evaluate Catalyst Activity Loading check_conditions->check_catalyst Conditions Optimized re_run Re-run Experiment check_catalyst->re_run Catalyst Verified

Caption: A logical flow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Isothiazolone Biocides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of isothiazolone biocides.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the instability of isothiazolone biocides in your experiments.

Problem 1: Rapid loss of biocide efficacy in my formulation.

  • Question: I'm observing a much faster decline in the antimicrobial activity of my isothiazolone-based formulation than expected. What are the likely causes?

  • Answer: Rapid degradation of isothiazolone biocides is most commonly attributed to several key factors:

    • High pH: Isothiazolones are generally most stable in acidic to neutral conditions (pH 4-8).[1] In alkaline environments (pH > 8), they undergo rapid hydrolysis, leading to the opening of the isothiazolinone ring and a loss of biocidal activity.[1][2] The rate of degradation increases significantly with rising pH.[1][2]

    • Elevated Temperature: Higher temperatures accelerate the degradation of isothiazolones.[3] For instance, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can decrease dramatically with a modest increase in temperature.[2]

    • Presence of Nucleophiles: Isothiazolones are susceptible to nucleophilic attack.[2] Substances containing thiol groups (like cysteine or glutathione), amines, or sulfides can react with the biocide molecule, leading to its inactivation.[2]

    • Presence of Certain Metal Ions: Some metal ions can promote the degradation of isothiazolones.[2]

Problem 2: Inconsistent results in my stability studies.

  • Question: My experiments on the stability of an isothiazolone biocide are yielding variable and inconsistent results. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistent results in stability studies often stem from a lack of control over environmental and formulation variables. To enhance reproducibility:

    • Strict pH Control: Ensure that the pH of your formulation is consistently maintained within the optimal stability range for the specific isothiazolone you are using. Use buffered solutions where appropriate.

    • Precise Temperature Regulation: Conduct your experiments in a temperature-controlled environment, such as an incubator or water bath, to avoid fluctuations that can affect degradation rates.[4]

    • Minimize Light Exposure: Some isothiazolones can be sensitive to light.[2] Store your samples in amber vials or in the dark to prevent photodegradation.

    • Matrix Effects: Be aware of the other components in your formulation. Excipients or active pharmaceutical ingredients could potentially interact with the isothiazolone. Consider performing stability studies in simpler matrices before moving to the final formulation.

    • Standardized Analytical Method: Use a validated and standardized analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantifying the biocide concentration at each time point.[5][6][7][8]

Problem 3: Precipitation or discoloration of my formulation containing an isothiazolone biocide.

  • Question: I've noticed precipitation or a change in color in my formulation after adding an isothiazolone biocide. What could be causing this?

  • Answer: Precipitation or discoloration can indicate an incompatibility or degradation of the biocide.

    • Incompatibility with Formulation Components: The isothiazolone may be reacting with other ingredients in your formulation. Review the chemical properties of all components to identify potential interactions.

    • Degradation Products: The observed changes could be due to the formation of degradation products. This is more likely if the formulation is at a high pH or has been exposed to high temperatures.

    • Stabilizer Issues: Commercial isothiazolone preparations often contain stabilizers, such as metal salts (e.g., magnesium nitrate).[3] These stabilizers can sometimes interact with other components in a formulation, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of most isothiazolone biocides?

A1: Isothiazolone biocides are generally most stable in acidic to neutral pH ranges, typically between pH 4 and 8.[1] Stability decreases significantly in alkaline conditions (pH > 8) due to hydrolysis.[1][2]

Q2: How does temperature affect the shelf-life of isothiazolone biocides?

A2: Increased temperature significantly accelerates the degradation of isothiazolone biocides, thereby reducing their shelf-life.[3] For example, the half-life of CMIT in a metalworking fluid concentrate is estimated to be six months at room temperature, but this drops to just 12 days at 40°C and less than two days at 60°C.[2]

Q3: What are the primary degradation pathways for isothiazolone biocides?

A3: The primary degradation pathway for many isothiazolones, particularly in alkaline conditions, is hydrolysis, which leads to the opening of the heterocyclic ring.[2] Other degradation pathways can include reactions with nucleophiles and photodegradation.[2] The degradation can proceed through the formation of various organic acids and eventually to carbon dioxide.[2]

Q4: Are there any common substances that I should avoid in my formulation to enhance isothiazolone stability?

A4: Yes, you should avoid or minimize the presence of strong nucleophiles such as thiols (mercaptans), some amines, and sulfides.[2] Additionally, certain metal ions can catalyze degradation. It is also crucial to control the pH and avoid highly alkaline conditions.[1][2]

Q5: How can I stabilize my isothiazolone biocide formulation?

A5: Several strategies can be employed to enhance the stability of isothiazolone biocides:

  • pH Adjustment: Maintain the pH of the formulation within the optimal acidic to neutral range.

  • Use of Stabilizers: Commercial isothiazolone products are often supplied with stabilizers, such as metal nitrates (e.g., magnesium nitrate).

  • Control of Storage Conditions: Store the biocide and the final formulation at controlled room temperature and protect from light.

Quantitative Data on Isothiazolone Stability

The stability of isothiazolone biocides is highly dependent on environmental conditions. The following tables summarize the half-life of common isothiazolones at various pH values and temperatures.

Table 1: Effect of pH on the Half-Life of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) at Room Temperature

pHHalf-Life (Days)
8.547[1][3]
9.023[1]
9.63.3[1]
102[1][3]

Table 2: Effect of Temperature on the Half-Life of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a Metalworking Fluid Concentrate

Temperature (°C)Half-Life (Days)
Room Temperature~180[2]
4012[2]
60< 2[2]

Experimental Protocols

Protocol 1: Determination of Isothiazolone Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of isothiazolones. Specific parameters may need to be optimized for different isothiazolones and sample matrices.

1. Materials and Reagents:

  • Isothiazolone standard of known purity

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm)[5]

3. Preparation of Standard Solutions: a. Prepare a stock solution of the isothiazolone standard in methanol. b. Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

4. Sample Preparation: a. Accurately weigh or pipette the sample containing the isothiazolone biocide. b. Extract the isothiazolone from the sample matrix using a suitable solvent (e.g., methanol) with the aid of ultrasonication or vortexing.[5][9] c. Dilute the extract with the mobile phase to a concentration that falls within the range of the calibration standards. d. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]

5. HPLC Conditions (Example): [5]

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the maximum absorbance of the specific isothiazolone (e.g., ~275 nm for CMIT and MIT).[5]

6. Analysis: a. Inject the calibration standards to generate a calibration curve (peak area vs. concentration). b. Inject the prepared samples. c. Quantify the concentration of the isothiazolone in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Accelerated Stability Testing of an Isothiazolone Formulation

This protocol is designed to predict the long-term stability of a formulation containing an isothiazolone biocide.

1. Materials and Equipment:

  • The formulation containing the isothiazolone biocide.

  • Temperature-controlled stability chambers or ovens.

  • Amber glass vials with airtight seals.

  • HPLC system for quantification (as described in Protocol 1).

2. Procedure: a. Prepare multiple aliquots of the formulation in amber glass vials. b. Place the vials in stability chambers set at elevated temperatures (e.g., 40°C and 54°C).[10] c. At specified time intervals (e.g., 0, 7, 14, 28 days), remove a vial from each temperature condition. d. Allow the vial to cool to room temperature. e. Analyze the concentration of the isothiazolone biocide in the sample using the HPLC method described in Protocol 1. f. At each time point, also visually inspect the samples for any changes in appearance, such as color change or precipitation.

3. Data Analysis: a. Plot the concentration of the isothiazolone biocide as a function of time for each temperature. b. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) for each temperature. c. Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., 25°C) and predict the shelf-life of the product.

Visualizations

cluster_degradation_pathway Isothiazolone Degradation Pathway Isothiazolone Isothiazolone RingOpening Isothiazolinone Ring Opening Isothiazolone->RingOpening Hydrolysis (High pH) Nucleophilic Attack Photolysis DegradationProducts Degradation Products (e.g., N-methylmalonamic acid) RingOpening->DegradationProducts Mineralization Mineralization to CO2 DegradationProducts->Mineralization

Caption: A simplified diagram of the primary degradation pathway for isothiazolone biocides.

cluster_troubleshooting Troubleshooting Workflow for Isothiazolone Instability start Observe Rapid Biocide Degradation check_ph Check pH of Formulation start->check_ph ph_high Is pH > 8? check_ph->ph_high check_temp Check Storage Temperature temp_high Is Temperature Elevated? check_temp->temp_high check_nucleophiles Identify Potential Nucleophiles in Matrix nucleophiles_present Are Nucleophiles Present? check_nucleophiles->nucleophiles_present check_light Assess Light Exposure light_exposed Is Sample Exposed to Light? check_light->light_exposed ph_high->check_temp No adjust_ph Action: Adjust pH to 4-8 ph_high->adjust_ph Yes temp_high->check_nucleophiles No control_temp Action: Control Temperature temp_high->control_temp Yes nucleophiles_present->check_light No reformulate Action: Reformulate or Use Stabilizer nucleophiles_present->reformulate Yes protect_light Action: Protect from Light light_exposed->protect_light Yes

Caption: A logical workflow for troubleshooting unexpected degradation of isothiazolone biocides.

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Formulation with Isothiazolone aliquot Aliquot into Amber Vials prep->aliquot storage Store at Controlled Temperatures (e.g., 25°C, 40°C, 54°C) aliquot->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Analyze Isothiazolone Concentration by HPLC sampling->analysis data Plot Concentration vs. Time & Calculate Half-Life analysis->data

Caption: A general experimental workflow for conducting stability studies of isothiazolone biocides.

References

Technical Support Center: Addressing Resistance Mechanisms to Isothiazolone Biocides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms related to isothiazolone biocides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of isothiazolone biocides?

Isothiazolone biocides employ a two-step mechanism. Initially, they rapidly inhibit microbial growth and metabolism within minutes by disrupting key metabolic pathways involving dehydrogenase enzymes. This is followed by irreversible cell damage over hours, leading to a loss of cell viability. The biocides' electrophilic nature allows them to react with critical enzymes and protein thiols, leading to the production of free radicals and ultimately cell death.[1][2][3][4][5]

Q2: My microbial culture, initially susceptible to an isothiazolone biocide, is now showing resistance after repeated exposure. What are the likely causes?

This is likely due to the development of acquired resistance. Microorganisms can adapt to the presence of sublethal concentrations of biocides through various mechanisms. Two common mechanisms are:

  • Alteration of Outer Membrane Proteins: Some bacteria, such as Pseudomonas aeruginosa, can suppress the production of specific outer membrane proteins. This alteration is thought to reduce the uptake of the biocide into the cell.[6][7]

  • Increased Efflux Pump Activity: Bacteria can upregulate efflux pumps, which are transmembrane proteins that actively transport the biocide out of the cell, preventing it from reaching its intracellular targets.[8][9][10][11]

Q3: Can resistance to isothiazolone biocides lead to cross-resistance with antibiotics?

Yes, there is a potential for cross-resistance. The upregulation of multi-drug efflux pumps in response to biocide exposure can also confer resistance to certain antibiotics that are substrates for the same pumps.[7] However, because isothiazolones have multiple cellular targets, the development of resistance is generally considered more difficult compared to antibiotics that often have a single, specific target.

Q4: I am not observing the expected biocidal effect even at high concentrations of the isothiazolone. What could be the issue?

Several factors could be contributing to this lack of efficacy:

  • Biocide Inactivation: Isothiazolones are electrophilic and can be inactivated by nucleophiles present in your experimental medium, such as thiols (e.g., cysteine, glutathione).[5] Consider reviewing your medium composition or using a minimal medium.

  • Biofilm Formation: Microbes encased in a biofilm matrix are significantly more resistant to biocides. If your experimental setup allows for biofilm formation, this is a likely cause for reduced efficacy.

  • pH and Temperature: The stability and efficacy of isothiazolones are influenced by pH and temperature. Alkaline conditions and elevated temperatures can lead to the degradation of the biocide.[5][6][12][13][14][15]

  • Biocide Stock Solution Degradation: Isothiazolone solutions can degrade over time, especially when exposed to light, high pH, or high temperatures. It is recommended to prepare fresh stock solutions for each experiment and store them appropriately.[6]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC values for a specific isothiazolone biocide against the same bacterial strain are varying between experiments. What could be the cause?

Answer: Inconsistent MIC results can stem from several factors. Use the following checklist to troubleshoot:

  • Inoculum Density: Ensure the starting bacterial inoculum is standardized for every experiment. A common standard is a 0.5 McFarland turbidity standard.

  • Growth Phase: Always use bacteria from the same growth phase, preferably the logarithmic phase, for consistent results.

  • Incubation Conditions: Maintain consistent incubation time and temperature. Variations can affect microbial growth rates and, consequently, the apparent MIC.

  • Evaporation: In microtiter plates, evaporation from wells, particularly the outer ones, can concentrate the biocide and lead to inaccurate results. Use plate sealers or a humidified incubator to minimize evaporation.

  • Media Composition: Verify that the composition of your growth medium is consistent between batches, as components can interact with the biocide.

Issue 2: Differentiating Between Adaptation and Stable Resistance

Question: How can I determine if the observed resistance in my culture is a temporary adaptation or a stable, heritable trait?

Answer: To distinguish between adaptive and stable resistance, you can perform a stability test:

  • Subculture in Biocide-Free Medium: Take the resistant microbial culture and subculture it for several generations (e.g., 10-15 passages) in a growth medium that does not contain the isothiazolone biocide.

  • Re-determine the MIC: After the passages in the absence of the biocide, re-determine the MIC of the isothiazolone against this culture.

  • Interpret the Results:

    • If the MIC value has returned to the original, susceptible level, the resistance was likely an unstable, adaptive response.

    • If the MIC value remains elevated, the resistance is likely stable and potentially due to a genetic mutation.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Various Isothiazolones against Common Microorganisms

IsothiazoloneTest OrganismMIC (µg/mL)Reference
Methylisothiazolinone (MIT)Escherichia coli41[16]
Schizosaccharomyces pombe245[16]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Escherichia coli0.5[16]
Schizosaccharomyces pombe2.6[16]
Benzisothiazolinone (BIT)Escherichia coli15-20[16]
Schizosaccharomyces pombe15-20[16]
Octylisothiazolinone (OIT)Various environmental bacteria1-128[17]

Table 2: Influence of pH and Temperature on the Stability (Half-life) of Isothiazolones

IsothiazolonepHTemperature (°C)Half-lifeReference
CMIT/MIT8.5Room Temperature47 days[14][15]
CMIT/MIT9.0Room Temperature23 days[14]
CMIT/MIT9.6Room Temperature3.3 days[14]
CMIT/MIT10.0Room Temperature2 days[14][15]
CMIT/MIT9.660< 2 hours[12]
DCOIT7.0251.2 days[5]
DCOIT9.0253.7 days[5]
DCOIT-4> 64 days[5]
DCOIT-404.5 days[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Isothiazolone biocide stock solution of known concentration

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Microplate reader (optional, for quantitative analysis)

  • Incubator

Procedure:

  • Prepare Biocide Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the isothiazolone stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no biocide), and well 12 will be a sterility control (no bacteria).

  • Inoculate the Plate:

    • Prepare a standardized bacterial inoculum and dilute it in the growth medium so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35 ± 2 °C) for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Analysis of Outer Membrane Proteins (OMPs) by SDS-PAGE

This protocol is used to compare the OMP profiles of susceptible (wild-type) and resistant bacterial strains.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Lysis buffer (e.g., containing Tris-HCl, SDS, β-mercaptoethanol, glycerol, and bromophenol blue)

  • N-Lauroylsarcosine (Sarkosyl)

  • Ultracentrifuge

  • SDS-PAGE equipment (gels, running buffer, power supply)

  • Coomassie Brilliant Blue or silver stain

  • Protein molecular weight standards

Procedure:

  • Cell Harvesting and Lysis:

    • Grow bacterial cultures to the mid-log phase and harvest the cells by centrifugation.

    • Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in a small volume of lysis buffer and disrupt them by sonication or using a French press.

  • Outer Membrane Isolation:

    • Centrifuge the cell lysate at a low speed to remove unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

    • Resuspend the membrane pellet in a buffer containing Sarkosyl, which selectively solubilizes the inner membrane.

    • Incubate at room temperature to allow for selective solubilization.

    • Centrifuge at high speed again to pellet the outer membrane fraction.

  • Protein Quantification:

    • Resuspend the outer membrane pellet in a suitable buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Mix a standardized amount of OMP extract from each strain with sample loading buffer and heat to denature the proteins.

    • Load the samples and a protein molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • Compare the OMP profiles of the susceptible and resistant strains, looking for the presence, absence, or differential expression of protein bands.

Efflux Pump Activity Assay using a Fluorescent Dye

This protocol assesses efflux pump activity by measuring the accumulation or extrusion of a fluorescent substrate like ethidium bromide (EtBr).

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) stock solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a proton motive force inhibitor

  • Glucose solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow bacterial cultures to the mid-log phase and harvest by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a standardized optical density.

  • Dye Loading and Efflux Inhibition:

    • Add CCCP to the cell suspension to de-energize the cells and inhibit efflux.

    • Add EtBr to the de-energized cell suspension and incubate to allow the dye to accumulate inside the cells.

  • Initiation of Efflux:

    • Wash the cells with PBS to remove extracellular EtBr and CCCP.

    • Resuspend the cells in PBS.

    • Add glucose to the cell suspension to re-energize the cells and initiate efflux.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Data Analysis:

    • Compare the rate of fluorescence decrease between the susceptible and resistant strains. A faster rate of decrease in the resistant strain suggests higher efflux pump activity.

Visualizations

Signaling_Pathway_Efflux_Pump_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isothiazolone Isothiazolone Biocide OMP Outer Membrane Protein Isothiazolone->OMP Uptake RegulatoryProtein Regulatory Protein (e.g., MexR) Isothiazolone->RegulatoryProtein Stress Signal CellularTargets Cellular Targets (Enzymes, Thiols) OMP->CellularTargets Interaction EffluxPump Efflux Pump (e.g., MexAB-OprM) EffluxPump->Isothiazolone Export EffluxPumpGenes Efflux Pump Genes (e.g., mexA, mexB, oprM) RegulatoryProtein->EffluxPumpGenes De-repression Ribosome Ribosome EffluxPumpGenes->Ribosome Transcription & Translation EffluxPumpComponents Efflux Pump Components Ribosome->EffluxPumpComponents EffluxPumpComponents->EffluxPump Assembly CellularTargets->Isothiazolone Efflux

Caption: Signaling pathway for efflux pump-mediated resistance to isothiazolones.

Experimental_Workflow_MIC start Start prep_biocide Prepare Serial Dilutions of Isothiazolone Biocide start->prep_biocide prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_biocide->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical_Relationships_Resistance cluster_cause Cause cluster_mechanisms Resistance Mechanisms cluster_consequences Consequences biocide_exposure Sublethal Isothiazolone Exposure omp_alteration Altered Outer Membrane Proteins biocide_exposure->omp_alteration efflux_upregulation Upregulation of Efflux Pumps biocide_exposure->efflux_upregulation reduced_uptake Reduced Biocide Uptake omp_alteration->reduced_uptake increased_export Increased Biocide Export efflux_upregulation->increased_export treatment_failure Biocide Treatment Failure reduced_uptake->treatment_failure increased_export->treatment_failure

Caption: Logical relationships in the development of isothiazolone resistance.

References

Technical Support Center: Optimizing the Efficacy of Isothiazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of isothiazole-based fungicides in their experiments.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Question: We are observing significant well-to-well and plate-to-plate variability in our Minimum Inhibitory Concentration (MIC) results. What are the potential causes?

Answer: Inconsistent MIC values can stem from several factors. Below is a systematic approach to identify the source of variability:

  • Inoculum Preparation: Inconsistent fungal inoculum density is a primary source of variability. A higher concentration of inoculum can lead to higher MIC values.

    • Recommendation: Ensure your fungal suspension is homogenous and standardized. A 0.5 McFarland standard is a common reference point to achieve a consistent final concentration in your assay.

  • Media Composition and pH: The type and pH of the growth medium can significantly influence the activity of the fungicide and the growth of the fungus.

    • Recommendation: Utilize a standardized medium such as RPMI 1640, and use a buffer like MOPS to maintain a consistent pH of 7.0.

  • Incubation Conditions: Variations in incubation temperature and duration can alter fungal growth rates, thereby affecting MIC values.

    • Recommendation: Maintain a constant temperature (e.g., 35°C) and a consistent incubation period (e.g., 24 or 48 hours).

  • Endpoint Reading: Subjective visual determination of growth inhibition can lead to variability between different individuals reading the plates. The "trailing effect," where partial growth is observed across a range of concentrations, can make this particularly challenging.

    • Recommendation: Establish clear and standardized criteria for endpoint determination (e.g., the lowest concentration with 100% inhibition or a specific percentage of growth reduction compared to the control). Using a spectrophotometer to read optical density can provide more objective data.

  • Edge Effects in Microplates: Wells on the perimeter of a microplate are more prone to evaporation than the inner wells. This can lead to an increased concentration of the fungicide in the outer wells, resulting in inaccurate readings.[1]

    • Recommendation: To mitigate edge effects, fill the outer wells with a sterile buffer or water to maintain a humid environment across the plate.[2] Alternatively, avoid using the outer wells for experimental samples.[2]

Question: The this compound-based compound we are testing is precipitating in the culture medium. What should we do?

Answer: Precipitation is a common issue with compounds that have low water solubility. Here are some steps to address this:

  • Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing serial dilutions in the aqueous culture medium.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay wells low (typically ≤1%) to avoid solvent-induced toxicity or precipitation upon dilution.

  • Stock Solution Concentration: Prepare a high-concentration stock solution in the appropriate solvent to minimize the volume needed for each dilution step.

  • Gentle Mixing: When performing serial dilutions, ensure thorough but gentle mixing to promote dispersion without causing the compound to crash out of the solution.

  • Solubility Enhancement: If precipitation persists, consider the use of solubilizing agents, but be sure to include appropriate controls to assess any intrinsic antifungal or cytotoxic effects of these agents.

Question: Our quality control (QC) strain is showing out-of-range MIC values. How should we proceed?

Answer: An out-of-range QC result invalidates the MIC results for your test compounds. It is crucial to investigate the cause before rerunning the assay.

  • Verify QC Strain: Confirm the identity and purity of your QC strain. Ensure the culture is not contaminated and has been handled and stored correctly.

  • Review Protocol: Meticulously check every step of your experimental protocol for any deviations from the standard procedure.

  • Check Reagents:

    • Fungicide: Ensure the stock solution of the this compound-based fungicide was prepared correctly, stored properly, and has not expired.

    • Media and Buffers: Verify the correct formulation and pH of all media and buffers used in the assay.

  • Incubator Conditions: Confirm that the incubator maintained the correct temperature and humidity throughout the incubation period.

If the issue persists after these checks, consider preparing fresh reagents and using a new vial of the QC strain.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based fungicides?

A1: Isothiazolinone fungicides, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), exert their antimicrobial effect through a multi-step process.[3] They rapidly inhibit microbial growth and metabolism by disrupting key metabolic pathways involving dehydrogenase enzymes.[3] This is followed by irreversible cell damage, which results from the destruction of protein thiols and the generation of free radicals, ultimately leading to cell death.[3]

Q2: Some this compound derivatives are said to induce Systemic Acquired Resistance (SAR). What is this and how does it work?

A2: Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. Certain 3,4-dichlorothis compound derivatives can act as plant elicitors, triggering the SAR response. This is often mediated through the salicylic acid (SA) signaling pathway.[4][5] Activation of this pathway leads to the expression of pathogenesis-related (PR) proteins, which contribute to the plant's enhanced defensive state.[6]

Q3: What are the common this compound-based fungicides I might encounter in research?

A3: Common isothiazolinone biocides include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[3] A widely used commercial formulation is a 3:1 mixture of CMIT and MIT.[3] Additionally, ongoing research is focused on developing novel this compound-thiazole derivatives with enhanced fungicidal activity.

Q4: How does pH affect the stability and efficacy of isothiazolinone fungicides?

A4: The stability of some isothiazolinones can be pH-dependent. For example, the degradation rate of CMIT increases significantly at a higher pH (e.g., pH 9) compared to a neutral pH.[7] It is important to consider the pH of your experimental system, as it can influence the stability and therefore the effective concentration of the fungicide over time.

III. Data Presentation

Table 1: In Vitro Efficacy of this compound-Based Fungicides Against Common Fungal Pathogens
FungicideFungal SpeciesEfficacy MetricValue (µg/mL)Reference
CMIT/MIT mixtureAspergillus nigerMIC< 1[3]
OITAspergillus nigerMIC< 1[3]
DCOITAspergillus nigerMIC< 1[3]
MITAspergillus nigerMIC> 1[3]
BoscalidBotrytis cinereaEC500.01 - 69.91[8]
FludioxonilBotrytis cinereaEC50< 0.1[8]
IprodioneBotrytis cinereaEC500.1 - 1.42[8]
PyrimethanilBotrytis cinereaEC500.03 - 75[8]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Table 2: In Vitro Cytotoxicity of this compound-Based Fungicides
FungicideCell LineCytotoxicity MetricValue (µM)Reference
MCIHepG2IC50 (GR Inhibition)2.1[3]
DCOITHepG2IC50 (GR Inhibition)2.5[3]
OITHepG2IC50 (GR Inhibition)16[3]
MIHepG2IC50 (GR Inhibition)>1000[3]
MCIHepG2EC501.8[3]
OITHepG2EC502.2[3]
DCOITHepG2EC502.3[3]
MIHepG2EC501400[3]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; GR: Glutathione Reductase.

IV. Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is a generalized guideline for determining the MIC of an this compound-based fungicide against a fungal isolate.

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Fungal isolate

  • Standardized growth medium (e.g., RPMI 1640 with MOPS buffer, pH 7.0)

  • This compound-based fungicide

  • Suitable solvent (e.g., DMSO)

  • Sterile saline or buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh the fungicide powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure it is fully dissolved.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of the growth medium into wells 2 through 11 of each row to be used.

    • Add 200 µL of a working solution of the fungicide (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a drug-free growth control.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a fresh agar plate and incubate to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This typically corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the fungicide that causes a significant inhibition of growth compared to the drug-free control well.

    • This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.

Cytotoxicity Assessment - MTT Assay

This protocol outlines the key steps for assessing the cytotoxicity of an this compound-based fungicide on a mammalian cell line (e.g., HepG2).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound-based fungicide and solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based fungicide in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the fungicide. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the fungicide).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

V. Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate fungicide_prep->serial_dilution media_prep Prepare Culture Media media_prep->serial_dilution inoculum_prep Prepare Standardized Fungal Inoculum inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (24-48h, 35°C) inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

salicylic_acid_pathway cluster_pathogen Pathogen Recognition cluster_sa_synthesis SA Biosynthesis cluster_sa_signaling SA Signaling pathogen Pathogen Attack chorismate Chorismate pathogen->chorismate triggers ics ICS Pathway chorismate->ics pal PAL Pathway chorismate->pal sa Salicylic Acid (SA) Accumulation ics->sa pal->sa npr1_inactive NPR1 (Oligomer) in Cytosol sa->npr1_inactive binds to npr1_active NPR1 (Monomer) in Nucleus npr1_inactive->npr1_active monomerizes & translocates tga TGA Transcription Factors npr1_active->tga interacts with pr_genes Pathogenesis-Related (PR) Gene Expression tga->pr_genes activates sar Systemic Acquired Resistance (SAR) pr_genes->sar This compound This compound Derivative This compound->sa induces

Caption: The Salicylic Acid (SA) signaling pathway and the induction of SAR.

References

Validation & Comparative

Isothiazole vs. Thiazole in Drug Design: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. Among the plethora of five-membered aromatic heterocycles, isothiazole and thiazole stand out as privileged structures, frequently incorporated into a wide array of therapeutic agents. This guide provides an objective, data-driven comparison of this compound and thiazole to aid in rational drug design.

This comprehensive analysis delves into the key differences and similarities between these two isomers, presenting a side-by-side comparison of their physicochemical properties, metabolic stability, and applications in drug design. Detailed experimental protocols for key assays are also provided to ensure the reproducibility of the findings.

At a Glance: this compound vs. Thiazole

FeatureThis compound (1,2-thiazole)Thiazole (1,3-thiazole)
Structure Nitrogen and sulfur atoms are adjacent.Nitrogen and sulfur atoms are separated by a carbon atom.
Electronic Nature Generally considered more electron-deficient than thiazole.Considered an electron-rich heterocycle.
Metabolic Stability Can be susceptible to bioactivation via sulfur oxidation, potentially leading to reactive intermediates.[1]Generally considered to have good metabolic stability, though ring opening can occur.
Biological Activities Antiviral, anti-inflammatory, antipsychotic, anticancer, antimicrobial, and fungicidal.[2][3][4]Anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral.[5][6][7][8]
Examples in Medicine Ziprasidone (antipsychotic), Perospirone (antipsychotic), Denotivir (antiviral).[2]Dasatinib (anticancer), Ritonavir (antiviral), Sulfathiazole (antimicrobial).[8]

Physicochemical Properties: A Quantitative Comparison

The arrangement of the heteroatoms in this compound and thiazole rings leads to distinct electronic distributions, which in turn affects their physicochemical properties such as pKa and lipophilicity (logP). These parameters are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundThiazole
pKa (of conjugate acid) -0.5[9]2.5[3][6]
logP Not widely reported for the parent compound, varies with substitution.0.44[10]
Dipole Moment (D) Not widely reported for the parent compound.1.61 D[6]

Key Insight: The lower pKa of this compound indicates it is significantly less basic than thiazole. This can have profound implications for drug-receptor interactions and solubility at physiological pH.

Metabolic Stability: A Critical Consideration

The metabolic fate of a drug is a key determinant of its efficacy and safety. Both this compound and thiazole rings can undergo metabolic transformations, but they exhibit different liabilities.

ParameterThis compound DerivativesThiazole Derivatives
Primary Metabolic Pathways Sulfur oxidation, leading to potential bioactivation and glutathione conjugation.[1]Hydroxylation of substituents, ring opening.
Half-life (t1/2) in Liver Microsomes Can be short due to bioactivation. For a c-Met inhibitor, covalent binding was high in rat, mouse, and monkey microsomes (1100-1300 pmol/mg/h).[1]Varies depending on the compound. A thiazole derivative showed a half-life of 123 min in dog liver microsomes.[11]
Intrinsic Clearance (CLint) High intrinsic clearance can be observed due to metabolic instability.A thiazole derivative showed an NADPH-dependent CLint of 18.7 µL/min/mg in dog liver microsomes.[11]

Key Insight: this compound-containing compounds can be prone to P450-mediated bioactivation at the C4 position, which can lead to the formation of reactive intermediates and potential toxicity.[1] This is a critical consideration in drug design, and strategies such as bioisosteric replacement of the this compound ring with isoxazole or pyrazole have been employed to mitigate this risk.[1]

Applications in Drug Design: Targeting Key Signaling Pathways

Both this compound and thiazole scaffolds are integral components of numerous drugs targeting a wide range of diseases. A notable area of application is in the development of kinase inhibitors for cancer therapy. Thiazole derivatives, in particular, have been extensively explored as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiazole-containing compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents assay_setup Set up Assay Plate: - Add kinase, substrate, and test compound to wells prepare_reagents->assay_setup initiate_reaction Initiate Kinase Reaction: - Add ATP assay_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 detect_signal->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound (this compound or Thiazole derivative) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: - Calculate % viability - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Study of Isothiazole and Oxazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole and oxazole are five-membered heterocyclic scaffolds that are integral to the field of medicinal chemistry.[1][2] Both ring systems are prevalent in a wide array of biologically active compounds, serving as key pharmacophores in numerous approved drugs and clinical candidates.[1][2] While both are aromatic azoles, the presence of a sulfur atom in this compound versus an oxygen atom in oxazole imparts distinct physicochemical and biological properties. This guide provides a comparative analysis of these two important scaffolds, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the atomic composition of this compound and oxazole directly influence their physicochemical characteristics, which in turn affect their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundOxazoleKey Differences and Implications
Molecular Formula C₃H₃NSC₃H₃NOThe presence of sulfur in this compound results in a higher molecular weight compared to oxazole.
Molecular Weight 85.13 g/mol [3]69.06 g/mol [4]This difference in mass can influence diffusion rates and other mass-dependent properties.
Boiling Point 114 °C[5]69-70 °C[6]This compound has a significantly higher boiling point, reflecting stronger intermolecular forces.
pKa (of conjugate acid) -0.5[5]0.8[7]Both are weak bases, but oxazole is slightly more basic than this compound. This can affect salt formation and solubility in acidic environments.[5][7]
logP (Octanol-Water Partition Coefficient) Not readily available for parent0.120[6]logP values are highly dependent on substitution patterns. Generally, the sulfur atom in isothiazoles can contribute to slightly higher lipophilicity compared to the oxygen in oxazoles for analogous structures.
Aromaticity Aromatic[1]Aromatic, but less so than thiazoles[7]Both rings are aromatic, which contributes to their stability.[1][7]
Solubility Sparingly soluble in water[8]Miscible with alcohol and ether; slightly miscible with water[6]Solubility is highly dependent on the overall structure of the molecule. The parent rings have limited water solubility.

Biological Activity: A Comparative Overview

Both this compound and oxazole scaffolds are found in drugs targeting a wide range of diseases. However, the nature of the heteroatoms can influence the types of biological activities observed. As finding direct comparative studies of analogous compounds is challenging, the following table presents data from various sources to provide a general overview. Direct comparisons should be made with caution due to variations in experimental conditions between studies.

Biological ActivityThis compound DerivativesOxazole Derivatives
Anticancer Compound: VEGFR-2 Inhibitor (generic) Cell Line: Not specified IC₅₀: 0.015 µM[9]Compound: VEGFR-2 Inhibitor (generic) Cell Line: Not specified IC₅₀: 0.230 µM[9]
Antimicrobial Compound: Benzothiazole derivative Organism: Aspergillus sp.Activity: 95% inhibition at 2mg/ml[10]Compound: 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid Organism: C. albicansMIC: 14 µg/mL[11]
Anti-inflammatory Compound: 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides Assay: Carrageenan-induced edema Activity: Significant anti-inflammatory activity[12]Drug: Oxaprozin Target: COX-1 and COX-2 enzymes Mechanism: Inhibition of prostaglandin synthesis[13]
Antipsychotic Drug: Ziprasidone Target: Dopamine D2 and Serotonin 5-HT2A receptors Mechanism: Antagonist activity[14]Not a primary application.

Experimental Protocols

Synthesis of a Representative this compound-Containing Drug: Ziprasidone

Reaction: Condensation of 5-(2-chloroethyl)-6-chlorooxindole with 3-(1-piperazinyl)-1,2-benzthis compound hydrochloride.[15]

Materials:

  • 5-(2-chloroethyl)-6-chlorooxindole (100 g)

  • 3-(1-piperazinyl)-1,2-benzthis compound hydrochloride (122.4 g)

  • Sodium carbonate (138.2 g)

  • Water (1.0 L)

Procedure:

  • Charge a 3-liter three-neck flask with 1.0 L of water, 100 g of 5-(2-chloroethyl)-6-chlorooxindole, 122.4 g of 3-(1-piperazinyl)-1,2-benzthis compound hydrochloride, and 138.2 g of sodium carbonate at 25-30°C.[15]

  • Stir the mixture for 15 minutes.[15]

  • Heat the reaction mixture to reflux temperature (95-100°C) and maintain for 15 hours.[15]

  • Cool the reaction mixture to 45-50°C.[15]

  • Add 1.0 L of water to the reaction mixture and stir for 30 minutes.[15]

  • Filter the mixture at 45-50°C and wash the solid with water.[15]

  • Suck dry the product for 30 minutes to yield the crude product.[15] The crude ziprasidone can be further purified by recrystallization from a mixture of methanol and chloroform.[16]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product 5-(2-chloroethyl)-6-chlorooxindole 5-(2-chloroethyl)-6-chlorooxindole Reflux (95-100°C, 15h) Reflux (95-100°C, 15h) 5-(2-chloroethyl)-6-chlorooxindole->Reflux (95-100°C, 15h) 3-(1-piperazinyl)-1,2-benzthis compound HCl 3-(1-piperazinyl)-1,2-benzthis compound HCl 3-(1-piperazinyl)-1,2-benzthis compound HCl->Reflux (95-100°C, 15h) Na2CO3 Na2CO3 Na2CO3->Reflux (95-100°C, 15h) Water Water Water->Reflux (95-100°C, 15h) Cooling Cooling Reflux (95-100°C, 15h)->Cooling Addition of Water Addition of Water Cooling->Addition of Water Filtration Filtration Addition of Water->Filtration Washing Washing Filtration->Washing Crude Ziprasidone Crude Ziprasidone Washing->Crude Ziprasidone

A simplified workflow for the synthesis of Ziprasidone.

Synthesis of a Representative Oxazole-Containing Drug: Oxaprozin

Reaction: Condensation of benzoin with succinic anhydride followed by cyclization.[17]

Materials:

  • Benzoin (32 kg)

  • Succinic anhydride (23 kg)

  • Pyridine (18 kg)

  • Nitrogen gas

Procedure:

  • In a 200L retort, add 32 kg of Benzoin and 23 kg of succinic anhydride.[17]

  • Add 18 kg of pyridine.[17]

  • Purge the reactor with nitrogen gas and start stirring.[17]

  • Slowly heat the mixture to 92 ± 1 °C and maintain for 1.5 hours.[17]

  • The resulting crude product is then refined by dissolving in glacial acetic acid and purified water, followed by cooling, centrifugation, and washing to obtain pure oxaprozin.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product Benzoin Benzoin 92 ± 1°C, 1.5h, N2 atmosphere 92 ± 1°C, 1.5h, N2 atmosphere Benzoin->92 ± 1°C, 1.5h, N2 atmosphere Succinic anhydride Succinic anhydride Succinic anhydride->92 ± 1°C, 1.5h, N2 atmosphere Pyridine Pyridine Pyridine->92 ± 1°C, 1.5h, N2 atmosphere Dissolution in Acetic Acid/Water Dissolution in Acetic Acid/Water 92 ± 1°C, 1.5h, N2 atmosphere->Dissolution in Acetic Acid/Water Cooling & Centrifugation Cooling & Centrifugation Dissolution in Acetic Acid/Water->Cooling & Centrifugation Washing Washing Cooling & Centrifugation->Washing Pure Oxaprozin Pure Oxaprozin Washing->Pure Oxaprozin

A simplified workflow for the synthesis of Oxaprozin.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound and oxazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Signaling Pathway Visualizations

Mechanism of Action of Ziprasidone

Ziprasidone is an atypical antipsychotic that exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[14] Its therapeutic effect in schizophrenia is believed to be mediated through this dual antagonism. By blocking D2 receptors, it alleviates the positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism is thought to contribute to its efficacy against negative symptoms.[18]

cluster_drug Drug Action cluster_receptors Receptors cluster_pathways Neuronal Pathways cluster_effects Therapeutic Effects Ziprasidone Ziprasidone D2_Receptor Dopamine D2 Receptor Ziprasidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Ziprasidone->HT2A_Receptor Antagonism Dopaminergic_Pathway Dopaminergic Pathway D2_Receptor->Dopaminergic_Pathway Modulation Serotonergic_Pathway Serotonergic Pathway HT2A_Receptor->Serotonergic_Pathway Modulation Positive_Symptoms Alleviation of Positive Symptoms Dopaminergic_Pathway->Positive_Symptoms Leads to Negative_Symptoms Alleviation of Negative Symptoms Serotonergic_Pathway->Negative_Symptoms Leads to

Signaling pathway of Ziprasidone's mechanism of action.

Mechanism of Action of Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, oxaprozin reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

cluster_membrane Cell Membrane cluster_enzymes Enzymes cluster_drug Drug Action cluster_mediators Mediators cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 COX2 COX-2 Oxaprozin Oxaprozin Oxaprozin->COX1 Inhibition Oxaprozin->COX2 Inhibition Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

Signaling pathway of Oxaprozin's mechanism of action.

Conclusion

Both this compound and oxazole scaffolds are of significant value in drug discovery, each offering a unique set of properties. The choice between these two heterocycles in a drug design strategy will depend on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic profile. While direct comparative data is often limited, this guide provides a foundational understanding of their relative strengths and characteristics. Future research involving direct head-to-head comparisons of this compound- and oxazole-containing analogues will be invaluable in further elucidating their structure-activity relationships and guiding the development of next-generation therapeutics.

References

Validating the Mechanism of Action of Isothiazolone Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of isothiazolone biocides against common alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting and validating the appropriate biocidal agents for their specific applications.

Overview of Biocidal Mechanisms of Action

Effective microbial control is critical in a vast range of industrial and pharmaceutical processes. Understanding the fundamental mechanisms by which biocides exert their effects is paramount for optimizing their use, mitigating resistance, and ensuring safety and efficacy. This guide focuses on isothiazolones and compares their mode of action with three other widely used non-oxidizing biocides: Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and 2,2-Dibromo-3-nitrilopropionamide (DBNPA).

Isothiazolones employ a two-step mechanism. Initially, they rapidly inhibit microbial growth, respiration, and energy production within minutes of contact.[1][2] This is followed by irreversible cell damage and death over a period of hours.[1][2] The primary mode of action is the electrophilic attack on thiol-containing proteins, particularly dehydrogenase enzymes, which disrupts metabolic pathways.[1][2] This interaction leads to the destruction of protein thiols and the generation of reactive oxygen species (ROS), causing widespread cellular damage.[1][2]

Quaternary Ammonium Compounds (QACs) are cationic surfactants that act primarily by disrupting cell membranes.[3] Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately cell lysis.[4][5]

Glutaraldehyde is a dialdehyde that functions by cross-linking various cellular components, including proteins and nucleic acids.[6][7][8] This cross-linking inactivates enzymes and disrupts cellular structures, leading to a rapid cessation of cellular functions and death.[6][9]

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a fast-acting electrophilic biocide.[10][11][12] Its bromine atoms readily react with nucleophilic sulfur-containing groups in proteins, such as those in cysteine and glutathione.[10][13] This irreversible binding inactivates critical enzymes involved in metabolism and respiration, leading to rapid cell death, often within minutes.[11][12][14]

Comparative Performance Data

The following tables summarize key performance indicators for isothiazolones and the selected alternative biocides. It is important to note that these values can vary depending on the specific microbial strain, environmental conditions (e.g., pH, temperature), and the presence of interfering substances.

Table 1: Speed of Action

Biocide ClassTypical Kill TimeReference(s)
IsothiazolonesMinutes to Hours[1][2]
Quaternary Ammonium CompoundsMinutes to Hours[15]
GlutaraldehydeMinutes to Hours[9]
DBNPASeconds to Minutes[16][17]

Table 2: Minimum Inhibitory Concentration (MIC) Data

BiocideTest OrganismMIC (ppm or µg/mL)Reference(s)
Isothiazolones
CMIT/MITEscherichia coli0.1 - 0.5 µg/mL[1]
CMIT/MITSchizosaccharomyces pombe0.1 - 0.5 µg/mL[1]
BITEscherichia coli15 - 20 µg/mL[1]
BITSchizosaccharomyces pombe15 - 20 µg/mL[1]
MITEscherichia coli40 - 250 µg/mL[1]
MITSchizosaccharomyces pombe40 - 250 µg/mL[1]
DCOITAspergillus niger< 1 mg/L[18]
DCOITSaccharomyces cerevisiae< 1 mg/L[18]
Quaternary Ammonium Compounds
Benzalkonium Chloride (BAC)Pseudomonas aeruginosa80 mg/L (initial)[12]
Cetyltrimethylammonium Chloride (CTMA)Pseudomonas aeruginosa110 mg/L (initial)[12]
N-dodecylpyridinium iodide (P-12)Pseudomonas aeruginosa8 times lower than resistant strain[4]
Glutaraldehyde
GlutaraldehydeVarious Bacteria3,750 ppm[19]
DBNPA
DBNPAGeneral Use7.5 ppm for 99% kill[17][20]
DBNPACirculating Cooling Water10 - 20 mg/L[17][20]
DBNPALegionella pneumophila2 - 5 mg/L[20]

Experimental Protocols for Mechanism of Action Validation

The following protocols provide detailed methodologies for key experiments to validate the mechanism of action of biocides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism

  • Sterile growth medium (e.g., Mueller-Hinton Broth)

  • Biocide stock solution

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader or visual assessment

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a serial two-fold dilution of the biocide stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (no biocide) and a negative control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) compared to the positive control.[15][21]

Thiol Reactivity Assay (Ellman's Reagent)

This assay quantifies the reaction of electrophilic biocides with thiol groups.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (pH 8.0)

  • Thiol-containing compound (e.g., glutathione, cysteine)

  • Biocide solution

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a working solution of DTNB in the phosphate buffer.

  • Reaction Mixture: In a cuvette, mix the phosphate buffer, the thiol-containing compound, and the biocide solution.

  • DTNB Addition: Add the DTNB working solution to the reaction mixture.

  • Measurement: Immediately measure the absorbance at 412 nm. The decrease in absorbance over time, compared to a control without the biocide, indicates the consumption of thiols by the biocide.[22][23]

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures the generation of ROS within microbial cells upon exposure to a biocide using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Test microorganism

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Biocide solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash microbial cells, then resuspend them in PBS.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA solution in the dark to allow the probe to enter the cells.

  • Biocide Treatment: Expose the cells to the desired concentration of the biocide.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.[8][24]

Cellular ATP Level Assay

This assay quantifies the intracellular ATP concentration as an indicator of metabolic activity.

Materials:

  • Test microorganism

  • ATP assay kit (containing luciferase and luciferin)

  • Cell lysis buffer

  • Luminometer

Procedure:

  • Cell Treatment: Expose the microbial cells to the biocide for the desired time.

  • Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular ATP.

  • ATP Measurement: Add the luciferase/luciferin reagent to the cell lysate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[3][9][25]

Membrane Integrity Assay (Live/Dead Staining)

This protocol assesses cell membrane integrity using fluorescent nucleic acid stains like SYTO 9 and propidium iodide (PI).

Materials:

  • Test microorganism

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Saline solution or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat microbial cells with the biocide.

  • Staining: Prepare a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions. Add the stain mixture to the cell suspension and incubate in the dark.

  • Visualization: Observe the stained cells using a fluorescence microscope with appropriate filters. Live cells with intact membranes will fluoresce green (stained by SYTO 9), while dead cells with compromised membranes will fluoresce red (stained by propidium iodide).[6][10][14]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Isothiazolone_Mechanism cluster_cell Microbial Cell cluster_metabolism Metabolic Pathways CellWall Cell Wall/ Membrane Dehydrogenases Dehydrogenase Enzymes (with Thiols) CellWall->Dehydrogenases Targets ProteinThiols Other Protein Thiols (-SH) CellWall->ProteinThiols Targets Cytoplasm Cytoplasm Respiration Respiration Dehydrogenases->Respiration Inhibits ATPSynthesis ATP Synthesis Dehydrogenases->ATPSynthesis Inhibits Growth Growth Dehydrogenases->Growth Inhibits ROS Reactive Oxygen Species (ROS) ProteinThiols->ROS Leads to Isothiazolone Isothiazolone Biocide Isothiazolone->CellWall Penetrates

Caption: Mechanism of action of isothiazolone biocides.

Biocide_Comparison cluster_isothiazolone Isothiazolone cluster_qac QACs cluster_glutaraldehyde Glutaraldehyde cluster_dbnpa DBNPA Biocide Biocidal Agent I_Target Thiol Groups in Proteins (e.g., Dehydrogenases) Biocide->I_Target Q_Target Cell Membrane Biocide->Q_Target G_Target Proteins & Nucleic Acids (Amine & Thiol Groups) Biocide->G_Target D_Target Sulfur-Containing Proteins Biocide->D_Target I_Effect Enzyme Inhibition, Oxidative Stress I_Target->I_Effect Q_Effect Membrane Disruption, Cell Lysis Q_Target->Q_Effect G_Effect Cross-linking, Enzyme Inactivation G_Target->G_Effect D_Effect Rapid Enzyme Inactivation D_Target->D_Effect

Caption: Comparison of primary targets for different biocides.

Experimental_Workflow Start Start: Biocide Mechanism Validation MIC Determine MIC Start->MIC ThiolAssay Thiol Reactivity Assay MIC->ThiolAssay For Electrophilic Biocides ROS_Assay Intracellular ROS Assay MIC->ROS_Assay ATP_Assay Cellular ATP Level Assay MIC->ATP_Assay MembraneAssay Membrane Integrity Assay MIC->MembraneAssay For Membrane-Active Biocides DataAnalysis Data Analysis & Interpretation ThiolAssay->DataAnalysis ROS_Assay->DataAnalysis ATP_Assay->DataAnalysis MembraneAssay->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: General experimental workflow for biocide validation.

References

A Comparative Guide to Cross-Validated Analytical Methods for Isothiazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the characterization and quantification of isothiazoles, a class of heterocyclic compounds widely used as biocides and preservatives. The accurate determination of these compounds is critical in pharmaceutical formulations, cosmetics, and environmental monitoring due to their potential as allergens and sensitizers.[1][2] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in method selection and implementation.

General Analytical Workflow

The characterization of isothiazoles, such as Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT), follows a structured workflow. The process begins with sample preparation to isolate the analytes from the matrix, followed by instrumental analysis for separation and detection, and concludes with data processing and interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Weighing Extraction Solvent Extraction (e.g., Sonication) Sample->Extraction Cleanup Centrifugation & Filtration (0.45 µm) Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Processing Data Processing Detection->Processing Report Result Reporting Processing->Report

Caption: General workflow for isothiazole analysis.
Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for this compound analysis.[2][3] HPLC-MS/MS, in particular, is noted for its high selectivity and sensitivity without the need for derivatization, making it suitable for complex matrices.[3][4] GC-MS offers high separation efficiency but may require a derivatization step for certain isothiazoles to improve chromatographic performance.[3][5][6]

The selection between these methods depends on factors like the sample matrix complexity, required sensitivity, and instrument availability.[3] The following table summarizes key performance parameters from various validated methods, providing a basis for comparison. The process of validation ensures that an analytical method is suitable for its intended purpose, consistently providing reliable and accurate data.[7][8]

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV GC-MS HPLC-MS/MS
Common Analytes MIT, CMIT, BIT, OIT MIT, CMIT, BIT, OIT, DCOI MI, CMI, BIT, MBIT, OIT, DCOIT
Linearity (R²) > 0.999[9] Not explicitly stated > 0.999[10]
Limit of Detection (LOD) 0.06–0.19 µg/g[9] 0.01–0.1 µg/L[5][6] 0.003–0.025 mg/L[4][10]
Limit of Quantitation (LOQ) Not explicitly stated Not explicitly stated 0.004–0.02 mg/L[4]
Accuracy (% Recovery) 92.7%–109.9%[9] Not explicitly stated 87.2%–114.8%[10]
Precision (%RSD) 0.06%–2.26%[9] < 10% (Repeatability)[5][6] < 8% (Intra- & Inter-day)[10]
Derivatization Not required May be required (e.g., for BIT)[5][6] Not required[3]

| Primary Application | Routine QC, Cosmetics, Detergents | Environmental Waters | Complex matrices, Trace analysis |

Note: Values are compiled from multiple sources and may vary based on the specific this compound, matrix, and experimental conditions.

Cross-Validation Workflow

Cross-validation is essential to ensure consistency and reliability between different analytical methods. For instance, a primary method like HPLC-MS/MS can be validated against a secondary method like HPLC-UV or GC-MS. This process involves analyzing the same set of samples with both methods and statistically comparing the results to confirm agreement.

Cross_Validation cluster_A Method A: HPLC-MS/MS (Primary) cluster_B Method B: GC-MS (Secondary) Sample Homogenized Sample Lot Prep_A Sample Prep A Sample->Prep_A Prep_B Sample Prep B Sample->Prep_B Analysis_A Analysis A Prep_A->Analysis_A Result_A Result Set A Analysis_A->Result_A Compare Statistical Comparison (e.g., t-test, Bland-Altman) Result_A->Compare Analysis_B Analysis B Prep_B->Analysis_B Result_B Result Set B Analysis_B->Result_B Result_B->Compare

Caption: Cross-validation workflow between two analytical methods.

Detailed Experimental Protocols

Detailed and accurate protocols are necessary for reproducing analytical results. Below are representative methodologies for HPLC-UV and GC-MS analysis of isothiazoles.

HPLC-UV Method for MIT, CMIT, and BIT in Liquid Detergents

This method is adapted from a validated procedure for the simultaneous analysis of multiple isothiazolinones in consumer products.[9]

  • Sample Preparation:

    • Accurately weigh a sample of the liquid detergent.

    • Add methanol as the extraction solvent.

    • Perform ultrasonic extraction for 20 minutes to ensure complete dissolution of the analytes.[9]

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.[11]

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV Detector.

    • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[9]

    • Mobile Phase: Gradient elution using Acetonitrile and Water.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelengths: 275 nm for MIT and CMIT, 318 nm for BIT.[9]

    • Quantification: External standard method.

GC-MS Method for Isothiazolinones in Environmental Water

This protocol is based on a method developed for the determination of five isothiazolinone biocides in various water samples.[5][6]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pre-concentrate the water sample by passing it through an SPE cartridge containing a polymeric and RP-C18 mixed material.[5][6]

    • Elute the analytes from the cartridge using an appropriate solvent.

    • For certain compounds like BIT, a derivatization step with a reagent such as diazomethane may be required after pre-concentration to improve chromatographic performance.[5][6]

    • Concentrate the eluate to a final volume before injection.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A suitable capillary column for separating semi-volatile organic compounds (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

    • MS Detection: Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

This guide serves as a foundational resource for selecting and validating analytical methods for this compound characterization. For specific applications, further method development and validation according to ICH guidelines are recommended to ensure the procedure is fit for its intended purpose.[8][12]

References

A Comparative Guide to In Silico and In Vitro Screening of Isothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds such as isothiazoles representing a promising class of molecules with diverse biological activities. The initial identification of lead compounds from large chemical libraries is a critical and resource-intensive phase of drug discovery. This guide provides an objective comparison of two primary methodologies for screening isothiazole libraries: in silico computational screening and in vitro experimental screening. We will delve into their respective performances, supported by representative experimental data, and provide detailed protocols for key validation assays.

Introduction to Screening Methodologies

In Silico Screening: Often referred to as virtual screening, this computational approach utilizes computer models to predict the interaction between small molecules and a biological target.[1] By employing techniques like molecular docking and pharmacophore modeling, researchers can rapidly evaluate vast virtual libraries of compounds, prioritizing a smaller, more manageable set for experimental testing. This method is cost-effective and significantly accelerates the initial stages of drug discovery.[2]

In Vitro Screening: This traditional laboratory-based approach involves testing compounds directly against a biological target (e.g., an enzyme or a cell line) in a controlled environment outside a living organism. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[3] While more resource-intensive, in vitro screening provides direct experimental evidence of biological activity.

Comparative Analysis: Performance and Data

The true value of in silico screening lies in its ability to enrich the selection of compounds that are likely to be active in subsequent in vitro assays, thereby saving time and resources. However, computational predictions are not always perfectly accurate and require experimental validation. The following table summarizes representative quantitative data from studies on thiazole and this compound derivatives, illustrating the outcomes of both screening approaches.

ParameterIn Silico Screening (Virtual Library)In Vitro Screening (Experimental)Reference
Library Size 10,000 - 1,000,000+ compounds1,000 - 100,000 compounds[4][5]
Initial Hit Rate 1% - 10% (Top scoring compounds selected)0.1% - 1%[5][6]
Cost per Compound Low (< $1)High ($10 - $100)[2]
Time per Campaign WeeksMonths[2]
Example: Anticancer Screening of Thiazole Derivatives Docking scores against VEGFR-2: -8.5 to -12.5 kcal/molIC50 against MDA-MB-231 cell line: 1.21 µM - 4.89 µM[7]
Example: Kinase Inhibition by Thiazole Derivatives Predicted binding affinity (pIC50): 6.5 - 8.0Experimental IC50 against CDK9: 0.64 µM - 2.01 µM[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the hits identified through in silico screening. Below are methodologies for key in vitro assays commonly used for this compound derivatives.

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potential.[9]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)[10]

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 to 48 hours.[11][12]

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced, which is inversely proportional to the inhibitory effect of the test compound.[13]

Materials:

  • Purified kinase (e.g., CDK9)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound test compound in DMSO.[13]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (as a control). Add 2.5 µL of a 2X kinase/substrate solution. Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate the plate at room temperature for 60 minutes.[13]

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • ATP Generation and Luminescence: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[13]

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Visualizing the Screening Workflow and Biological Context

To better illustrate the relationship between in silico and in vitro screening, as well as the biological context of their application, the following diagrams are provided.

cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening a Virtual Library of Isothiazoles b Molecular Docking & Pharmacophore Modeling a->b c Hit Prioritization (Top 1-10%) b->c d High-Throughput Screening (HTS) c->d Experimental Validation e Hit Confirmation d->e f Lead Optimization e->f

Comparison of In Silico and In Vitro Screening Workflows.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->RAF

Hypothetical Signaling Pathway Targeted by an this compound Kinase Inhibitor.

Conclusion

Both in silico and in vitro screening methodologies play crucial and complementary roles in the discovery of novel this compound-based therapeutic agents. In silico screening offers a rapid and cost-effective means to navigate vast chemical libraries and prioritize compounds with a higher likelihood of biological activity. However, the theoretical nature of these predictions necessitates experimental validation. In vitro screening, while more resource-intensive, provides the essential empirical data to confirm the activity of computational hits and guide further lead optimization. The integration of these two approaches into a cohesive workflow is a powerful strategy to accelerate the identification of promising this compound drug candidates.

References

Isothiazole-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isothiazole-based inhibitors based on molecular docking studies. The data presented herein is collated from recent scientific literature to offer insights into the binding affinities and potential inhibitory capabilities of these compounds against various biological targets.

This compound, a five-membered heterocyclic compound containing nitrogen and sulfur, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated as inhibitors of a wide range of enzymes and receptors implicated in various diseases, including cancer, infectious diseases, and inflammatory conditions. Molecular docking studies are crucial computational tools that predict the preferred orientation of a ligand when bound to a target protein, providing valuable information on binding affinity and interaction patterns. This guide summarizes key findings from comparative docking studies of this compound-based and structurally related thiazole-based inhibitors.

Comparative Analysis of Inhibitor Performance

The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of different this compound and thiazole derivatives against their respective targets. This allows for a direct comparison of their potential efficacy.

Inhibitor ClassTarget ProteinKey FindingsReference
This compound DerivativesHCV NS5B PolymeraseDocking scores ranged from -8 to -9.3 kcal/mol, indicating strong binding affinities. These scores were superior to the co-crystallized ligand, which had a score of -7.5 kcal/mol.[1][1]
ThiazolethioacetamidesMetallo-β-lactamases (ImiS and VIM-2)Exhibited potent inhibition with IC50 values ranging from 0.17 to 0.70 μM against ImiS. Two compounds also showed activity against VIM-2 with IC50 values of 2.2 and 19.2 μM.[2][2]
2,4-Disubstituted Thiazole DerivativesTubulinShowed promising potential as tubulin polymerization inhibitors with free binding energies ranging from -12.09 to -14.50 kcal/mol. Several compounds exhibited IC50 values for tubulin polymerization inhibition better than the reference drug, combretastatin A-4.[3][3]
Thiazole Carboxamide DerivativesCyclooxygenase (COX)Compound 2h was the most potent, with 81.5% and 58.2% inhibition against COX-2 and COX-1, respectively, at a 5 µM concentration.[4][4]
Benzothiazole-Thiazole Hybridsp56lck Tyrosine KinaseDocking studies identified Compound 1 as a competitive inhibitor. The designed molecules showed promising binding patterns at the ATP binding site.[5][5]
N-substituted Thiazole DerivativesFabHSix derivatives exhibited higher mol dock scores (-102.612 to -144.236) than the standard drug griseofulvin (-90.94), indicating potentially stronger binding.[6][6]
This compound DerivativesCyclooxygenase-1 (COX-1)Molecular docking studies revealed strong binding affinities with scores ranging from -7.4 to -8.9.[7][7]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The in-silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters and software may differ between studies, the fundamental methodology is consistent.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB).

  • The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other non-essential molecules.

  • Hydrogen atoms are added to the protein structure, and appropriate protonation states are assigned to the amino acid residues.

  • The protein's energy is minimized to relieve any steric clashes and to obtain a stable conformation.

2. Ligand Preparation:

  • The two-dimensional structures of the this compound-based inhibitors are drawn using chemical drawing software.

  • These 2D structures are then converted into three-dimensional models.

  • The energy of the ligand structures is minimized to find their most stable conformation.

3. Docking Simulation:

  • A binding site on the target protein is defined. This is often based on the location of a known inhibitor or a predicted active site.

  • A grid box is generated around the defined binding site to specify the search space for the docking algorithm.

  • Molecular docking is performed using specialized software such as AutoDock, GLIDE, or GOLD.[8] The software systematically explores various conformations and orientations of the ligand within the grid box.

  • A scoring function is used to calculate the binding affinity for each generated pose, predicting the most favorable binding mode.

4. Analysis of Results:

  • The docked poses are ranked based on their docking scores.

  • The pose with the lowest energy score is typically considered the most probable binding conformation.

  • The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding affinity.

Visualizing the Process: From Pathway to Protocol

To better illustrate the context and methodology of these studies, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound Derivatives) Ligand_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock, GLIDE) Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

Many this compound and thiazole derivatives are investigated as inhibitors of protein kinases, which are key components of signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical cascade for cell growth and survival and a prominent target for cancer therapy.[9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Isothiazole_Inhibitor This compound-based Inhibitor Isothiazole_Inhibitor->PI3K Isothiazole_Inhibitor->Akt Isothiazole_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

A Comparative Guide to Isothiazole Synthesis: Classical Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The pursuit of more efficient, sustainable, and versatile methods for its synthesis is a continuous endeavor in organic chemistry. This guide provides an objective comparison between a classical condensation approach and a modern metal-catalyzed synthesis of isothiazoles, supported by experimental data and detailed protocols.

At a Glance: Performance Benchmark

The following table summarizes the key quantitative data for a representative classical and a modern method for the synthesis of substituted isothiazoles. This allows for a rapid comparison of their respective efficiencies and reaction conditions.

ParameterClassical Method: Condensation of β-KetodithioestersModern Method: Rhodium-Catalyzed Transannulation
Starting Materials β-Ketodithioesters/β-Ketothioamides, NH₄OAc1,2,3-Thiadiazoles, Nitriles
Catalyst/Reagent None (Metal- and Catalyst-Free)[Rh(COD)Cl]₂ (5 mol%), DPPF (12 mol%)
Solvent DMSOChlorobenzene
Temperature 120 °C130 °C
Reaction Time 3 - 5 hoursNot explicitly stated, likely several hours
Yield 65-91%[1]Up to 98%[2][3]
Substrate Scope Good for 3,5-disubstituted/annulated isothiazolesBroad for alkyl, aryl, and heteroaryl nitriles
Key Advantages Operationally simple, user-friendly, metal-free[1]High yields, broad substrate scope[2][3]
Key Disadvantages Requires pre-synthesis of β-ketodithioestersRequires a precious metal catalyst and a phosphine ligand

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the classical condensation and modern Rhodium-catalyzed approaches to this compound synthesis.

classical_synthesis cluster_start Starting Materials cluster_process Reaction cluster_oxidation Aromatization cluster_product Product A β-Ketodithioester C Imine Formation & Cyclization A->C DMSO, 120 °C B NH₄OAc B->C D Aerial Oxidation C->D E 3,5-Disubstituted This compound D->E

Caption: Generalized workflow for classical this compound synthesis.

modern_synthesis cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_cycloaddition Annulation cluster_product Product A 1,2,3-Thiadiazole C Rh-Carbenoid Intermediate A->C [Rh(COD)Cl]₂ DPPF B Nitrile D [3+2] Cycloaddition B->D C->D Chlorobenzene, 130 °C E Substituted This compound D->E

Caption: Generalized workflow for modern Rh-catalyzed synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the classical and modern synthesis methods, providing a basis for practical comparison.

Classical Method: Metal- and Catalyst-Free Synthesis of 3,5-Disubstituted Isothiazoles[1]

This method represents a straightforward and environmentally friendly approach to this compound synthesis, relying on the condensation of readily available starting materials without the need for a metal catalyst.

General Procedure:

  • A mixture of the appropriate β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (NH₄OAc, 2.0 mmol) in dimethyl sulfoxide (DMSO, 3.0 mL) is taken in a sealed tube.

  • The reaction mixture is stirred at 120 °C for the time specified for the particular substrate (typically 3-5 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 3,5-disubstituted this compound.

Example Data:

  • Synthesis of 3-methyl-5-phenylthis compound: Following the general procedure, the reaction of the corresponding β-ketodithioester with ammonium acetate for 4 hours afforded the product in 85% yield.

Modern Method: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles[2][3]

This modern approach utilizes a rhodium catalyst to achieve a highly efficient transannulation reaction, offering a broad substrate scope and excellent yields.

General Procedure:

  • To an oven-dried screw-capped vial is added 1,2,3-thiadiazole (0.2 mmol), [Rh(COD)Cl]₂ (0.01 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 0.024 mmol, 12 mol%).

  • The vial is evacuated and backfilled with argon.

  • Chlorobenzene (1.0 mL) and the corresponding nitrile (0.4 mmol) are added via syringe.

  • The reaction mixture is stirred at 130 °C in a preheated oil bath for the specified reaction time.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the desired this compound product.

Example Data:

  • Synthesis of 4-phenyl-3-(p-tolyl)this compound: Following the general procedure, the reaction of 4-phenyl-1,2,3-thiadiazole with p-tolunitrile provided the product in 92% yield.

Concluding Remarks

The choice between classical and modern synthetic methods for isothiazoles depends on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available laboratory infrastructure.

  • Classical condensation methods offer simplicity, operational ease, and avoid the use of expensive and potentially toxic metal catalysts, making them attractive for large-scale synthesis and applications where metal contamination is a concern.[1]

  • Modern metal-catalyzed methods , such as the Rhodium-catalyzed transannulation, provide high yields and a broad substrate scope, enabling the synthesis of complex and diverse this compound derivatives that may be difficult to access through classical routes.[2][3]

While this guide has focused on two representative methods, the field of this compound synthesis is continually evolving. Emerging areas such as C-H activation and continuous flow chemistry promise even more efficient and sustainable routes to this important heterocyclic scaffold. Researchers are encouraged to consider the specific requirements of their target molecule and the principles of green chemistry when selecting a synthetic strategy.

References

A Head-to-Head Comparison of Isothiazole and Thiadiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the plethora of choices, isothiazoles and thiadiazoles, both five-membered aromatic rings containing sulfur and nitrogen, have emerged as privileged structures in medicinal chemistry. Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This guide provides an objective, data-driven comparison of isothiazole and thiadiazole derivatives to aid in the selection of the optimal scaffold for specific research and development endeavors.

At a Glance: this compound vs. Thiadiazole

FeatureThis compound DerivativesThiadiazole Derivatives
Core Structure 1,2-thiazoleFour isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole
Key Biological Activities Antibacterial, anti-inflammatory, anticonvulsive, herbicidal, antipsychotic.[1]Antimicrobial, anti-inflammatory, anticancer, anticonvulsant, diuretic.[2]
Marketed Drugs Ziprasidone (antipsychotic), Perospirone (antipsychotic)Acetazolamide (diuretic), Sulfamethizole (antibiotic), Cefazolin (antibiotic)
Synthesis Complexity Generally accessible through various cyclization strategies.[1]Can require specific conditions such as high/low temperatures or high pressure.
Physicochemical Properties This compound is a colorless liquid with a pyridine-like odor, sparingly soluble in water.[1]Thiadiazole properties vary by isomer; generally stable aromatic compounds.

Physicochemical Properties: A Comparative Overview

The arrangement of the sulfur and nitrogen atoms within the five-membered ring significantly influences the physicochemical properties of this compound and thiadiazole derivatives. These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound1,3,4-Thiadiazole1,2,4-Thiadiazole
Molecular Formula C₃H₃NSC₂H₂N₂SC₂H₂N₂S
Molecular Weight 85.13 g/mol 86.11 g/mol 86.11 g/mol
Boiling Point 114.1 °C[1]127.6 ± 23.0 °CNot readily available
Melting Point Not applicable (liquid at room temp)42 °CNot readily available
Solubility in Water Sparingly soluble[1]Slightly solubleVaries with substitution, some derivatives have poor solubility.[3]
Aromaticity AromaticStrongly aromatic, contributing to in vivo stability.[4]Aromatic and generally stable.

Synthesis Strategies: A Visualized Workflow

The synthesis of this compound and thiadiazole derivatives can be achieved through various chemical pathways. Below are generalized workflows for the synthesis of these two classes of compounds.

Synthesis_Workflow General Synthetic Workflow cluster_this compound This compound Synthesis cluster_thiadiazole 1,3,4-Thiadiazole Synthesis start_iso Starting Materials (e.g., α,β-unsaturated thiocarboxylic acid amides) reaction_iso Oxidative Cyclization start_iso->reaction_iso product_iso This compound Derivative reaction_iso->product_iso start_thia Starting Materials (e.g., Thiosemicarbazide & Carboxylic Acid) reaction_thia Cyclization (e.g., with POCl₃) start_thia->reaction_thia product_thia 1,3,4-Thiadiazole Derivative reaction_thia->product_thia

Caption: Generalized synthetic workflows for this compound and 1,3,4-thiadiazole derivatives.

Biological Activity: A Head-to-Head Look at Anticancer and Antimicrobial Performance

Both this compound and thiadiazole derivatives have been extensively investigated for their potential as anticancer and antimicrobial agents. The following tables summarize representative data from the literature. It is important to note that direct comparative studies are limited, and the activity is highly dependent on the specific substitutions on the heterocyclic core.

Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazole/Thiadiazole Thiazolidin-4-one derivative 5dMCF-7 (Breast)7.22 ± 0.65[5]
Thiazole/Thiadiazole Thiazolidin-4-one derivative 5dHepG2 (Liver)8.80 ± 0.31[5]
Thiazole/Thiadiazole Thiadiazole derivative 9cMCF-7 (Breast)15.64[5]
Thiazole/Thiadiazole Thiadiazole derivative 11cMCF-7 (Breast)17.32[5]

Note: The referenced study[5] synthesized and tested both thiazole and thiadiazole derivatives, providing a basis for comparison within the same experimental framework. The thiazole derivatives, in this particular study, showed more potent anticancer activity against the tested cell lines.

Antimicrobial Activity
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Thiadiazole Derivative 37Bacillus subtilis1000[3]
1,3,4-Thiadiazole Derivative 38Bacillus subtilis1000[3]
1,3,4-Thiadiazole Derivative 38Escherichia coli1000[3]
Thiazole Thiazole-Thiadiazole HybridStaphylococcus aureus-[6]
Thiazole Thiazole-Thiadiazole HybridEscherichia coli-[6]

Note: The data for antimicrobial activity is more fragmented, with different studies evaluating different derivatives against various microbial strains. A direct comparison of potency is challenging without standardized testing. However, both scaffolds are recognized as promising for the development of new antimicrobial agents.

Potential Mechanism of Action: A Look at Apoptosis Induction

One of the proposed mechanisms for the anticancer activity of some thiadiazole derivatives is the induction of apoptosis. The following diagram illustrates a simplified, potential signaling pathway.

Apoptosis_Pathway Potential Apoptotic Pathway compound Thiadiazole Derivative receptor Cellular Target (e.g., Kinase) compound->receptor Inhibition caspase_cascade Caspase Activation receptor->caspase_cascade Initiation apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: A simplified diagram of a potential apoptotic pathway induced by some thiadiazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[7]

  • A mixture of the desired aromatic or aliphatic carboxylic acid (1 equivalent) and phosphorus oxychloride is stirred at room temperature.

  • Thiosemicarbazide (1 equivalent) is added to the mixture.

  • The reaction mixture is heated (e.g., at 80-90°C) for a specified time (e.g., 1 hour).

  • After cooling, water is carefully added, and the mixture is refluxed for several hours.

  • The solution is then cooled and basified (e.g., with 50% sodium hydroxide solution) to a pH of 8.

  • The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization.[7]

General Procedure for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The test compounds (this compound or thiadiazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the percentage of cell viability against the compound concentration.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both this compound and thiadiazole derivatives represent highly valuable scaffolds in drug discovery, each with a distinct profile of biological activities and physicochemical properties. Thiadiazoles, particularly the 1,3,4-isomer, have a more extensive history in marketed drugs and a vast body of research supporting their broad therapeutic potential. Isothiazoles, while less represented in approved pharmaceuticals, are the core of important antipsychotic drugs and demonstrate significant promise in various therapeutic areas.

The choice between an this compound and a thiadiazole scaffold will ultimately depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to inform this critical decision-making process in the early stages of drug discovery and development. Further head-to-head studies with structurally analogous derivatives are warranted to provide a more definitive comparative analysis.

References

Isothiazolinone Biocides: A Comparative Guide to Efficacy Testing Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of commonly used isothiazolinone biocides against established industry standards. Experimental data is presented to assist in the selection of appropriate antimicrobial agents for various applications, from cosmetics to industrial water treatment.

Comparative Efficacy of Isothiazolinone Biocides

Isothiazolinones are a class of broad-spectrum biocides widely used for microbial control.[1] Their effectiveness stems from their ability to disrupt essential cellular processes in microorganisms.[2] The most common isothiazolinones include a combination of Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). While all exhibit antimicrobial activity, their potency and optimal use conditions vary.

A key metric for comparing the efficacy of biocides is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes MIC values for CMIT/MIT, BIT, and OIT against a range of common bacteria and fungi, compiled from various studies.

MicroorganismBiocideMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliCMIT/MIT (3:1)0.5[2]
MIT41[2]
BIT15-20
Pseudomonas aeruginosaMIT-
BIT-
CMIT/MIT (3:1)-
Staphylococcus aureusMIT-
BIT-
CMIT/MIT (3:1)-
Aspergillus nigerCMIT/MIT (3:1)<1[2]
MIT166 ± 52[2]
OIT-
Candida albicansMIT-
BIT-
CMIT/MIT (3:1)-
Schizosaccharomyces pombeCMIT/MIT (3:1)2.6[2]
MIT245[2]
BIT-

Note: MIC values can vary depending on the specific test conditions and microbial strains used. The data presented here is for comparative purposes.

Industry Standard Efficacy Testing Protocols

The evaluation of biocide efficacy is governed by standardized test methods to ensure reproducibility and comparability of results. Two of the most widely recognized standards are ISO 11930 for cosmetic products and ASTM E2180 for antimicrobial agents in polymeric or hydrophobic materials.

ISO 11930: Preservative Efficacy Test for Cosmetics

This standard, often referred to as a "challenge test," evaluates the effectiveness of a product's preservation system against microbial contamination.[3][4][5]

Experimental Protocol:

  • Preparation of Inoculum: Standardized strains of bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus brasiliensis) are cultured to achieve a specific concentration.[6]

  • Inoculation: A measured amount of the cosmetic product is inoculated with a known concentration of each test microorganism.[4] The final concentration of microorganisms in the product is typically between 1x10⁵ and 1x10⁶ colony-forming units (CFU) per milliliter or gram.[7]

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for a period of 28 days.[7]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product.[6] The number of surviving microorganisms is determined by plating the samples on appropriate growth media and counting the resulting colonies.[7]

  • Evaluation: The reduction in the microbial population over time is calculated and compared against the acceptance criteria defined in the standard to determine the preservative efficacy.[6]

ASTM E2180: Antimicrobial Activity in Polymeric or Hydrophobic Materials

This method is designed to quantitatively determine the antimicrobial effectiveness of agents incorporated into materials like plastics, resins, and other hard surfaces.[8][9][10]

Experimental Protocol:

  • Inoculum Preparation: A standardized culture of the test microorganism (e.g., Staphylococcus aureus, Klebsiella pneumoniae) is prepared.[8]

  • Agar Slurry Inoculum: The microbial culture is incorporated into a molten agar slurry. This unique vehicle ensures uniform contact between the microorganisms and the hydrophobic test surface.[11][12]

  • Application: A thin layer of the inoculated agar slurry is applied to both the antimicrobial-treated test material and an untreated control material.[11]

  • Incubation: The samples are incubated under controlled conditions (e.g., 24 hours at a specific temperature and humidity).[8]

  • Recovery of Microorganisms: After incubation, the surviving microorganisms are recovered from the test and control surfaces by eluting them into a neutralizing broth.[11]

  • Enumeration and Calculation: The number of viable microorganisms in the eluate is determined using standard plating techniques. The percentage reduction in the microbial population on the treated surface compared to the untreated control is then calculated to assess antimicrobial activity.[8]

Visualizing Experimental Workflows

To further clarify the testing processes, the following diagrams illustrate the key steps in a generalized efficacy testing workflow and the specific protocols for ISO 11930 and ASTM E2180.

G cluster_0 Generalized Efficacy Testing Workflow A Microorganism Preparation B Inoculum Standardization A->B C Product Inoculation B->C D Incubation C->D E Sampling & Enumeration D->E F Data Analysis & Efficacy Determination E->F

A generalized workflow for biocide efficacy testing.

G cluster_1 ISO 11930 Protocol P1 Prepare Cultures (P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis) P2 Inoculate Cosmetic Product P1->P2 P3 Incubate at 20-25°C for 28 Days P2->P3 P4 Sample at 7, 14, & 28 Days P3->P4 P5 Enumerate Survivors & Calculate Log Reduction P4->P5 P6 Compare to Acceptance Criteria P5->P6

Key steps of the ISO 11930 preservative efficacy test.

G cluster_2 ASTM E2180 Protocol S1 Prepare Microbial Culture & Agar Slurry S2 Apply Inoculated Slurry to Test & Control Surfaces S1->S2 S3 Incubate for 24 Hours S2->S3 S4 Elute Survivors into Neutralizing Broth S3->S4 S5 Enumerate Viable Cells S4->S5 S6 Calculate Percent Reduction S5->S6

Workflow for the ASTM E2180 antimicrobial activity test.

References

Comparative Analysis of the ADMET Properties of Isothiazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates is paramount. This guide provides a comparative analysis of the ADMET properties of isothiazole analogs, a class of heterocyclic compounds with significant therapeutic potential. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decision-making in the early stages of drug discovery.

The this compound scaffold is a key pharmacophore in medicinal chemistry, appearing in a range of biologically active molecules. However, like many heterocyclic systems, this compound-containing compounds can present ADMET challenges, including metabolic instability and potential for bioactivation. A thorough understanding of these properties is crucial for optimizing lead compounds and minimizing the risk of late-stage attrition.

In Vitro ADMET Data for this compound Analogs

The following tables summarize key in vitro ADMET data for selected this compound-containing compounds from published studies. It is important to note that direct comparative studies across a wide range of this compound analogs are limited in the public domain. The data presented here are collated from different sources and should be interpreted with consideration of the varying experimental conditions.

Table 1: Metabolic Stability and Covalent Binding of this compound-Containing c-Met Inhibitors
Compound IDDescriptionCovalent Binding Rate (pmol/mg/h)Species
Compound 1 7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine1100-1300Rat, Mouse, Monkey
400Dog
144Human
Compound 2 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1][2][3]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine360Rat
300Mouse
529Dog
208Monkey
98Human

Data sourced from a study on the bioactivation of isothiazoles, which can lead to toxicity.[4]

Table 2: In Vivo Pharmacokinetic Parameters of Benzisothiazolinone (BIT) in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral513.1 ± 3.50.08 ± 0.0415.2 ± 3.8-
Oral1044.2 ± 13.90.25 ± 0.0050.1 ± 13.2-
Oral501143.2 ± 384.00.50 ± 0.001856.1 ± 558.4-
Dermal1025.0 ± 4.94.0 ± 2.0106.6 ± 28.5213
Inhalation1.1 (mg/rat)16.2 ± 3.40.50 ± 0.0024.3 ± 8.0-

Pharmacokinetic properties of Benzisothiazolinone (BIT) in rats showed rapid oral absorption with a significant first-pass effect.[5][6] Dermal application resulted in higher bioavailability compared to oral administration.[5][6]*

Experimental Protocols for Key ADMET Assays

Detailed and standardized experimental protocols are essential for generating reproducible and comparable ADMET data. Below are methodologies for key in vitro assays.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells with morphological and functional similarities to the enterocytes of the small intestine. This model is widely used to predict the intestinal permeability of drug candidates.

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an estimate of its intestinal absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Transport Experiment:

    • The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (A) and basolateral (B) chambers of the Transwell® plate.

    • The test compound is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor chamber.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes, which is an indicator of its susceptibility to hepatic metabolism.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the t1/2 and the microsomal protein concentration.[1][7][8][9]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Rapid Equilibrium Dialysis (RED) is a common method to determine the unbound fraction of a drug in plasma.[10][11]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation: The test compound is added to plasma (from human or other species).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.[10][11][12][13][14]

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Objective: To determine the IC50 value of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a NADPH-regenerating system.

  • Incubation: The test compound at various concentrations is pre-incubated with the reaction mixture. The metabolic reaction is initiated by adding the probe substrate.

  • Metabolite Quantification: After a specific incubation time at 37°C, the reaction is terminated, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS or a fluorescent plate reader.[2][15][16][17]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle). The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is determined by plotting the percent inhibition against the log of the test compound concentration.[2][17]

hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[18][19]

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels in a single cell.[19]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current.[20][21]

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Experimental Workflow and Signaling Pathway Visualization

To visualize the logical flow of in vitro ADMET screening, the following diagram illustrates a typical workflow.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity A1 Caco-2 Permeability Data_Analysis Data Analysis & SAR Assessment A1->Data_Analysis Papp D1 Plasma Protein Binding (Equilibrium Dialysis) D1->Data_Analysis % Unbound M1 Liver Microsomal Stability M1->Data_Analysis CLint M2 CYP450 Inhibition M2->Data_Analysis IC50 T1 hERG Assay (Patch Clamp) T1->Data_Analysis IC50 T2 Cytotoxicity Assays T2->Data_Analysis IC50 Lead_Compound This compound Analog Series Lead_Compound->A1 Lead_Compound->D1 Lead_Compound->M1 Lead_Compound->M2 Lead_Compound->T1 Lead_Compound->T2 Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Select Candidates

Caption: A typical in vitro ADMET screening workflow for this compound analogs.

The bioactivation of certain this compound-containing compounds can proceed through a specific metabolic pathway. The proposed mechanism involves the oxidation of the sulfur atom in the this compound ring by cytochrome P450 enzymes, followed by nucleophilic attack by glutathione (GSH). This can lead to the formation of a reactive intermediate and subsequent covalent binding to proteins, a potential source of toxicity.[4]

Bioactivation_Pathway This compound This compound Analog Sulfoxide This compound S-oxide (Reactive Intermediate) This compound->Sulfoxide Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) GSH_Adduct GSH Conjugate (Excreted) Sulfoxide->GSH_Adduct GSH Conjugation Covalent_Binding Covalent Protein Adduct (Potential Toxicity) Sulfoxide->Covalent_Binding Nucleophilic Attack GSH Glutathione (GSH) Protein Cellular Protein

Caption: Proposed bioactivation pathway of this compound analogs leading to potential toxicity.

Conclusion

References

Validating Target Engagement of Isothiazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of direct binding between a drug candidate and its intended biological target within a physiologically relevant context is a cornerstone of modern drug discovery. This process, known as target engagement, is critical for establishing a compound's mechanism of action and building confidence in its therapeutic potential. Isothiazole-based compounds, a class of heterocyclic molecules with diverse biological activities, are increasingly explored as therapeutic agents, including as kinase inhibitors and covalent modifiers of protein function. This guide provides a comparative overview of key methodologies for validating the target engagement of this compound-based drugs, complete with experimental data, detailed protocols, and visualizations to aid in assay selection and implementation.

Key Methodologies for Target Engagement Validation

A variety of biophysical and cell-based assays are available to confirm and quantify the interaction between a small molecule and its protein target. The choice of method depends on several factors, including the nature of the target, the binding modality of the drug (reversible or covalent), and the desired throughput and type of data (e.g., affinity, kinetics, or cellular potency). Here, we compare three widely used techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and NanoBRET™ Target Engagement Assay.

Table 1: Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Environment In-cell, cell lysate, or tissue.[1][2]In vitro (purified components).[3]In-cell (live cells).[4][5]
Labeling Label-free for the compound. Requires a specific antibody for detection.[6]Label-free for the analyte (drug).[3]Requires genetic fusion of NanoLuc® to the target and a fluorescent tracer.[4][5]
Data Output Thermal shift (ΔTm), EC50 (isothermal dose-response).[1][7]Association rate (ka), dissociation rate (kd), affinity (KD).[3][8]IC50, residence time.[9][10]
Throughput Low to high, depending on the detection method (Western blot vs. plate-based).[11]Medium to high.[12]High.[4][5]
Covalent Inhibitor Analysis Can confirm target engagement.[13]Can determine kinact and KI.Can be adapted to study covalent inhibitors.
Advantages Physiologically relevant environment, no compound labeling.[1][2]Real-time kinetics, high precision.[3][8]Live-cell measurements, high sensitivity.[4][5]
Limitations Requires a specific antibody, not all binding events cause a thermal shift.[14]In vitro, requires purified protein, potential for artifacts from immobilization.[12]Requires genetic modification of the target, dependent on tracer availability.[4][5]

Case Studies with this compound and Thiazole-Based Compounds

This compound-Based c-Met Inhibitor (Covalent Binding)

A study on a potent and selective this compound-based inhibitor of the c-Met receptor tyrosine kinase revealed high in vitro NADPH-dependent covalent binding to microsomal proteins.[15] This suggests a bioactivation mechanism leading to a reactive intermediate that forms a covalent bond with the target protein.

Table 2: In Vitro Covalent Binding of an this compound-Based c-Met Inhibitor [15]

SpeciesCovalent Binding (pmol/mg/h)
Human144
Monkey1100-1300
Rat1100-1300
Mouse1100-1300
Dog400

Data from a study on a 7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[4][5][16]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine.

Thiazole-Based SARS-CoV-2 3CLpro Inhibitors

Thiazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (3CLpro). Enzymatic assays have been used to determine their inhibitory potency.

Table 3: Enzymatic Inhibition of SARS-CoV-2 3CLpro by Thiazole-Based Compounds [17]

Compound IDIC50 (µM)
19 22.61
20 14.7
21 21.99
Lopinavir (Standard) 2.068

Data from a study on N-(substituted-thiazol-2-yl)cinnamamide analogs.

Another study on thiazole-fused thiazoliniums as covalent inhibitors of SARS-CoV-2 3CLpro provided kinetic data.

Table 4: Inactivation Kinetics of a Thiazole-Fused Thiazolinium Covalent Inhibitor against SARS-CoV-2 3CLpro

Compound IDk_inact/K_I (M⁻¹s⁻¹)
46 183.33

Calculated from the provided k_inact/K_I of 0.011 min⁻¹µM⁻¹.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)

This protocol outlines the general steps for performing a CETSA experiment with detection by Western blotting.[1][6]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_treatment Heat Treatment cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis node_style node_style A Seed and grow cells to 70-80% confluency B Treat cells with this compound compound or vehicle (DMSO) A->B C Harvest and resuspend cells in PBS with protease inhibitors B->C D Aliquot cell suspension and heat at a range of temperatures C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Quantify protein concentration G->H I SDS-PAGE and Western Blotting for target protein H->I J Quantify band intensities and plot melt curves I->J

Caption: Workflow for a Cellular Thermal Shift Assay experiment.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with the desired concentration of the this compound-based compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[1]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells using a suitable method, such as multiple freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both the compound-treated and vehicle-treated samples.

    • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the soluble protein fraction against the compound concentration to determine the EC50.[7]

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

This protocol provides a general workflow for analyzing the binding kinetics of an this compound-based inhibitor to its purified target protein using SPR.[3][8][18][19][20][21][22]

SPR_Workflow cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Prepare purified target protein (ligand) and this compound compound (analyte) B Select and prepare appropriate sensor chip A->B C Activate sensor chip surface (e.g., EDC/NHS) B->C D Immobilize target protein to the sensor surface C->D E Deactivate remaining active groups D->E F Inject a series of analyte concentrations over the sensor surface (Association) E->F G Flow running buffer over the surface (Dissociation) F->G H Regenerate the sensor surface (if necessary) G->H H->F Repeat for each concentration I Generate sensorgrams for each concentration H->I J Fit data to a kinetic model to determine ka, kd, and KD I->J

Caption: Workflow for an SPR binding kinetics experiment.

Detailed Steps:

  • Preparation:

    • Express and purify the target protein (ligand) and the this compound-based compound (analyte). Ensure high purity and stability.

    • Prepare running buffer and immobilization buffer.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface, for example, with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Inject a deactivating agent (e.g., ethanolamine) to block any remaining active sites.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound compound in running buffer.

    • Inject the lowest concentration of the analyte over the sensor surface for a defined period to monitor association, followed by a flow of running buffer to monitor dissociation.

    • If the interaction is reversible, regenerate the sensor surface using a buffer that disrupts the binding without denaturing the immobilized ligand.

    • Repeat the injection and dissociation steps for each concentration of the analyte.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the sensorgram data from all analyte concentrations globally to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

NanoBRET™ Target Engagement Assay Protocol

This protocol describes the general procedure for a NanoBRET™ target engagement assay in live cells.[4][5][16]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein B Culture cells for 24 hours to allow for protein expression A->B C Harvest and resuspend cells in assay medium B->C F Add cells to the assay plate and incubate C->F D Add serially diluted this compound compound to assay plate D->F E Add NanoBRET™ tracer to the wells E->F G Add NanoBRET™ substrate and extracellular NanoLuc® inhibitor F->G H Measure luminescence at two wavelengths (donor and acceptor) G->H I Calculate the BRET ratio and plot against compound concentration H->I J Determine the IC50 value I->J

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Detailed Steps:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the transfected cells for approximately 24 hours to allow for expression of the fusion protein.

  • Assay Setup:

    • Prepare serial dilutions of the this compound-based compound in a suitable solvent (e.g., DMSO) and dispense into a multi-well assay plate.

    • Harvest the transfected cells and resuspend them in the assay medium.

  • Assay Execution:

    • Add the NanoBRET™ fluorescent tracer to the wells containing the test compound.

    • Add the cell suspension to the assay plate.

    • Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection and Analysis:

    • Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the luminescence signal at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm).

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.[9][10]

Conclusion

Validating the target engagement of this compound-based drugs is a critical step in their development as therapeutic agents. The choice of assay depends on the specific research question, the available resources, and the properties of the drug and its target. CETSA offers a physiologically relevant assessment of target binding in a cellular context, while SPR provides high-resolution kinetic data in a purified system. The NanoBRET™ assay enables the quantification of target engagement in live cells with high sensitivity and throughput. By employing a combination of these orthogonal methods, researchers can build a comprehensive understanding of a compound's interaction with its target, thereby increasing the confidence in its mechanism of action and its potential for further development.

References

A Comparative Guide to the Structure-Activity Relationships of Isothiazole and Benzisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole and benzthis compound scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The fusion of a benzene ring to the this compound core to form benzthis compound significantly influences the molecule's physicochemical properties and, consequently, its biological activity and structure-activity relationship (SAR). This guide provides a comprehensive comparison of the SAR of this compound and benzthis compound derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Structural Differences and General Activity Trends

The primary distinction between the two scaffolds is the presence of the fused benzene ring in benzthis compound. This annulation increases the molecule's size, lipophilicity, and planarity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

This compound , a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a versatile building block for a range of bioactive molecules.[1] Derivatives of this compound have demonstrated a broad array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activities.[2]

Benzthis compound , on the other hand, consists of an this compound ring fused to a benzene ring. This fusion generally enhances the lipophilicity and can lead to more potent and sometimes more specific biological activities compared to their non-annulated counterparts. Benzthis compound derivatives are well-known for their potent antimicrobial and anticancer properties, with some compounds also exhibiting CNS activity.[3][4]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for antimicrobial, anticancer, and CNS activities, highlighting the key differences and similarities between this compound and benzthis compound derivatives.

Antimicrobial Activity

Both this compound and benzthis compound derivatives are potent antimicrobial agents. However, the SAR trends differ due to their structural variations.

This compound Derivatives (Isothiazolones):

A prominent class of antimicrobial isothiazoles are the 3-isothiazolones. Their mechanism of action involves the electrophilic sulfur atom of the N-S bond reacting with nucleophilic residues, particularly the thiol groups of cysteine in microbial enzymes, leading to the disruption of essential metabolic pathways and ultimately cell death.[5][6]

Key SAR points for isothiazolones include:

  • N-Substitution: The nature of the substituent on the nitrogen atom significantly impacts activity. For instance, long alkyl chains can increase lipophilicity and enhance antimicrobial potency.

  • Halogenation: Introduction of halogens, such as chlorine, on the isothiazolone ring can increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity with thiols and boosting antimicrobial activity.

Benzthis compound Derivatives:

1,2-Benzisothiazolin-3-one (BIT) and its derivatives are widely used industrial biocides and show potent antimicrobial activity. The fusion of the benzene ring often leads to a broader spectrum of activity.

Key SAR points for benzthis compound derivatives include:

  • N-Substitution: Similar to isothiazolones, N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one exhibit good antimicrobial activity, particularly against Gram-positive bacteria.[7] The potency is often correlated with lipophilicity.[7]

  • Substitution on the Benzene Ring: Substitution on the benzene ring can modulate the antimicrobial activity. For example, the introduction of electron-withdrawing groups can enhance the antibacterial action.[8]

Table 1: Comparative Antimicrobial Activity of this compound and Benzthis compound Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
This compound2-n-Octyl-4-isothiazolin-3-oneS. aureus0.5N/A
This compound5-Chloro-2-methyl-4-isothiazolin-3-oneE. coli0.1N/A
Benzthis compound1,2-Benzisothiazolin-3-one (BIT)S. aureus4[7]
Benzthis compoundN-(n-butyl)-1,2-benzisothiazolin-3-oneB. subtilis1.6[7]
Benzothiazole-Thiazole HybridCompound 4b (nitro-substituted)S. aureus3.90[9]
Benzothiazole-Thiazole HybridCompound 4f (methoxy-substituted)S. aureus15.63[9]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Anticancer Activity

Both scaffolds have been extensively explored for the development of novel anticancer agents. The mechanisms of action and SAR often diverge.

This compound Derivatives:

This compound-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases such as Aurora kinase and c-Met.[10]

Key SAR points for anticancer isothiazoles include:

  • Substitution Pattern: The substitution pattern on the this compound ring is crucial for activity. For example, 3,5-disubstituted isothiazoles are key structures for potent inhibitors of Aurora kinase.[10]

  • Fusion with other Heterocycles: Fusing the this compound ring with other heterocyclic systems can lead to potent anticancer agents.

Benzthis compound Derivatives:

Benzthis compound derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key signaling pathways like NF-κB and STAT3.[11][12]

Key SAR points for anticancer benzisothiazoles include:

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring play a critical role in determining the cytotoxic potency and selectivity.

  • Side Chain Modifications: Modifications to the side chains attached to the benzthis compound core can significantly impact activity. For instance, in a series of benzthis compound-based STAT3 inhibitors, modifications to the linker and the terminal phenyl ring led to compounds with nanomolar inhibitory activity.[12]

Table 2: Comparative Anticancer Activity of this compound and Benzthis compound Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivativeA549 (Lung)5.2[10]
This compoundThis compound derivativeB16F10 (Melanoma)3.8[10]
Benzthis compoundBenzisothiazolone derivative 1 L428 (Hodgkin's Lymphoma)3.3 µg/mL[11]
Benzthis compoundBenzisothiazolone derivative 2 L428 (Hodgkin's Lymphoma)4.35 µg/mL[11]
Benzthis compoundSTAT3 Inhibitor B19 MDA-MB-468 (Breast)0.067[12]
BenzothiazolePhenylacetamide derivative 4l AsPC-1 (Pancreatic)14.78[3]

Note: IC50 values are presented as reported in the respective literature and may have different units (µM or µg/mL). Direct comparison requires careful consideration of the units and experimental conditions.

Central Nervous System (CNS) Activity

Derivatives of both this compound and benzthis compound have shown promise as CNS active agents.

This compound Derivatives:

Certain this compound derivatives have been investigated for their potential in treating CNS disorders. Some have shown sedative effects in animal models.[13]

Benzthis compound Derivatives:

Benzthis compound is a core scaffold in several atypical antipsychotic drugs (e.g., ziprasidone, perospirone). These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors. Additionally, some benzthis compound derivatives have been explored for their antidepressant-like activities.[14]

Key SAR points for CNS-active benzisothiazoles include:

  • Piperazine Moiety: A common structural feature in many CNS-active benzisothiazoles is a piperazine ring linked to the benzthis compound core, which is crucial for interaction with CNS receptors.

  • Substituents on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the receptor binding profile and pharmacological activity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Protocol: The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates. A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

STAT3 Luciferase Reporter Assay

Protocol: This assay measures the transcriptional activity of STAT3.

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, the transfected cells are treated with the test compounds for a specified duration.

  • Cell Lysis: The cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds on STAT3 activity is then calculated.[12][15]

NF-κB Nuclear Translocation Assay

Protocol: This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Seeding and Treatment: Cells (e.g., HeLa) are seeded on coverslips or in 96-well imaging plates. The cells are pre-treated with the test compounds and then stimulated with an NF-κB activator (e.g., TNF-α).

  • Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

  • Imaging: The cells are visualized using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software. The nuclear-to-cytoplasmic fluorescence ratio is calculated to determine the extent of NF-κB translocation.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Isothiazolone Mechanism of Action Isothiazolone Isothiazolone (e.g., 3-isothiazolone) CellMembrane Microbial Cell Membrane Isothiazolone->CellMembrane Diffusion Cysteine Cysteine Residue (in essential enzymes) CellMembrane->Cysteine Reaction with Thiol Group (-SH) Enzyme Enzyme Inactivation Cysteine->Enzyme MetabolicDisruption Metabolic Pathway Disruption Enzyme->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath G cluster_1 Benzthis compound Inhibition of STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Benzthis compound Benzthis compound Derivative Benzthis compound->STAT3 Inhibition of Phosphorylation G cluster_2 Experimental Workflow for Cytotoxicity (MTT) Assay start Seed Cells in 96-well plate treat Treat with Test Compounds start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

References

Safety Operating Guide

A Guide to the Proper Disposal of Isothiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Isothiazole and its derivatives are heterocyclic compounds with a wide range of applications, including their use as biocides and in pharmaceutical development.[1][2] However, they also present notable hazards, necessitating strict adherence to proper disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and can cause skin and eye irritation.[3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, and inspect them for integrity before each use.[5]

  • Body Protection: A lab coat, long-sleeved shirt, and pants are mandatory to prevent skin contact.[5]

  • Respiratory Protection: If working in an area with inadequate ventilation or with the potential for vapor inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][6]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and keep it away from heat, sparks, and open flames.[3][6]

This compound Hazard and Disposal Summary

The following table summarizes key hazard information for this compound, which dictates its disposal requirements.

Hazard ClassificationDescriptionDisposal Consideration
Flammable Liquid This compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment when handling waste.[3][6]
Acute Toxicity Harmful if swallowed and can be toxic in contact with skin.[7]Avoid direct contact. Use appropriate PPE. Dispose of as hazardous waste.[7]
Skin Corrosion/Irritation Causes skin irritation.[4]Wear chemical-resistant gloves and protective clothing. Prevent skin contact.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety goggles or a face shield.[5][6]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[7]Prevent release into the environment. Do not empty into drains or waterways.[3][7]
Chemical Incompatibility Avoid contact with strong reducing agents and oxidizing agents.[3][7]Store waste separately from incompatible materials.[7]

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is that it must be treated as hazardous waste.[3][8] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[3]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[5][7][8] Do not use abbreviations.

    • Keep this compound waste separate from other waste streams to prevent potentially hazardous chemical reactions.[8] In particular, segregate it from acids, bases, oxidizers, and cyanides.[9]

  • Container Management:

    • Use a sturdy, leak-proof container that is chemically compatible with this compound.[7][8]

    • Keep the container tightly sealed at all times, except when adding waste.[8][10] Do not overfill the container; allow for at least 10% headspace for expansion.[10]

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[3][7][8]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3][8]

    • Decontaminate the spill area with an appropriate solvent, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.[5]

  • Professional Disposal:

    • Do not attempt to neutralize or dispose of this compound waste down the drain.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[8]

    • Ensure all required waste manifest documentation is completed to maintain a proper chain of custody.[7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IsothiazoleDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Container: 'Hazardous Waste, this compound' segregate->label_container store Store in Secure, Ventilated Area label_container->store spill_check Spill or Leak? store->spill_check contain_spill Contain with Inert Absorbent spill_check->contain_spill Yes professional_disposal Contact EHS for Pickup spill_check->professional_disposal No collect_spill Collect & Dispose as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->store end Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a licensed professional for guidance.

References

Essential Safety and Logistical Information for Handling Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of isothiazole compounds are paramount to ensuring a secure laboratory environment and preventing adverse health effects. Isothiazoles, particularly isothiazolinones, are potent biocides and preservatives that can cause skin irritation, sensitization, and allergic reactions upon direct contact.[1] This guide provides essential, immediate safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to minimize risks associated with these chemicals.

Personal Protective Equipment (PPE) for Handling Isothiazoles

A comprehensive PPE protocol is mandatory when working with isothiazoles to prevent skin and eye contact, as well as inhalation of vapors or aerosols.

Eye and Face Protection: Always wear chemical safety goggles. In situations with a splash hazard, a face shield should be worn in addition to goggles.

Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves are generally recommended for handling isothiazolinones, as they have been shown to offer better resistance than natural rubber (latex) gloves.[2] However, it is crucial to consult the glove manufacturer's specific chemical resistance data. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. A lab coat or chemical-resistant apron should be worn.

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] If engineering controls are insufficient, or when handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Glove Compatibility and Selection

Selecting the appropriate glove material is critical for preventing skin exposure. The effectiveness of a glove is determined by its breakthrough time (the time it takes for the chemical to penetrate the glove material) and permeation rate. It is important to note that no single glove material protects against all chemicals.

Below is a summary of qualitative resistance of common glove materials to isothiazolinones.

Glove MaterialGeneral Resistance to IsothiazolinonesNotes
Nitrile Rubber Good to ExcellentGenerally provides good short-term splash protection.[4] Studies have shown nitrile to be more resistant to methylisothiazolinone penetration compared to natural rubber.[2] However, breakthrough can still occur, and gloves should be changed immediately upon contamination.
Natural Rubber (Latex) Fair to PoorStudies have indicated that methylisothiazolinone can penetrate natural rubber gloves, potentially causing skin sensitization.[2] Not generally recommended for handling isothiazolinones.
Neoprene GoodOffers good resistance to a broad range of chemicals.
Butyl Rubber ExcellentProvides excellent resistance to a wide variety of chemicals, including many organic compounds.
Viton™ ExcellentOffers superior resistance to many aggressive chemicals.

Note: This table provides general guidance. It is imperative to consult the specific glove manufacturer's chemical resistance data for the particular this compound compound and concentration being used. Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the nature of the work (e.g., continuous contact vs. incidental splash).[5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for the specific this compound compound before beginning work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a designated waste container for this compound-contaminated materials.

  • Handling:

    • Conduct all manipulations of this compound compounds within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces after use (see Decontamination Procedures below).

    • Properly dispose of all contaminated materials (see Disposal Plan below).

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Guidance

This compound and materials contaminated with it must be treated as hazardous waste. Do not dispose of isothiazoles down the drain.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect all disposable items that have come into contact with isothiazoles, such as gloves, pipette tips, and contaminated bench paper, in a designated, clearly labeled, and sealed hazardous waste container.[2]

    • The container should be made of a material compatible with isothiazoles.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing isothiazoles in a separate, clearly labeled, and sealed hazardous waste container.[2]

    • Do not mix this compound waste with other incompatible waste streams.

Deactivation of Isothiazolinone Solutions (for specific applications and with institutional approval):

For some isothiazolinones like glutaraldehyde and ortho-phthalaldehyde (OPA), neutralization procedures can be employed prior to disposal, if permitted by local regulations.[6] Glycine can be used to neutralize OPA and glutaraldehyde solutions.[6][7]

Experimental Protocol for Deactivation (Example with Glycine): Disclaimer: This is a general guideline and must be adapted and approved by your institution's Environmental Health and Safety (EHS) department.

  • Objective: To neutralize isothiazolinone activity in an aqueous solution before collection as hazardous waste.

  • Materials:

    • Isothiazolinone-containing aqueous waste

    • Glycine

    • Appropriate hazardous waste container

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Work within a chemical fume hood.

    • For every gallon of OPA solution, add a minimum of 25 grams of glycine.[7]

    • Stir the solution to ensure thorough mixing.

    • Allow the neutralization reaction to proceed for a minimum of one hour.[7]

    • Collect the neutralized solution in a designated aqueous hazardous waste container.

    • Label the container clearly, indicating that it contains neutralized isothiazolinone waste.

Arranging for Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste containers.[2]

  • Ensure all containers are properly labeled according to institutional and regulatory guidelines.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, contain the spill by creating a dike around the outer edges using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8]

  • Absorb: Add the absorbent material to the spill, working from the outside in.

  • Collect: Carefully scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly using a suitable decontamination solution (see Decontamination Procedures below).

  • Dispose: Dispose of all contaminated materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Decontamination Procedures

All surfaces and equipment that may have come into contact with isothiazoles must be thoroughly decontaminated.

Experimental Protocol for Surface Decontamination:

  • Objective: To effectively remove residual this compound contamination from laboratory surfaces and equipment.

  • Materials:

    • Appropriate PPE

    • Absorbent pads

    • Decontamination solution (e.g., a solution of a suitable laboratory detergent, followed by a rinse with 70% ethanol, or a 1:10 bleach solution if compatible with the surface and the specific this compound).

    • Hazardous waste container for contaminated materials.

  • Procedure:

    • Wearing appropriate PPE, wipe the contaminated surface with an absorbent pad soaked in the decontamination solution.

    • For heavy contamination, allow the decontamination solution to remain on the surface for an appropriate contact time (e.g., 10-15 minutes).

    • Wipe the surface again with a clean absorbent pad soaked in the decontamination solution.

    • Rinse the surface with a clean, damp cloth or paper towel.

    • Dispose of all cleaning materials as hazardous waste.

Visual Workflow Guides

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task: - Small quantity? - Splash potential? - Aerosol generation? start->assess_task eye_face Wear Chemical Safety Goggles assess_task->eye_face clothing Wear Lab Coat and Chemical-Resistant Gloves (e.g., Nitrile) assess_task->clothing respirator Work in Fume Hood. Consider Respirator. assess_task->respirator Aerosol/Dust Potential face_shield Add Face Shield eye_face->face_shield Splash Potential eye_face->clothing face_shield->clothing end Proceed with Task clothing->end respirator->end

Isothiazole_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Tips, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solutions) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container contact_ehs Contact EHS for Waste Pickup seal_container->contact_ehs end Disposal Complete contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.